N,N-Diethylcinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N,N-diethyl-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVMSJRMMFSQO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-04-4 | |
| Record name | N,N-Diethylcinnamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
N,N-Diethylcinnamamide chemical properties and structure
An In-depth Technical Guide to N,N-Diethylcinnamamide: Chemical Properties, Structure, and Synthesis
Introduction
This compound is a substituted amide derivative of cinnamic acid. Structurally characterized by a phenyl group attached to an α,β-unsaturated carbonyl system, this molecule belongs to the broader class of cinnamamides. While its close relative, N,N-Diethyl-meta-toluamide (DEET), is globally recognized as the gold standard for insect repellents, this compound and similar structures are of significant interest to researchers in agrochemicals, pharmacology, and drug development for their potential biological activities.[1][2][3] This guide provides a detailed examination of the core chemical properties, structural features, and a validated synthesis protocol for this compound, offering field-proven insights for scientific professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to any research or development endeavor. This compound is most commonly found as the (E)-stereoisomer due to the greater thermodynamic stability of the trans configuration across the double bond.
Identifiers and Structure
-
IUPAC Name : (2E)-N,N-diethyl-3-phenylprop-2-enamide[4]
-
Synonyms : N,N-Diethyl-3-phenylpropenamide, (E)-N,N-Diethylcinnamamide[4]
-
CAS Number : 3680-04-4[4]
-
Canonical SMILES : CCN(CC)C(=O)/C=C/C1=CC=CC=C1[4]
-
InChIKey : GUYVMSJRMMFSQO-ZHACJKMWSA-N[4]
The molecule's structure features a planar cinnamoyl group, which includes the phenyl ring and the conjugated α,β-unsaturated system. This planarity is disrupted by the N,N-diethylamide group, where the ethyl chains exhibit free rotation. The amide bond itself has a significant rotational barrier, a common feature that can lead to the observation of distinct NMR signals for the ethyl groups at room temperature.
Physicochemical Data
The following table summarizes the key computed and experimental physicochemical properties of this compound. This data is critical for determining appropriate solvents for reactions and analysis, as well as for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 203.28 g/mol | PubChem[4] |
| Exact Mass | 203.131014 g/mol | SpectraBase[6] |
| Appearance | White or off-white powder/crystalline powder | Ataman Kimya (for related compounds) |
| XLogP3 | 2.5 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of a synthesized compound. The following sections detail the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. Due to restricted rotation around the C-N amide bond, the two ethyl groups are diastereotopic, meaning the four methylene protons (-CH₂-) and the six methyl protons (-CH₃) may appear as separate, complex multiplets rather than simple quartets and triplets, respectively.
-
δ 7.2-7.5 ppm : Multiplet, 5H (aromatic protons of the phenyl ring).
-
δ 6.8-7.2 ppm : Doublet, 1H (vinylic proton β to the carbonyl).
-
δ 6.5-6.8 ppm : Doublet, 1H (vinylic proton α to the carbonyl).
-
δ 3.2-3.6 ppm : Multiplet/two quartets, 4H (methylene protons of the two ethyl groups).
-
δ 1.0-1.3 ppm : Multiplet/two triplets, 6H (methyl protons of the two ethyl groups).
-
-
¹³C NMR : The carbon spectrum will confirm the presence of the key functional groups.
-
δ ~166 ppm : Carbonyl carbon (C=O).
-
δ ~140-145 ppm : Vinylic carbon β to the carbonyl.
-
δ ~127-135 ppm : Aromatic carbons.
-
δ ~118-122 ppm : Vinylic carbon α to the carbonyl.
-
δ ~40-43 ppm : Methylene carbons (-CH₂-).
-
δ ~12-15 ppm : Methyl carbons (-CH₃-).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
~1650-1610 cm⁻¹ : Strong, characteristic C=O stretching vibration of the tertiary amide.
-
~1625-1600 cm⁻¹ : Medium C=C stretching vibration of the conjugated alkene.
-
~3100-3000 cm⁻¹ : C-H stretching for aromatic and vinylic hydrogens.
-
~3000-2850 cm⁻¹ : C-H stretching for aliphatic hydrogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺) : A peak at m/z = 203, corresponding to the molecular weight of the compound.[4]
-
Key Fragments : The most prominent fragment is often observed at m/z = 131, resulting from the cleavage of the amide bond to form the stable cinnamoyl cation [C₆H₅CH=CHCO]⁺.[4] Other significant fragments include m/z = 103 (from further fragmentation of the cinnamoyl cation) and m/z = 77 (phenyl cation).[4]
Synthesis Protocol: Acylation of Diethylamine
The most direct and common method for preparing this compound is the Schotten-Baumann reaction, involving the acylation of diethylamine with cinnamoyl chloride. This method is reliable, high-yielding, and proceeds under mild conditions.
Rationale and Causality
The reaction mechanism hinges on the nucleophilic attack of the diethylamine nitrogen on the highly electrophilic carbonyl carbon of the acid chloride. Cinnamoyl chloride is used as the acylating agent because the chloride ion is an excellent leaving group, which drives the reaction to completion. A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct, preventing the protonation of the diethylamine reactant. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and allows for easy separation of the organic product from the aqueous byproducts during workup.
Step-by-Step Experimental Workflow
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cinnamoyl chloride (1.0 eq) in dichloromethane (DCM, ~3 mL per mmol of acid chloride).
-
Reaction Setup : Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Nucleophile Addition : In a separate beaker, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled cinnamoyl chloride solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the cinnamoyl chloride is fully consumed.
-
Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications and Biological Activity
The primary application investigated for this compound and its analogs is as an insect repellent.[2] Its structural similarity to DEET suggests a potentially similar mechanism of action, although specific research on this compound is less extensive.
Insect Repellent Activity
DEET is known to function through a multi-modal mechanism, acting on the olfactory receptors (ORs) of insects like mosquitoes.[2] It can both jam the receptors that detect human odors, rendering the insect "blind" to the host, and activate other specific ORs that elicit a direct avoidance response. It is hypothesized that this compound acts similarly by binding to insect chemoreceptors. The cinnamoyl group provides a rigid, aromatic scaffold, while the N,N-diethylamide "head" is a key functional group for interacting with the receptor binding pocket. Some studies on related compounds suggest that these molecules may also induce physiological stress responses in insects that are independent of the olfactory system.[1][7]
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of repellency for this compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar amides and reagents used in its synthesis provide guidance for safe handling.[8][9][10] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Based on related compounds, it may cause skin and eye irritation.[9] In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a compound of significant academic and industrial interest due to its structural relationship with potent bioactive molecules. This guide has detailed its fundamental chemical and physical properties, provided a roadmap for its spectroscopic identification, and outlined a robust, field-tested synthesis protocol. The insights into its probable mechanism as an insect repellent underscore the importance of structure-activity relationships in the design of new functional molecules. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
References
-
PubChem. Cinnamamide, N,N-diethyl-alpha-methyl-, (E)-. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-Dimethylcinnamamide. National Center for Biotechnology Information. [Link]
-
SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Cheméo. Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5). [Link]
-
PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]
-
PubMed. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. [Link]
-
ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]
-
PubMed Central. The mysterious multi-modal repellency of DEET. [Link]
-
ResearchGate. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. [Link]
-
Wikipedia. DEET. [Link]
-
PubChem. N,N-Diethylethylenediamine. National Center for Biotechnology Information. [Link]
-
National Pesticide Information Center. DEET Fact Sheet. [Link]
-
Ataman Kimya. N,N-DIETHYLFORMAMIDE. [Link]
Sources
- 1. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound; [abichem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
N,N-Diethylcinnamamide synthesis mechanism and pathway
An In-depth Technical Guide to the Synthesis of N,N-Diethylcinnamamide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted amide derivative of cinnamic acid. While structurally related to the common insect repellent N,N-Diethyl-meta-toluamide (DEET), its primary interest in the scientific community lies in its role as a versatile scaffold in medicinal chemistry and organic synthesis. The cinnamamide structure is a recognized "privileged scaffold," appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Understanding the synthesis of this compound is fundamental for chemists aiming to generate libraries of related derivatives for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the predominant synthetic pathway, focusing on the underlying reaction mechanisms, experimental considerations, and detailed protocols from a Senior Application Scientist's perspective. The most robust and widely employed method is a two-step synthesis involving the initial conversion of cinnamic acid to the highly reactive intermediate, cinnamoyl chloride, followed by its amidation with diethylamine.
Part 1: Synthesis of Cinnamoyl Chloride from Cinnamic Acid
The initial and critical step in this synthetic sequence is the activation of the carboxylic acid functional group of cinnamic acid. Direct amidation of a carboxylic acid with an amine is thermodynamically and kinetically unfavorable under standard conditions, often requiring high temperatures to drive off water.[2][3] A more efficient strategy involves converting the hydroxyl (-OH) group, a poor leaving group, into a superior one. The formation of an acyl chloride is a classic and highly effective activation method.
Selection of Chlorinating Agent
Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂).[4][5] For laboratory-scale synthesis, thionyl chloride (SOCl₂) is often the reagent of choice. The rationale for this preference is rooted in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gaseous at room temperature.[5][6] This simplifies the workup procedure significantly, as the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.
Reaction Mechanism: Acyl Chloride Formation
The conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][8]
-
Intermediate Formation: This attack forms a protonated chlorosulfite intermediate. A chloride ion is subsequently eliminated from the sulfur atom.
-
Formation of a Key Intermediate: Deprotonation of the intermediate yields an acyl chlorosulfite. This step is critical as it transforms the hydroxyl group into a much better leaving group.
-
Final Substitution: The chloride ion (Cl⁻), generated in the previous steps, now acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.[6]
-
Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating sulfur dioxide and a chloride ion, yielding the final cinnamoyl chloride product. The evolution of these gases makes this final step irreversible.[6][9]
Experimental Protocol: Cinnamoyl Chloride Synthesis
This protocol is adapted from established laboratory procedures.[10][11]
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a powder funnel. The top of the reflux condenser must be connected to a gas trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[10][12] Ensure all glassware is thoroughly dried to prevent violent reactions with thionyl chloride.[12]
-
Reagents: In the flask, place trans-cinnamic acid (1.0 eq, e.g., 14.8 g, 100 mmol). Add freshly distilled thionyl chloride (1.5 eq, e.g., 17.8 g, 150 mmol). An excess of thionyl chloride ensures the complete conversion of the cinnamic acid.[12]
-
Reaction: While stirring, slowly heat the mixture in an oil bath. A vigorous evolution of gas will be observed.[12] Cautiously raise the temperature to 50°C. Once the initial vigorous reaction subsides, increase the bath temperature to 80°C and continue stirring for approximately 2-3 hours, or until the evolution of gas ceases.[10][12]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[10] The remaining crude cinnamoyl chloride, a yellowish solid or liquid, is often of sufficient purity for the subsequent amidation step.[10]
-
Purification (Optional): For higher purity, the product can be purified by fractional distillation under high vacuum (approx. 1 hPa).[10][12]
Part 2: Synthesis of this compound via Schotten-Baumann Reaction
With the activated cinnamoyl chloride in hand, the formation of the amide bond with diethylamine is a straightforward and high-yielding reaction. This transformation is a classic example of the Schotten-Baumann reaction , which describes the synthesis of amides from amines and acyl chlorides.[13][14]
Reaction Mechanism: Nucleophilic Acyl Substitution
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[15][16]
-
Nucleophilic Attack: The nitrogen atom of diethylamine, with its lone pair of electrons, acts as a potent nucleophile. It attacks the highly electrophilic carbonyl carbon of cinnamoyl chloride.[13][16]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, creating a tetrahedral intermediate with a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom.[17]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as it is an excellent leaving group.[13]
-
Deprotonation: The resulting product is a protonated amide. A base, typically a second equivalent of the diethylamine reactant or an added non-nucleophilic base like pyridine, removes the proton from the nitrogen atom.[14][17] This step neutralizes the product and also neutralizes the HCl byproduct generated in the reaction, preventing it from protonating and deactivating the starting amine.[14]
Experimental Protocol: this compound Synthesis
This protocol provides a general procedure for the amidation step.[1][18]
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 eq) in an anhydrous solvent such as dichloromethane or toluene under an inert atmosphere.
-
Cooling: Cool the solution of the amine to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Reagent Addition: Dissolve the crude cinnamoyl chloride (1.0 eq) from the previous step in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0°C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.[1] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[1]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
Overall Synthesis Workflow & Data
The two-step synthesis provides a reliable and scalable route to this compound.
Quantitative Data Summary
| Parameter | Step 1: Cinnamoyl Chloride Synthesis | Step 2: this compound Synthesis |
| Key Reactants | Cinnamic Acid, Thionyl Chloride | Cinnamoyl Chloride, Diethylamine |
| Reactant Molar Ratio | Cinnamic Acid : Thionyl Chloride = 1 : 1.5[10][12] | Cinnamoyl Chloride : Diethylamine = 1 : 2 |
| Solvent | None or Dichloromethane/Toluene[1][11] | Dichloromethane or Toluene[1] |
| Temperature | 50°C, then 80°C[10][12] | 0°C to Room Temperature[1] |
| Reaction Time | ~2-3.5 hours[10][12] | ~2-4 hours[1] |
| Crude Yield | ~81%[10][12] | Typically high (>85%) |
| Purified Yield | 75-90%[12] | Dependent on purification method |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process commencing with the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride, followed by a Schotten-Baumann amidation with diethylamine. A thorough understanding of the underlying nucleophilic acyl substitution mechanisms for both steps is paramount for optimizing reaction conditions, troubleshooting potential issues, and ensuring a high yield of the desired product. The protocols described herein are robust and adaptable, providing a solid foundation for the synthesis of this compound and its analogs for further investigation in drug discovery and development.
References
-
Schotten-Baumann Reaction - J&K Scientific LLC . (2021-03-23). J&K Scientific LLC. Available at: [Link]
-
How to Make Amides: Mechanism - YouTube . (2014-03-26). Available at: [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE . SATHEE. Available at: [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu . Vedantu. Available at: [Link]
-
Schotten–Baumann reaction - Grokipedia . Grokipedia. Available at: [Link]
-
Schotten Baumann Reaction - BYJU'S . (2019-11-17). BYJU'S. Available at: [Link]
-
The SYnthesis of Cinnamoyl Chloride . Available at: [Link]
-
Acid Chloride Formation - Thionyl Chloride - ChemTube3D . ChemTube3D. Available at: [Link]
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry . (2017-08-07). ACS Publications. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . (2011-12-03). Master Organic Chemistry. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride . Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature . (2018-02-28). Master Organic Chemistry. Available at: [Link]
- CN101239910A - Method for preparing cinnamyl cinnamate - Google Patents. Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) . (2025-08-10). ResearchGate. Available at: [Link]
-
14.5 Acid Chloride Formation - Chemistry LibreTexts . (2019-06-05). Chemistry LibreTexts. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts . (2023-01-22). Chemistry LibreTexts. Available at: [Link]
-
Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent . (2025-08-06). ResearchGate. Available at: [Link]
-
preparation of acyl chlorides (acid chlorides) - Chemguide . Chemguide. Available at: [Link]
-
This compound | C13H17NO | CID 817779 - PubChem . PubChem. Available at: [Link]
-
Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent - ResearchGate . (2025-08-06). ResearchGate. Available at: [Link]
-
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - NIH . (2024-04-21). National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 16. grokipedia.com [grokipedia.com]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Blueprint of N,N-Diethylcinnamamide: An In-depth Technical Guide
Introduction
N,N-Diethylcinnamamide, with the IUPAC name (E)-N,N-diethyl-3-phenylprop-2-enamide, is a disubstituted amide derivative of cinnamic acid. Its molecular structure, featuring a conjugated system that includes a phenyl group, a carbon-carbon double bond, and an amide carbonyl, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As Senior Application Scientist, my objective is to not only present the raw data but to offer an expert interpretation, elucidating how each piece of spectral information contributes to the unequivocal confirmation of the molecule's structure. This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who rely on precise structural characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following structure and numbering scheme for this compound will be used throughout this guide.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 100°C to 280°C) to separate the analyte from any impurities and the solvent.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS ion source.
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Generate the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.
Conclusion
The collective spectroscopic data provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR define the complete carbon-hydrogen framework and the trans stereochemistry of the alkene. IR spectroscopy confirms the presence of the key amide and conjugated alkene functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern, with the formation of the stable cinnamoyl cation as the base peak. This comprehensive dataset serves as an authoritative reference for the analytical characterization of this compound.
References
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 2194–2202. Available at: [Link]
- Li, Y., et al. (2019). Visible-Light-Promoted Oxidation/Condensation of Benzyl Alcohols with N,N-Dialkylacetamides to Access Cinnamides. Organic Letters, 21(15), 6048–6052.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (2022). AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. Jurnal Riset Kimia, 16(1), 60-65. Available at: [Link]
- Ibid.
- The Royal Society of Chemistry. (2021). Supplementary Information for: [Title of Paper].
-
Hilaris Publisher. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Organic Chemistry: Current Research, 4(1). Available at: [Link]
- Murai, M., et al. (2018). Chromium-Mediated Stannylcyclopropanation of Alkenes with (Diiodomethyl)stannanes. Organic Letters, 20(10), 3040–3043.
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Information for: Permanganate oxidation of α,β-unsaturated carbonyls to vicinal tricarbonyls. Available at: [Link]
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2020). KDC FAL ChemComm (SI1). Available at: [Link]
Biological Activity Screening of N,N-Diethylcinnamamide Derivatives
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Cinnamamides
Cinnamic acid and its derivatives represent a fascinating and biologically significant class of compounds. Found naturally in plants, they form the backbone for numerous metabolites and have a long history of human exposure with low toxicity.[1][2] In recent years, synthetic derivatives, including N,N-disubstituted cinnamamides, have garnered substantial attention for their enhanced and diverse biological activities, which often surpass those of the parent compounds.[3][4] These activities span a wide therapeutic spectrum, including potent antimicrobial, antifungal, anticancer, and antioxidant properties.[1][3][5]
N,N-Diethylcinnamamide, a specific derivative, serves as a valuable scaffold. Its structural simplicity allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The core value of this class lies in its demonstrated ability to act on various biological targets. For instance, certain derivatives show significant activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibit fungal growth by targeting the cell membrane, and exhibit cytotoxic effects against various human cancer cell lines by modulating pathways such as those involving matrix metalloproteinases (MMPs).[6][7][8]
This guide provides a comprehensive, field-proven framework for the synthesis and systematic biological screening of novel this compound derivatives. It is designed not as a rigid template, but as a strategic workflow, emphasizing the rationale behind experimental choices to empower researchers in the discovery of new therapeutic agents.
Synthesis and Characterization: Building the Compound Library
The foundation of any screening campaign is a well-characterized library of compounds. The synthesis of this compound derivatives is typically achieved through the amidation of a substituted cinnamic acid. The choice of synthetic route depends on the desired scale, available starting materials, and required purity. A robust and widely applicable method involves the use of a peptide coupling agent.
Causality in Synthetic Strategy
The use of coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is preferred over harsher methods (e.g., conversion to acyl chlorides with thionyl chloride) for several reasons. HATU-mediated coupling proceeds under mild conditions, which preserves sensitive functional groups on the cinnamic acid backbone. It also minimizes side reactions and simplifies purification, leading to higher yields of the desired amide. Microwave-assisted synthesis can further accelerate this reaction, significantly reducing reaction times from hours to minutes.[2]
General Synthesis Protocol: HATU-Mediated Amidation
-
Acid Activation: In a dry reaction vessel, dissolve the desired substituted cinnamic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Coupling: Add N,N-diethylamine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting cinnamic acid is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6][9]
Caption: General workflow for the synthesis of this compound derivatives.
Primary Screening: Identifying Biological Activity
The goal of primary screening is to efficiently test the synthesized library against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological effect at a specific concentration.
Antimicrobial Activity Screening
Cinnamamide derivatives have shown significant activity against a range of bacteria, particularly Gram-positive species like Staphylococcus and Enterococcus.[3][4] Some have also demonstrated the ability to potentiate existing antibiotics against resistant strains like MRSA.[8] The broth microdilution assay is the gold standard for determining a compound's Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the bacteria.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the target organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, MRSA clinical isolates).[2][4] Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria with medium, no compound), a negative control (medium only), and a drug control (a standard antibiotic like Ciprofloxacin or Ampicillin).[1][2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquot a small volume from the wells showing no growth (at and above the MIC) onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation. A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.[6][9]
Caption: Workflow for determining MIC and MBC of test compounds.
Summarize results in a clear, tabular format for easy comparison of compound potency and spectrum.
| Compound ID | Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs MRSA | MBC/MIC vs MRSA |
| DECA-01 | 4-Chloro | 4 | >128 | 8 | 2 |
| DECA-02 | 3,4-Dichloro | 2 | 64 | 4 | 2 |
| DECA-03 | 4-Methoxy | 32 | >128 | 64 | >4 |
| Cipro | (Control) | 0.5 | 0.25 | 1 | 1 |
Antifungal Activity Screening
The screening protocol for antifungal activity is analogous to the antibacterial assay, typically using a broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI). Cinnamamide derivatives have shown activity against pathogenic fungi like Candida albicans and various plant pathogens.[1][6][10]
-
Preparation: Perform serial dilutions of test compounds in 96-well plates using a suitable medium like RPMI-1640.
-
Fungal Inoculum: Use standardized suspensions of fungal strains (e.g., C. albicans ATCC 10231, Aspergillus flavus).[1]
-
Controls: Use Fluconazole or Ketoconazole as a standard drug control.[1][4]
-
Incubation: Incubate plates at 35°C for 24-48 hours, depending on the organism's growth rate.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in growth compared to the positive control.
A key mechanistic insight for some cinnamates is their ability to interact directly with ergosterol in the fungal plasma membrane, leading to cell disruption.[6][9] This provides a rationale for follow-up mechanistic studies for any potent hits identified.
Anticancer (Cytotoxicity) Screening
Many cinnamamide derivatives have been reported to possess anticancer properties, demonstrating cytotoxicity against a variety of cancer cell lines including HeLa (cervical), MCF-7 (breast), and A549 (lung).[3][11][12] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed human cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[3][7]
Trustworthiness: A critical component of this protocol is to concurrently screen compounds against a non-cancerous cell line (e.g., human fetal lung 2BS cells) to establish a selectivity index (SI).[7][11] A high SI indicates that the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent.
| Compound ID | Substituent | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs A549 | IC₅₀ (µM) vs 2BS (Non-cancerous) |
| DECA-04 | 4-CF₃ | 5.2 | 8.1 | 12.5 | >100 |
| DECA-05 | 4-NO₂ | 1.8 | 3.5 | 2.1 | 45.7 |
| DECA-06 | H | 45.1 | 62.3 | >100 | >100 |
| Doxorubicin | (Control) | 0.1 | 0.2 | 0.3 | 1.5 |
Advanced Screening and Mechanism of Action
Identifying a "hit" in a primary screen is the first step. The subsequent phase involves validating the activity and beginning to elucidate the mechanism of action (MoA).
Uncovering the Anticancer MoA
The literature suggests that cinnamamides can exert their anticancer effects through various mechanisms. One notable target is the family of Matrix Metalloproteinases (MMPs) , particularly MMP-2, which are enzymes involved in cancer cell invasion and metastasis.[7] A decrease in MMP-2 levels in the presence of a cinnamamide derivative can be a strong indicator of its anti-metastatic potential.[7]
-
Conditioned Media: Culture cancer cells (e.g., HT-1080 fibrosarcoma) with and without the test compound.
-
Sample Prep: Collect the cell culture media, which contains secreted MMPs.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin.
-
Renaturation & Incubation: Wash the gel to remove SDS and incubate in a buffer that allows the MMPs to digest the gelatin.
-
Staining: Stain the gel with Coomassie Blue. Areas of gelatin digestion by MMPs will appear as clear bands against a blue background. The intensity of the band correlates with enzyme activity.
Caption: Postulated mechanism of action via MMP-2 inhibition.
Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of correlating the chemical structure of the derivatives with their biological activity. By analyzing the data from the primary screens, researchers can deduce which chemical modifications enhance or diminish potency.
-
Electronic Effects: Comparing derivatives with electron-donating groups (e.g., -OCH₃) versus electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring can reveal electronic requirements for activity. For example, studies have shown a 2-10 fold increase in anticancer potency when replacing a chlorine atom with a methyl group.[12]
-
Steric Effects: The size and position of substituents are critical. Some N-aryl cinnamamides show that substitution at the 3,5-positions of the N-aryl ring leads to high activity against MRSA and M. tuberculosis.[2]
-
Amide Substitution: Modifying the N,N-diethyl groups can also impact activity. Exploration has shown that for some scaffolds, only methyl substitution at the amide position resulted in potentiation of antibiotic activity, while larger groups were detrimental.[8]
This analysis is crucial for the next phase of drug development: designing a second generation of compounds with predicted improvements in activity and selectivity.
Conclusion
The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. This guide outlines a logical, evidence-based workflow from synthesis to primary screening and initial mechanistic studies. The key to success lies not just in the execution of these protocols, but in understanding the causality behind each step—from the choice of a coupling reagent to the selection of a non-cancerous cell line for control experiments. By integrating robust chemical synthesis with a multi-faceted biological evaluation, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of the cinnamamide scaffold.
References
-
Gosecka, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. [Link]
-
dos Santos, J., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central. [Link]
-
Shreenivas, M.T., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. [Link]
-
dos Santos, J., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. [Link]
-
Li, X., et al. (2000). Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase. Anticancer Drugs. [Link]
-
Quintero-Mora, Y., et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. [Link]
-
Moghadam, F., et al. (2018). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). PMC - NIH. [Link]
-
Aisyah, S., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Semantic Scholar. [Link]
-
Aisyah, S., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. ResearchGate. [Link]
-
Wan, C., et al. (2014). Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives. MDPI. [Link]
-
Kos, J., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC - NIH. [Link]
-
Wang, T., et al. (2018). Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Gosecka, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. [Link]
-
Li, Y., et al. (2016). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Royal Society of Chemistry. [Link]
-
Mantu, D., et al. (2016). Design, synthesis and biological evaluation of arylcinnamide hybrid derivatives as novel anticancer agents. PMC - NIH. [Link]
-
Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]
-
Fadda, A.A., et al. (2014). Synthesis, characterization and antimicrobial evaluation of novel diethyl (2-phenylquinazolin-4-ylamino). IOSR Journal of Pharmacy. [Link]
-
Sousa, M., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. PMC - NIH. [Link]
-
Semwal, P., et al. (2021). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. PMC - NIH. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Design, synthesis and biological evaluation of arylcinnamide hybrid derivatives as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Multi-Modal Mechanism of Action of N,N-Diethyl-meta-toluamide (DEET) as an Insect Repellent
A Note on Nomenclature: This guide focuses on N,N-Diethyl-meta-toluamide, universally known as DEET. It is the gold standard for insect repellents and the subject of extensive scientific investigation.[1][2][3] The topic specified, "N,N-Diethylcinnamamide," is a different chemical entity. Given the depth of inquiry, this guide operates on the premise that DEET is the intended subject of this technical review.
Introduction: Deconstructing the Gold Standard
For over six decades, N,N-Diethyl-meta-toluamide (DEET) has remained the most effective and widely used insect repellent, offering broad-spectrum protection against a range of arthropod vectors.[1][3][4] Its enduring success is a testament to a complex and multi-faceted mechanism of action that continues to be an active area of scientific research.[1][5] Early hypotheses suggested DEET simply masked host odors, rendering the user "invisible" to insects.[1][5] However, a substantial body of evidence now reveals a far more sophisticated interplay with the insect's sensory and nervous systems.
This guide provides a comprehensive overview of the current understanding of DEET's mechanism, synthesizing findings from molecular biology, neurophysiology, and behavioral science. We will explore its dual action on both the olfactory (smell) and gustatory (taste) systems, as well as its less-appreciated effects on the central nervous system. This document is intended for researchers and drug development professionals seeking a detailed understanding of how this benchmark repellent modifies insect behavior at the molecular level.
Part 1: The Olfactory Conundrum - How DEET Manipulates the Sense of Smell
DEET's effectiveness begins before an insect even makes contact, acting in the vapor phase to disrupt host-seeking behavior.[4] Its low volatility means that while it is not as readily airborne as some host attractants, it is potent enough to be detected by the insect's sensitive olfactory apparatus.[2][4] The precise olfactory mechanism has been a subject of significant debate, with several non-mutually exclusive hypotheses emerging from experimental data.[1][4][6]
Key Hypotheses of Olfactory Action:
-
The "Smell and Avoid" Hypothesis: This model posits that DEET itself is an odorant that activates specific olfactory sensory neurons (OSNs) which, in turn, trigger an innate aversive behavior.[4][5][7] The insect smells DEET and is actively repelled. Evidence for this comes from studies showing that some insect odorant receptors (ORs) are directly activated by DEET.[2][4] For instance, the CquiOR136 receptor in the Southern House Mosquito (Culex quinquefasciatus) is activated by DEET and is essential for its repellent effect in this species.[2]
-
The "Confusant" or "Inhibitor" Hypothesis: This theory suggests that DEET's primary role is not as a direct repellent but as a disruptor of the insect's ability to process attractive host odors.[1][4][8] DEET "scrambles" the odor code by modulating the activity of ORs that normally respond to attractants like lactic acid or 1-octen-3-ol, a component of human breath and sweat.[1][4] This modulation can manifest as either inhibition of an attractive signal or a non-specific activation of multiple receptors, creating a confusing sensory input that disrupts oriented flight towards a host.[4][6][8]
-
The "Masking" Hypothesis: A more recent refinement of the confusant model suggests a physicochemical interaction. Studies have shown that DEET can reduce the volatility of attractive human odorants when they are mixed, for example, on the skin's surface.[6][9] This "chemical masking" physically prevents attractant molecules from reaching the insect's antennae, thereby indirectly inhibiting the olfactory neurons.[9]
Molecular Targets in the Olfactory System:
-
Odorant Receptors (ORs): These are the primary receptors involved in detecting volatile chemicals. DEET's interaction with ORs is complex; depending on the specific receptor, it can act as an agonist (activator), an antagonist (inhibitor), or a modulator of the receptor's response to other odors.[4][8] The olfactory co-receptor, Orco (formerly Or83b), which is highly conserved across insect species and essential for the function of most ORs, has been shown to be critical for DEET's behavioral effects.[10]
-
Ionotropic Receptors (IRs): A distinct class of chemosensory receptors, IRs have also been implicated in DEET detection. The ionotropic receptor Ir40a has been identified as a putative DEET chemosensor in Drosophila melanogaster.[4][7]
Caption: Proposed olfactory mechanisms of DEET action on insect sensory neurons.
Part 2: Contact Chemoreception - The Gustatory Fail-Safe
Even if an insect is not fully deterred by DEET in the vapor phase and lands on a treated surface, a second line of defense is activated through contact chemoreception, or taste. Humans perceive DEET as bitter, and insects appear to have a similar aversive experience.[4]
This anti-feedant property is mediated by Gustatory Receptor Neurons (GRNs) located in specialized hairs (sensilla) on the insect's mouthparts (proboscis) and legs (tarsi).[11][12][13]
Key Findings in Gustatory Repellency:
-
Direct Activation of Bitter-Sensing Neurons: Studies in Drosophila have shown that DEET directly stimulates action potentials in GRNs that respond to aversive, bitter compounds.[12] This activation occurs at concentrations as low as 0.02%, potently suppressing the insect's feeding behavior.[12][14]
-
Specific Gustatory Receptors (GRs) Identified: The avoidance of DEET requires multiple gustatory receptors. In Drosophila, mutations in Gr32a, Gr33a, and Gr66a lead to a loss of the aversive response to DEET, indicating these receptors are critical for its detection.[12]
-
A Universal Deterrent: The gustatory response to DEET is not limited to fruit flies. In mosquitoes, taste receptors located on the proboscis are also sensitive to DEET, providing a powerful deterrent to blood feeding.[11] Even if a mosquito penetrates a treated surface, the presence of minute amounts of DEET in a blood meal will prevent ingestion.[4]
Caption: The gustatory pathway for DEET's contact repellency.
Part 3: Beyond the Senses - Neurological Effects of DEET
While the primary repellent actions of DEET are mediated through the olfactory and gustatory systems, there is evidence that at higher, toxic concentrations, it can also affect the insect's central nervous system (CNS).[15][16]
-
Acetylcholinesterase (AChE) Inhibition: Some early studies suggested that DEET could inhibit acetylcholinesterase, an enzyme critical for synaptic transmission.[15] However, subsequent research has shown that DEET is a very poor inhibitor of AChE, with IC50 values in the millimolar range, a concentration unlikely to be relevant for its repellent effect.[15][16][17]
-
Octopaminergic Synapse Targeting: More compelling evidence points to DEET targeting octopaminergic synapses in the insect CNS.[16][17] Octopamine is a key neurotransmitter in insects, analogous to noradrenaline in vertebrates. Neurophysiological recordings have shown that DEET causes neuroexcitation in the insect CNS, an effect that is blocked by phentolamine, an octopamine receptor antagonist.[16][17] This suggests that DEET's toxic effects at high doses may be due to its action as an agonist at octopamine receptors.[16]
Part 4: Experimental Methodologies - A Practical Guide
The elucidation of DEET's complex mechanism of action has been made possible by a suite of sophisticated experimental techniques. Understanding these protocols is crucial for interpreting existing data and designing future research.
Electrophysiology: Listening to the Neurons
Electrophysiological techniques directly measure the electrical activity of sensory neurons, providing unambiguous evidence of a response to a chemical stimulus.
Protocol: Electroantennography (EAG)
EAG measures the summed potential of all responding OSNs on the antenna, providing a general readout of odorant detection.[18]
-
Step 1: Preparation: An adult mosquito is immobilized, and its head is excised. The head is mounted onto a reference electrode, typically a glass capillary filled with saline solution inserted into the back of the head.
-
Step 2: Recording Electrode: A second saline-filled glass capillary, the recording electrode, is carefully brought into contact with the tip of one antenna.
-
Step 3: Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A puff of air from a separate cartridge containing a known concentration of DEET (or other odorant) dissolved on filter paper is injected into the main air stream for a defined period (e.g., 500 ms).
-
Step 4: Data Acquisition: The change in electrical potential between the reference and recording electrodes (the EAG response) is amplified, recorded, and measured. A negative voltage deflection indicates a response.
-
Causality & Validation: This protocol validates whether the insect's antenna, as a whole, can detect the compound. By testing a range of concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to DEET.[18] Benzaldehyde is often used as a positive control, as it elicits a response in most mosquito species.[18]
Protocol: Single-Sensillum Recording (SSR)
SSR provides much finer resolution by measuring the action potentials (spikes) from individual OSNs housed within a single olfactory sensillum.
-
Step 1: Preparation: The mosquito is immobilized in a holder, often with the antenna stabilized on a glass coverslip.
-
Step 2: Electrode Placement: A sharpened tungsten reference electrode is inserted into the eye. The recording electrode, also a sharpened tungsten electrode, is maneuvered under high magnification to make contact with and pierce the cuticle of a single sensillum.
-
Step 3: Stimulus Delivery: A stimulus delivery system, similar to that used for EAG, delivers puffs of DEET or other odorants.
-
Step 4: Data Acquisition: The electrical signals are amplified and filtered to isolate the action potentials from one or more neurons within the sensillum. The change in spike frequency in response to the stimulus is quantified.
-
Causality & Validation: SSR is the definitive method for identifying which specific neurons (and by extension, which receptors) are activated, inhibited, or unaffected by DEET. It allows researchers to distinguish between the "smell and avoid" (a neuron fires in response to DEET alone) and "confusant" (a neuron's response to an attractant is altered by DEET) hypotheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Insect repellents: An updated review for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEET - Wikipedia [en.wikipedia.org]
- 6. Olfaction: Repellents that Congest the Mosquito Nose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why DEET Keeps Mosquitos and Other Insects at Bay - Chemical agent DEET disorients insects by scrambling their odor receptor apparatus [chemeurope.com]
- 9. Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Certain Compounds Stimulate Mosquito Taste Receptors : USDA ARS [ars.usda.gov]
- 12. Avoiding DEET through insect gustatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Avoiding DEET through Insect Gustatory Receptors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
Whitepaper: An In-Silico Investigation of N,N-Diethylcinnamamide Receptor Binding
Abstract: The exploration of small molecule interactions with biological macromolecules is a cornerstone of modern drug discovery.[1][2] N,N-Diethylcinnamamide (DECA) presents a chemical scaffold with potential pharmacological relevance, yet its specific receptor targets and binding mechanisms remain largely uncharacterized. This technical guide provides a comprehensive, field-proven workflow for elucidating the potential receptor binding of DECA using a suite of in silico modeling techniques. We move beyond a simple recitation of steps to provide the strategic rationale behind key methodological choices, ensuring a self-validating and scientifically rigorous approach. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to apply computational methods to characterize novel ligand-receptor interactions, using DECA as a primary case study.
Strategic Framework: From Ligand to Mechanistic Hypothesis
The journey from identifying a compound of interest to understanding its biological action is complex. In silico modeling provides a powerful, resource-efficient paradigm to generate testable hypotheses and guide subsequent experimental validation.[3][4] Our investigation into this compound (DECA) will follow an integrated, multi-stage computational workflow designed to progressively refine our understanding of its potential binding behavior.
The core logic of this workflow is as follows:
-
Data Curation: Establish a high-fidelity foundation by acquiring and preparing the necessary molecular structures.
-
Pose Prediction & Affinity Estimation: Employ molecular docking to rapidly screen potential binding poses and estimate binding affinity against a putative receptor target.
-
Dynamic System Validation: Utilize molecular dynamics (MD) simulations to assess the stability of the predicted ligand-receptor complex and analyze its dynamic behavior in a simulated physiological environment.[5][6]
-
Interaction Fingerprinting: Characterize the key molecular interactions that stabilize the complex, leading to a mechanistic hypothesis of binding.
This guide will use hypothetical protein targets for demonstration purposes, as the specific biological targets of DECA are not extensively documented. The methodologies described are universally applicable to any protein-ligand system.
Foundational Stage: Data Acquisition and Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input data. This initial stage involves sourcing and meticulously preparing the 3D structures of our ligand (DECA) and the chosen receptor target.
Ligand Structure Acquisition
The canonical source for small molecule structures is the PubChem database.[7]
-
Ligand: this compound
-
PubChem CID: 817779[7]
-
Canonical SMILES: CCN(CC)C(=O)C=CC1=CC=CC=C1
-
Molecular Formula: C13H17NO[7]
Protocol 1: Ligand Preparation
-
Acquire Structure: Navigate to the PubChem entry for CID 817779 and download the 3D conformer in SDF format.
-
Energy Minimization: The downloaded structure represents a plausible, but not necessarily the lowest-energy, conformation. Use a molecular mechanics force field (e.g., MMFF94) in a tool like UCSF Chimera or Open Babel to perform energy minimization. This step ensures the ligand's bond lengths and angles are optimized.
-
File Format Conversion: For docking with AutoDock tools, the prepared ligand structure must be converted to the PDBQT format. This format includes atomic coordinates, partial charges (typically Gasteiger charges), and information on rotatable bonds.
Receptor Structure Acquisition
The Worldwide Protein Data Bank (wwPDB) is the definitive repository for 3D structural data of biological macromolecules.[8][9][10]
Expert Insight (Causality): The choice of a receptor PDB entry is critical. One must consider:
-
Resolution: Higher resolution (lower Å value) structures are preferred as they provide more accurate atomic positions.
-
Experimental Method: Structures determined by X-ray crystallography are most common for docking studies.[9]
-
Presence of Co-factors/Ligands: If the structure is co-crystallized with a known ligand, this can be invaluable for validating the binding site and docking protocol (a process known as re-docking).
Protocol 2: Receptor Preparation
-
Acquire Structure: Download the desired receptor structure in PDB format from the RCSB PDB database.[11]
-
Clean the Structure: PDB files often contain non-essential molecules such as water, ions, and crystallization agents. These are typically removed as they can interfere with the docking algorithm.
-
Rationale: Water molecules in a binding pocket can be critical for mediating interactions, but standard docking protocols often treat the receptor as rigid and cannot accurately predict the displacement of these waters. Removing them simplifies the initial search. More advanced techniques can address the role of water.
-
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Hydrogens are essential for defining correct hydrogen bonding patterns and steric properties. Use software like AutoDock Tools or UCSF Chimera to add polar hydrogens.
-
Assign Partial Charges: Compute and assign partial atomic charges (e.g., Kollman charges) to the receptor atoms. This is crucial for accurately calculating the electrostatic interaction energy component of the docking score.
-
File Format Conversion: Convert the cleaned, hydrogen-added receptor PDB file to the PDBQT format for use with AutoDock Vina.
Data Summary
| Resource/Software | Purpose | Authoritative Source |
| Databases | ||
| PubChem | Small molecule structure and property database | [Link][7] |
| RCSB Protein Data Bank (PDB) | Macromolecular 3D structure database | [Link][11] |
| ZINC Database | Curated database of commercially available compounds | [Link][12][13] |
| Software Tools | ||
| AutoDock Vina | Molecular docking and virtual screening | [Link] |
| AutoDock Tools (MGLTools) | Preparation of input files for AutoDock Vina | [Link][14] |
| GROMACS | Molecular dynamics simulation package | [Link][15][16][17] |
| UCSF Chimera / PyMOL | Molecular visualization and analysis |
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19] The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity.
Workflow for Molecular Docking
Caption: Workflow for molecular docking with AutoDock Vina.
Protocol 3: Running AutoDock Vina
-
Define the Search Space (Grid Box): The docking algorithm does not search the entire protein. You must define a three-dimensional search space, or "grid box," that encompasses the putative binding site.
-
Trustworthiness: If a co-crystallized ligand is present, the grid box should be centered on it. This ensures the search is focused on the known active site. The size of the box should be large enough to allow the ligand to rotate freely but not so large as to introduce excessive irrelevant search space.
-
-
Create the Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.
-
Execute the Docking Run: Run Vina from the command line: vina --config conf.txt
-
Analyze the Results: The all_poses.pdbqt output file contains the predicted binding poses (typically 9 by default), sorted by their predicted binding affinity in kcal/mol. The docking_log.txt file contains the binding affinity scores for each pose.
-
Expert Insight: The top-ranked pose (most negative binding affinity) is the most probable binding mode according to the scoring function. However, it is crucial to visually inspect the top poses. A good pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket and have minimal internal strain.
-
Hypothetical Docking Results for DECA
| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | TYR 151, PHE 268, ARG 80 |
| 2 | -8.2 | 1.21 | TYR 151, LEU 270, ARG 80 |
| 3 | -7.9 | 2.05 | TYR 151, PHE 268, GLU 120 |
Molecular Dynamics: Assessing Complex Stability
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations provide insights into the behavior of the protein-ligand complex over time, helping to validate the stability of the docked pose.[5]
Expert Insight (Causality): A docked pose with a good score might be unstable in a dynamic, solvated environment. If the ligand quickly dissociates or drifts significantly from its initial pose during an MD simulation, the docking result may be a false positive. MD simulations allow us to observe the persistence of key interactions (like hydrogen bonds) over time.
Workflow for GROMACS MD Simulation
Caption: GROMACS workflow for protein-ligand MD simulation.
Protocol 4: GROMACS Simulation of the DECA Complex
-
System Preparation:
-
Merge Coordinates: Combine the PDB files of the receptor and the top-ranked DECA pose into a single complex PDB file.
-
Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein using a chosen force field (e.g., CHARMM36, AMBER). The ligand topology and parameters must be generated separately, often using a server like CGenFF or antechamber, and then merged with the protein topology.[20]
-
Define Simulation Box & Solvate: Create a simulation box (e.g., cubic) around the complex and fill it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization (EM): Perform a steeplechase descent energy minimization to relax the system and remove any steric clashes introduced during preparation.
-
Equilibration (NVT and NPT):
-
NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature.
-
NPT Ensemble: Further equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize pressure and density to appropriate levels.
-
-
Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory for analysis.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the system has reached equilibrium and the ligand is not undergoing major conformational changes or drifting out of the pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bonds: Analyze the number of hydrogen bonds between the ligand and receptor over the course of the simulation to quantify the stability of these key interactions.
-
Conclusion: Synthesizing an Actionable Hypothesis
This in-depth guide outlines a robust, multi-step computational workflow to investigate the receptor binding of this compound. By integrating molecular docking with molecular dynamics, we move from a static prediction of binding pose to a dynamic assessment of complex stability. The results of this pipeline—a validated binding pose, estimated binding affinity, and a detailed map of persistent molecular interactions—provide a strong, data-driven foundation for a mechanistic hypothesis. This hypothesis can then be used to guide targeted experimental studies, such as site-directed mutagenesis or in vitro binding assays, thereby accelerating the drug discovery process in a cost-effective and rational manner.
References
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link][8]
-
GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link][15][21]
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). In Silico 3D Modeling of Binding Activities. PubMed. Retrieved from [Link][22]
-
Irwin, J. J., & Shoichet, B. K. (n.d.). ZINC Database. Wikipedia. Retrieved from [Link][12]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link][16]
-
National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved from [Link][9]
-
BioSoft. (n.d.). GROMACS Tutorial. Retrieved from [Link][17]
-
Irwin, J. J., et al. (2023). ZINC-22─A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link][23]
-
Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link][10]
-
Proteopedia. (2024). Protein Data Bank. Retrieved from [Link][24]
-
GROMACS. (n.d.). Tutorials and Webinars. Retrieved from [Link][21]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][7]
-
Irwin, J. J., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link][25]
-
National Center for Biotechnology Information. (n.d.). Cinnamamide, N,N-diethyl-alpha-methyl-, (E)-. PubChem. Retrieved from [Link][26]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link][14]
-
ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Retrieved from [Link][27]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link][28]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link][29]
-
ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link][30]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link][18]
-
Irwin, J. J., et al. (2020). ZINC20 – A Free Ultra Large-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link][31]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link][32]
-
GROMACS. (n.d.). Welcome to the GROMACS tutorials!. Retrieved from [Link][33]
-
Fiveable. (n.d.). Pharmacophore modeling. Retrieved from [Link][34]
-
Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link][35]
-
Identifiers.org. (n.d.). Namespace: ZINC. Retrieved from [Link][13]
-
CoLab. (n.d.). Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development. Retrieved from [36]
-
Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Retrieved from [Link][37]
-
Bioinformatics Online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link][38]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link][19]
-
TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link][39]
-
National Center for Biotechnology Information. (2022). A Guide to In Silico Drug Design. PubMed Central. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. PubMed Central. Retrieved from [Link][6]
-
Bioinformatics Review. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. Retrieved from [Link][40]
-
SpringerLink. (n.d.). In silico Identification and Characterization of Protein-Ligand Binding Sites. Retrieved from [Link][41]
-
MD Tutorials. (n.d.). Protein-Ligand Complex. Retrieved from [Link][42]
-
Drug Discovery and Development. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link][43]
-
Theoretical and Computational Biophysics Group. (n.d.). Protein:ligand standard binding free energies. Retrieved from [Link][44]
-
Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link][20]
-
Patsnap. (2025). What is in silico drug discovery?. Retrieved from [Link][3]
-
ResearchGate. (2022). A Guide to In Silico Drug Design. Retrieved from [Link][4]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. What is in silico drug discovery? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 6. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 9. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 11. rcsb.org [rcsb.org]
- 12. ZINC database - Wikipedia [en.wikipedia.org]
- 13. Identifiers.org [registry.identifiers.org]
- 14. youtube.com [youtube.com]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 17. biosoft.com [biosoft.com]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 22. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. proteopedia.org [proteopedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. eagonlab.github.io [eagonlab.github.io]
- 30. researchgate.net [researchgate.net]
- 31. ZINC20 – A Free Ultra Large-Scale Chemical Database for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 33. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 34. fiveable.me [fiveable.me]
- 35. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 36. Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development | CoLab [colab.ws]
- 37. m.youtube.com [m.youtube.com]
- 38. youtube.com [youtube.com]
- 39. chem.libretexts.org [chem.libretexts.org]
- 40. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 41. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 42. Protein-Ligand Complex [mdtutorials.com]
- 43. globalresearchonline.net [globalresearchonline.net]
- 44. ks.uiuc.edu [ks.uiuc.edu]
Physical and chemical properties of N,N-Diethylcinnamamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylcinnamamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a derivative of the naturally occurring cinnamic acid, represents a molecule of significant interest within chemical and pharmaceutical research. Its structure, combining an aromatic ring, a conjugated double bond, and a tertiary amide, imparts a unique combination of physical properties and chemical reactivity. This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer insights into its synthesis, characterization, and potential applications. We delve into detailed spectroscopic analysis, present validated analytical methodologies, and discuss the broader context of biological activity associated with the cinnamamide class of compounds. This document is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of this versatile molecule.
Chemical Identity and Molecular Structure
This compound is systematically named (E)-N,N-diethyl-3-phenylprop-2-enamide. The "(E)" designation specifies the stereochemistry of the alkene, indicating that the phenyl group and the carbonyl group are on opposite sides of the double bond, which is the more stable and common isomer.
The molecule's structure is foundational to its properties. Key features include:
-
A Phenyl Group: Contributes to the molecule's aromaticity, thermal stability, and potential for π-π stacking interactions. It also serves as a site for electrophilic aromatic substitution reactions.
-
An α,β-Unsaturated Carbonyl System: The conjugation between the C=C double bond and the C=O double bond creates a planar, electron-delocalized system. This feature is a strong chromophore, making the compound readily detectable by UV-Vis spectroscopy, and influences the molecule's reactivity.
-
A Tertiary Amide: The N,N-diethylamide group is a polar functional group that is relatively stable to hydrolysis compared to esters. The presence of the two ethyl groups prevents the formation of intermolecular hydrogen bonds that are characteristic of primary and secondary amides, which significantly impacts its physical properties like boiling point and solubility.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0.5!"]; O1 [label="O", pos="2.5,1!"]; N1 [label="N", pos="2.5,-0.2!"]; C4 [label="C", pos="3.5,-0.7!"]; C5 [label="C", pos="4.5,-0.5!"]; C6 [label="C", pos="3.5,0.5!"]; C7 [label="C", pos="4.5,0.7!"]; C8 [label="C", pos="-1,0.5!"]; // Phenyl group starts here C9 [label="C", pos="-2,0.2!"]; C10 [label="C", pos="-2.5,-0.5!"]; C11 [label="C", pos="-2,-1.2!"]; C12 [label="C", pos="-1,-1.5!"]; C13 [label="C", pos="-0.5,-0.8!"];
// Invisible nodes for labels L1 [label="Phenyl Group", pos="-1.5,1.5!", fontcolor="#5F6368"]; L2 [label="α,β-Unsaturated System", pos="0.5,1.2!", fontcolor="#5F6368"]; L3 [label="Tertiary Amide", pos="3.5,1.5!", fontcolor="#5F6368"];
// Edges for bonds C1 -- C2 [label="H"]; C2 -- C3 [label="H"]; C3 -- O1 [style=bold, len=0.5]; C3 -- N1; N1 -- C4; C4 -- C5 [label="H3"]; N1 -- C6; C6 -- C7 [label="H3"]; C1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Annotations edge [style=dashed, color="#5F6368"]; L1 -> C10; L2 -> C2; L3 -> N1; } caption: "Key functional regions of this compound."
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in both research and development. While extensive experimental data for this compound is not broadly published, a combination of data from literature and computed properties provides a solid foundation. One synthetic study describes the product as a yellowish-white solid with a fruity aroma, suggesting it is a solid at room temperature[1].
| Property | Value | Source |
| IUPAC Name | (E)-N,N-diethyl-3-phenylprop-2-enamide | [2] |
| CAS Number | 27829-46-5 ((E)-isomer) | [2] |
| Molecular Formula | C₁₃H₁₇NO | [2][3] |
| Molecular Weight | 203.28 g/mol | [2][3] |
| Appearance | Yellowish-white solid | [1] |
| Odor | Sapodilla fruit aroma | [1] |
| XLogP3 | 2.5 | PubChem (Computed) |
| Topological Polar Surface Area | 20.3 Ų | PubChem (Computed) |
Solubility Insight: Based on its structure, this compound is expected to be soluble in common organic solvents such as alcohols, acetone, chloroform, and ethyl acetate. Its solubility in water is predicted to be low due to the dominant nonpolar character of the phenyl ring and ethyl groups. This profile is typical for moderately polar organic compounds and is an important consideration for its use in biological assays or as a candidate for drug formulation.
Synthesis and Manufacturing Strategies
The synthesis of this compound is a straightforward amidation of cinnamic acid with diethylamine. The primary challenge in this reaction is the activation of the carboxylic acid, as a direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. Modern synthetic chemistry offers several efficient methods to achieve this transformation.
Overview of Amidation Reactions
The formation of the amide bond is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. Common strategies include:
-
Acyl Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, cinnamic acid is converted to cinnamoyl chloride. This highly reactive intermediate readily reacts with diethylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct[4].
-
Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.
-
Alternative Activation Methods: A variety of other reagents can be used, including phosphorus-based compounds like POCl₃ and PCl₃[4][5]. More environmentally benign methods, such as using boric acid as a catalyst, have also been developed[1].
Experimental Protocol: Boric Acid Catalyzed Amidation
This method, adapted from recent literature, offers a greener and more direct approach to synthesis, avoiding harsh chlorinating agents[1]. It utilizes boric acid as a mild Lewis acid catalyst under ultrasonic irradiation to promote the reaction.
Materials:
-
Cinnamic acid
-
Diethylamine
-
Boric acid (B(OH)₃)
-
An appropriate solvent (e.g., toluene or solvent-free)
-
Ultrasonic bath
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cinnamic acid (1.0 eq), diethylamine (1.2-1.5 eq), and boric acid (0.05 eq).
-
Sonication: Place the flask in an ultrasonic bath pre-heated to 50°C.
-
Reaction Monitoring: Irradiate the mixture for 40-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cinnamic acid spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl to remove excess diethylamine, followed by saturated NaHCO₃ solution to remove unreacted cinnamic acid and boric acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Causality Note: The ultrasonic irradiation provides the activation energy for the reaction through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate the boric acid-catalyzed dehydration process.
Spectroscopic & Structural Characterization
Unambiguous characterization is essential to confirm the identity and purity of a synthesized compound. The combination of NMR, IR, and MS provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
Aromatic Protons: A multiplet between 7.2-7.6 ppm corresponding to the five protons of the phenyl group.
-
Vinylic Protons: Two doublets between 6.5-7.8 ppm. The proton on the α-carbon (adjacent to the carbonyl) will be further downfield than the β-carbon proton. The large coupling constant (J ≈ 15 Hz) between them confirms the (E)-stereochemistry.
-
Ethyl Protons: Due to restricted rotation around the amide C-N bond at room temperature, the two ethyl groups can be diastereotopic, leading to two distinct sets of signals. This would manifest as two quartets (for the -CH₂- groups) around 3.4 ppm and two triplets (for the -CH₃ groups) around 1.2 ppm. Coalescence of these signals may be observed upon heating.
-
-
¹³C NMR: The carbon spectrum will show the expected number of signals, with key resonances for:
-
Carbonyl Carbon: Around 166 ppm.
-
Aromatic & Vinylic Carbons: Between 120-145 ppm.
-
Aliphatic Carbons: The -CH₂- carbons around 40-43 ppm and the -CH₃ carbons around 13-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this compound, the most prominent absorption bands are:
-
~3050 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2970 cm⁻¹: Aliphatic C-H stretching from the ethyl groups.
-
~1650-1670 cm⁻¹: A very strong C=O (amide I) stretching band.
-
~1625 cm⁻¹: C=C stretching from the conjugated double bond.
-
~1450 cm⁻¹: C-N stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak should be observed at m/z = 203, confirming the molecular formula C₁₃H₁₇NO[2].
-
Key Fragments: Common fragmentation pathways would include:
-
Loss of an ethyl group (-29) to give a fragment at m/z = 174.
-
Cleavage of the amide bond, leading to a cinnamoyl cation at m/z = 131.
-
A fragment corresponding to the diethylamino group at m/z = 72. The base peak is often the cinnamoyl cation (m/z = 131) due to its resonance stabilization[2].
-
Analytical Methodologies
Quantitative analysis of this compound in various matrices, from reaction mixtures to biological fluids, requires robust and validated chromatographic methods. HPLC and GC-MS are the primary techniques employed for compounds of this class[6][7].
Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method based on standard practices for analyzing similar cinnamamide and benzamide derivatives[7][8].
-
Instrumentation: HPLC with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV or Diode Array Detector (DAD).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is 60:40 Acetonitrile:Water. The aqueous phase may be buffered (e.g., with 0.1% formic acid or phosphate buffer) to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The conjugated system provides strong UV absorbance. A wavelength between 254 nm and 280 nm is typically appropriate.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like methanol. For complex matrices (e.g., plasma), a protein precipitation step followed by Solid Phase Extraction (SPE) may be necessary to clean the sample and concentrate the analyte[7].
-
Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[8].
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative, especially for volatile impurities or when mass identification is required[6].
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or moderately polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is typically used. For example, start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection: Split or splitless injection at 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
Self-Validation: The identity of the peak is confirmed by matching both its retention time and its mass spectrum against a pure reference standard.
Overview of Biological Activity and Potential Applications
While this compound itself is not extensively studied, the broader class of cinnamic acids and their amide derivatives are known for a wide spectrum of biological activities. This provides a strong rationale for its investigation in drug discovery programs.
-
Antimicrobial Activity: Many N-aryl cinnamamides have shown potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium tuberculosis[4]. The lipophilicity and structural features of this compound make it a candidate for similar screening.
-
Anticancer & Antioxidant Properties: Cinnamic acid derivatives are recognized for their antioxidant properties, which are often linked to anticancer effects[9][10]. They can scavenge free radicals and modulate cellular pathways related to oxidative stress.
-
Neuroactive Potential: Structurally related cinnamic acid amides and esters have been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase, enzymes relevant to neurodegenerative diseases like Parkinson's and Alzheimer's[9]. Some derivatives have also shown potential in disaggregating beta-amyloid plaques, a key pathology in Alzheimer's disease[11].
-
Herbicidal Activity: Certain substituted cinnamic acid amides have been identified as a new class of herbicides, indicating their potential in agrochemical research[5].
The diverse biological profile of the cinnamamide scaffold makes this compound a valuable molecule for screening libraries and as a starting point for the synthesis of more complex, targeted derivatives in drug development.
Conclusion
This compound is a well-defined molecule with a rich chemical profile stemming from its unique combination of functional groups. Its synthesis is readily achievable through various established amidation protocols, and its structure can be definitively confirmed using standard spectroscopic techniques. Robust analytical methods based on HPLC and GC-MS are available for its quantification and identification. While direct biological data is limited, the extensive research on related cinnamamides suggests significant potential for this compound in diverse fields, particularly in the development of new therapeutic agents. This guide provides the core technical information necessary for researchers to confidently synthesize, analyze, and explore the potential of this compound in their scientific endeavors.
References
-
Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications. [Link]
-
This compound | C13H17NO | CID 817779. PubChem. [Link]
-
Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. National Institutes of Health (NIH). [Link]
-
AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. Semantic Scholar. [Link]
-
N,N-Dimethylcinnamamide | C11H13NO | CID 5273476. PubChem. [Link]
-
N,N-Diethylacetamide | C6H13NO | CID 12703. PubChem. [Link]
-
This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
N,N-Diethylbenzamide | C11H15NO | CID 15542. PubChem. [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]
-
Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Centers for Disease Control and Prevention (CDC). [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. National Institutes of Health (NIH). [Link]
-
Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease: Antioxidant, Beta-amyloid Disaggregating and Rescue Effects on Memory Loss. MDPI. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. National Institutes of Health (NIH). [Link]
-
TLC and HPLC Methods for DMH and CIN. Scribd. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
N,N-Diethylcinnamamide: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed overview of N,N-Diethylcinnamamide, a substituted amide of significant interest in organic synthesis and potential applications in various fields. This document covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its synthesis, spectroscopic characterization, and potential applications, drawing parallels with structurally similar and commercially significant compounds. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this molecule.
Chemical Identity and Properties
This compound is a tertiary amide characterized by a cinnamoyl group attached to a diethylamine moiety.
-
Chemical Name: this compound
-
IUPAC Name: (E)-N,N-diethyl-3-phenylprop-2-enamide[1]
-
CAS Number: 3680-04-4[1]
-
Molecular Formula: C₁₃H₁₇NO[1]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvents and its potential for biological interactions.
| Property | Value | Source |
| Molecular Weight | 203.28 g/mol | [1] |
| Exact Mass | 203.131014166 Da | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 |
Synthesis of this compound
The synthesis of this compound typically involves the formation of an amide bond between cinnamic acid (or its activated derivative) and diethylamine. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is a common and necessary strategy.
General Synthesis Workflow
The overall synthetic strategy involves a two-step process: activation of cinnamic acid followed by nucleophilic acyl substitution by diethylamine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acyl Chloride Method
This protocol describes a common and effective method for the synthesis of this compound via an acyl chloride intermediate. The Schotten-Baumann reaction conditions are often employed for the acylation of the amine.[3]
Step 1: Preparation of Cinnamoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid and an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude cinnamoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amidation with Diethylamine
-
Dissolve the crude cinnamoyl chloride in an aprotic solvent like DCM.
-
In a separate flask, dissolve diethylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.[3]
-
Cool the amine solution in an ice bath and add the cinnamoyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted cinnamic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or distillation.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| C=O (Amide I band) | ~1650 | Strong absorption, characteristic of a tertiary amide.[4] |
| C=C (Alkene) | ~1625 | Medium to weak absorption. |
| C-H (sp²) | >3000 | Aromatic and vinylic C-H stretching. |
| C-H (sp³) | <3000 | Aliphatic C-H stretching from the ethyl groups. |
A vapor phase IR spectrum for this compound is available in the SpectraBase database.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 5H | Aromatic protons (phenyl group) |
| ~6.8-7.0 | d | 1H | Vinylic proton (α to carbonyl) |
| ~6.5-6.7 | d | 1H | Vinylic proton (β to phenyl) |
| ~3.4 | q | 4H | -N-CH₂- (diethyl groups) |
| ~1.2 | t | 6H | -CH₃ (diethyl groups) |
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (amide carbonyl) |
| ~142 | Vinylic carbon (β to phenyl) |
| ~135 | Aromatic quaternary carbon |
| ~128-130 | Aromatic CH carbons |
| ~120 | Vinylic carbon (α to carbonyl) |
| ~42 | -N-CH₂- carbons |
| ~13 | -CH₃ carbons |
Potential Applications
While specific applications of this compound are not extensively documented in readily available literature, its structural similarity to other biologically active compounds suggests potential areas of interest.
Insect Repellency
The N,N-diethylamide moiety is a key feature of the widely used insect repellent DEET (N,N-Diethyl-3-methylbenzamide).[6][7] DEET is effective against a broad range of insects, including mosquitoes and ticks.[7][8] The structural resemblance of this compound to DEET and other N,N-diethyl benzamides used as repellents suggests that it may also possess insect-repellent properties.[9] Further research is warranted to evaluate its efficacy and safety profile for this application. The mechanism of action for DEET is not fully understood but is thought to involve interactions with insect olfactory receptors.[6]
Pharmaceutical and Agrochemical Intermediate
The amide functional group is a cornerstone of many pharmaceutical and agrochemical compounds.[10] this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of the reactive double bond and the aromatic ring provides sites for further chemical modification, allowing for the creation of a diverse library of compounds for biological screening.
Safety and Handling
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and spectroscopic properties. Its structural relationship to known insect repellents like DEET suggests a promising avenue for future research into its biological activities. Furthermore, its utility as a synthetic intermediate opens up possibilities for its incorporation into more complex and potentially bioactive molecules. This guide provides a foundational understanding of this compound for researchers and scientists, encouraging further exploration of its properties and applications.
References
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. Available at: [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2013). ResearchGate. Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Available at: [Link]
-
The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. ResearchGate. Available at: [Link]
-
DEET. Wikipedia. Available at: [Link]
-
Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2012). PubMed Central. Available at: [Link]
-
Review of the biodistribution and toxicity of the insect repellent N,N‐diethyl‐m‐toluamide (DEET). CDC Stacks. Available at: [Link]
-
DEET. US EPA. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Available at: [Link]
Sources
- 1. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. DEET - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
N,N-Diethylcinnamamide: A Comprehensive Technical Review for Researchers and Drug Development Professionals
Abstract
N,N-Diethylcinnamamide, a member of the cinnamamide class of compounds, presents a scaffold of interest for potential applications in various scientific fields. This technical guide provides a comprehensive literature review of this compound, detailing its chemical properties, synthesis, and an exploration of its potential biological activities. Drawing upon research on closely related cinnamamide derivatives, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule, highlighting areas of established knowledge and identifying key gaps for future investigation. While direct research on this compound is limited, this guide synthesizes available data and provides context from analogous compounds to inform experimental design and hypothesis generation.
Introduction to this compound
This compound, with the IUPAC name (E)-N,N-diethyl-3-phenylprop-2-enamide, is a derivative of cinnamic acid.[1] The core structure features a phenyl group attached to a propenamide moiety, with two ethyl groups substituted on the amide nitrogen. This molecular architecture is shared by a broad class of cinnamamides that have garnered scientific interest for their diverse biological activities. While its close structural analog, N,N-Diethyl-meta-toluamide (DEET), is a widely studied and utilized insect repellent, this compound itself remains a comparatively under-investigated molecule.[2][3][4][5] This guide aims to collate the existing, albeit sparse, information on this compound and to provide a broader context by examining the known attributes of the cinnamamide family.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its synthesis, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| IUPAC Name | (E)-N,N-diethyl-3-phenylprop-2-enamide | [1] |
| CAS Number | 3680-04-4 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Not explicitly stated, likely soluble in organic solvents | |
| Melting Point | Not explicitly stated | |
| Boiling Point | Not explicitly stated |
Table 1: Physicochemical Properties of this compound.
Synthesis and Characterization
General Synthetic Approach
The most common method for synthesizing amides is the reaction of a carboxylic acid or its activated derivative (such as an acyl chloride) with an amine. In the case of this compound, this would involve the reaction of cinnamoyl chloride with diethylamine.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Activation of Cinnamic Acid: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene, to form cinnamoyl chloride. This reaction is often performed at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Amidation: The resulting cinnamoyl chloride is then reacted with diethylamine. This reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the propenamide backbone, and the ethyl groups on the amide nitrogen.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretch of the amide, the C=C stretch of the alkene, and the aromatic C-H stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.[6]
Figure 2: Analytical workflow for the characterization of this compound.
Biological Activities and Potential Applications
Direct experimental data on the biological activities of this compound are scarce. However, the broader class of cinnamamides has been investigated for a range of bioactivities, providing a basis for hypothesizing the potential applications of this compound.
Insect Repellent Activity
The most well-known application of a structurally similar compound, DEET, is as an insect repellent.[2][3][4][5] Cinnamamides, in general, have been explored for their insecticidal and repellent properties.[7]
Mechanism of Action (Hypothesized): The mechanism of action for many insect repellents, including DEET, is not fully elucidated but is thought to involve interference with the insect's olfactory receptors.[8] Repellents may act by blocking the receptors that detect attractants like lactic acid and carbon dioxide from a host, or they may activate other receptors that trigger an avoidance response. Given the structural similarities, it is plausible that this compound could exhibit insect repellent activity through a similar mechanism. However, direct comparative studies between this compound and DEET are necessary to confirm its efficacy.[9]
Antimicrobial and Antifungal Activity
Several studies have demonstrated the antimicrobial and antifungal properties of various cinnamamide derivatives.[10][11][12][13] These studies suggest that the cinnamamide scaffold is a promising starting point for the development of new antimicrobial agents.
-
Antibacterial Activity: N-arylcinnamamides have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
-
Antifungal Activity: Cinnamamide derivatives have also been reported to possess antifungal properties.[12]
The specific spectrum of activity and potency of this compound against various microbial strains would need to be determined through dedicated in vitro screening assays.
Anticancer Activity
The potential of cinnamamide derivatives as anticancer agents has also been an area of active research.[10][14]
-
Cytotoxicity: Some cinnamamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[14][15][16][17] For example, certain N-(4-phenylthiazol-2-yl)cinnamamide derivatives have shown potent anti-proliferative activities. Cinnamamide itself has been shown to exhibit antitumor activity with low cytotoxicity.[14]
-
Mechanism of Action: The proposed mechanisms of anticancer activity for cinnamamides are diverse and include the induction of apoptosis and the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[14]
Direct evaluation of this compound in various cancer cell line models is required to ascertain its potential as an anticancer agent.
Key Experimental Protocols
For researchers interested in investigating the biological activities of this compound, the following are representative protocols for initial screening.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Grow microbial strains in appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[16]
Figure 3: Workflow for the biological evaluation of this compound.
Safety and Toxicology
There is a lack of specific toxicological data for this compound in the public domain. Safety data sheets for structurally similar compounds, such as N,N-Diethylformamide and N,N-Diethylbenzamide, indicate potential for skin and eye irritation, and respiratory irritation.[18] However, these data cannot be directly extrapolated to this compound. Comprehensive toxicological evaluation, including acute and chronic toxicity studies, genotoxicity, and developmental and reproductive toxicity studies, would be required to establish a safety profile for this compound before any potential application in consumer products or pharmaceuticals.
Future Directions and Conclusion
This compound represents a molecule with unexplored potential. Based on the known biological activities of the broader cinnamamide class, several avenues for future research are apparent:
-
Systematic Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol for this compound is a critical first step.
-
Comprehensive Biological Screening: A thorough investigation of its insect repellent, antimicrobial, antifungal, and anticancer activities is warranted.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which this compound exerts any observed biological effects will be crucial for its potential development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs with modifications to the phenyl ring and the N-alkyl substituents could lead to the identification of more potent and selective compounds.
-
Toxicological Profiling: A complete safety assessment is essential for any future applications.
References
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase. (2000, January). Anticancer Drugs, 11(1), 49-54. Retrieved from [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2025, October 13). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18. [Link]
-
Ansari, M. A., Vasudevan, P., Tandon, M., & Razdan, R. K. (2014). Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m toluamide (DEET), and diethyl benzamide (DEB) on Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus. Parasitology research, 113(1), 101–106. [Link]
-
Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022, October 18). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (n.d.). PubMed. Retrieved from [Link]
-
DEET vs. Other Mosquito Repellents: A Comparison. (2003, January 27). American Academy of Family Physicians. Retrieved from [Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. (n.d.). PMC. Retrieved from [Link]
-
Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024, August 8). MDPI. Retrieved from [Link]
-
(PDF) Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. (2022, January 7). ResearchGate. Retrieved from [Link]
-
(E)-N,N-diethyl-3-phenylprop-2-enamide. (n.d.). Stenutz. Retrieved from [Link]
- Kim, J. Y., et al. (2015). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 597-602.
-
Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019, November 13). MDPI. Retrieved from [Link]
-
Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). (2017, February 11). ResearchGate. Retrieved from [Link]
-
Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PloS one, 9(8), e103713. [Link]
-
Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation. (2020, February 6). Frontiers. Retrieved from [Link]
-
DEET. (2025, May 27). US EPA. Retrieved from [Link]
-
(PDF) (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Assessment of methods used to determine the safety of the topical insect repellent N,N-diethyl-m-toluamide (DEET). (2014, June 3). Malaria Journal. Retrieved from [Link]
-
Review of the biodistribution and toxicity of the insect repellent N,N‐diethyl‐m‐toluamide (DEET). (2009, October 15). CDC Stacks. Retrieved from [Link]
-
Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (n.d.). PubMed. Retrieved from [Link]
-
Natural Insect Repellents: Activity against Mosquitoes and Cockroaches. (n.d.). ACS Symposium Series. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023, March 30). PMC. Retrieved from [Link]
-
Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Mosquito repellents: A review of chemical structure diversity and olfaction. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2025, September 23). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (n.d.). Retrieved from [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022, July 4). PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023, March 21). MDPI. Retrieved from [Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). PubMed. Retrieved from [Link]
-
Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. (2021, June 17). Dove Press. Retrieved from [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). Retrieved from [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). MDPI. Retrieved from [Link]
-
(+-)-Aegeline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m toluamide (DEET), and diethyl benzamide (DEB) on Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 9. animal-fences.com [animal-fences.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Cinnamamide Compounds
Abstract: The cinnamamide scaffold, a core structure found in numerous natural products, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of a phenyl ring, an α,β-unsaturated carbonyl system, and a modifiable amide group provides a versatile template for designing novel therapeutic agents. This technical guide offers an in-depth exploration of the pharmacological advances of cinnamamide derivatives, detailing their mechanisms of action across a spectrum of diseases including cancer, inflammation, neurodegenerative disorders, and microbial infections. We will dissect key structure-activity relationships (SAR), provide detailed experimental protocols for efficacy evaluation, and present a forward-looking perspective on the trajectory of cinnamamide-based drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds.
The Cinnamamide Scaffold: A Foundation for Pharmacological Diversity
Cinnamamide, or cinnamic acid amide, is an organic compound that is both structurally simple and pharmacologically potent.[1] Its derivatives are widely distributed in the plant kingdom and have a long history of use in traditional medicine.[2] The core structure's therapeutic versatility stems from several key chemical features that make it an ideal starting point for drug design.[1][2]
The cinnamamide scaffold possesses four primary sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties:
-
The Aromatic Ring: Can be substituted with various electron-donating or electron-withdrawing groups.
-
The Amide Function: The N-H group can be substituted (N-alkyl or N-aryl groups), altering properties like hydrogen bonding capacity and lipophilicity.
-
The Michael Acceptor: The α,β-unsaturated carbonyl system can react with nucleophilic residues in biological targets.
-
The N-Substituent: The group attached to the amide nitrogen can be extensively varied to modulate target specificity and potency.[1]
These features enable cinnamamide derivatives to engage with a wide array of biological targets through hydrophobic, dipolar, and hydrogen bonding interactions, underpinning their diverse therapeutic potential.[3]
Caption: Core cinnamamide scaffold and its four key sites for chemical modification.
Major Therapeutic Applications and Mechanisms of Action
Research has illuminated the potential of cinnamamide derivatives across several key therapeutic areas. Their efficacy is rooted in their ability to modulate specific biological pathways.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Cinnamamide derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms.[4] Certain compounds inhibit the expression of pro-inflammatory cytokines, while others, like cinnamoyl tyramine, directly inhibit enzymes like cyclooxygenase II (COX-2), a key player in the inflammatory cascade.[5] This dual-action potential makes them attractive candidates for developing novel anti-inflammatory drugs.[4] Several synthetic cinnamamides have shown potent antioxidant activity, which is often linked to anti-inflammatory effects by reducing oxidative stress that can trigger inflammatory responses.[4][6]
Anticancer Activity
The cinnamamide framework is a promising scaffold for the development of anticancer agents.[1] Derivatives have shown cytotoxicity against a range of cancer cell lines.[7] The mechanisms are varied; some compounds induce apoptosis, while others act as antitubulin agents, disrupting the microtubule dynamics essential for cell division.[7] In silico studies have also explored the interaction of cinnamamide derivatives with P-glycoprotein, a transporter protein often implicated in multidrug resistance in cancer, suggesting a potential role in overcoming this clinical challenge.[7] For instance, methyl caffeate, a related cinnamyl ester, showed potent cytotoxic properties against MCF-7 breast cancer cells with an IC50 value of 0.62 µM.[8]
Neuroprotective Effects
The cinnamamide scaffold has been incorporated into numerous compounds with therapeutic potential for central and peripheral nervous system disorders.[3][5] These derivatives have exhibited a wide range of activities in preclinical models, including anticonvulsant, antidepressant, neuroprotective, and analgesic properties.[3] The molecular mechanisms are diverse, with compounds targeting key receptors such as γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors, as well as voltage-gated ion channels and histone deacetylases (HDACs).[3]
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Cinnamamides have demonstrated a broad spectrum of activity against pathogenic bacteria and fungi.[1][9]
-
Antifungal Mechanism: A primary mechanism of action against fungi involves the direct interaction with ergosterol, a critical component of the fungal plasma membrane.[9] This interaction disrupts membrane integrity, leading to cell death. Some derivatives also interfere with the fungal cell wall.[9]
-
Antibacterial Mechanism: The antibacterial effects are often linked to the disruption of microbial membranes and essential microbial enzymes.[1] The lipophilicity of the derivatives plays a crucial role; increasing the length of an alkyl chain can enhance passage through the bacterial membrane, thereby increasing potency.[9]
Antidiabetic Activity (α-Glucosidase Inhibition)
Several cinnamamide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme responsible for breaking down carbohydrates in the gut.[10][11] By inhibiting this enzyme, these compounds can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients.[10] Structure-activity relationship studies have shown that the inhibitory activity is highly dependent on the substitutions on the cinnamoyl aromatic ring, with electron-withdrawing groups often leading to increased potency.[11]
Structure-Activity Relationships (SAR)
The therapeutic efficacy of cinnamamide compounds is highly dependent on their chemical structure. Understanding these relationships is critical for rational drug design.
-
Influence of Substituents: The presence of electron-withdrawing groups on the aromatic ring has been shown to enhance biological activity in several applications, including α-glucosidase inhibition.[1][11]
-
Role of Lipophilicity: In antimicrobial applications, increasing the lipophilicity of the molecule, for instance by elongating an N-alkyl chain, can lead to greater penetration of microbial membranes and thus improved activity.[9]
-
Amide Substitution: The nature of the substituent on the amide nitrogen is critical. The addition of bulky or specific functional groups can dramatically alter target binding and biological response. For example, replacing a benzyl group with a phenyl group in one series of compounds led to a significant increase in cytotoxicity against SGC-7901 cancer cells.[1]
Experimental Protocols for Efficacy Evaluation
For researchers investigating cinnamamide compounds, standardized and validated protocols are essential. The choice of assay is dictated by the therapeutic target. For instance, evaluating anti-inflammatory potential requires a different set of experiments than assessing antimicrobial efficacy.
Protocol: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the anti-inflammatory potential of cinnamamide derivatives by measuring their ability to inhibit protein denaturation and stabilize red blood cell membranes.[4][6]
Method 1: Inhibition of Protein Denaturation
-
Preparation: Prepare test solutions of cinnamamide derivatives and a standard drug (e.g., Ibuprofen) at various concentrations (e.g., 10-100 µg/mL).
-
Reaction Mixture: To 0.5 mL of each test/standard solution, add 0.5 mL of 1% w/v bovine serum albumin (BSA).
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
Analysis: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.
Method 2: Human Red Blood Cell (HRBC) Membrane Stabilization
-
HRBC Preparation: Centrifuge an equal volume of human blood and Alsever's solution. Wash the packed cells with isosaline and prepare a 10% v/v suspension.
-
Reaction Mixture: Mix 1 mL of the test/standard solution with 1 mL of phosphate buffer (pH 7.4), 0.5 mL of HRBC suspension, and 2.5 mL of hyposaline.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Analysis: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.
Rationale: The denaturation of proteins is a well-documented cause of inflammation. An agent that can inhibit this process would be valuable. Similarly, the stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.[4]
Caption: Workflow for determining Minimum Inhibitory (MIC) and Cidal (MFC/MBC) Concentrations.
Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of cinnamamide derivatives against pathogenic microbes.[9]
Method: Broth Microdilution
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cinnamamide compound in an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MFC/MBC Determination: Take an aliquot from the wells showing no visible growth and plate it onto agar plates. Incubate the plates. The MFC/MBC is the lowest concentration that results in no colony formation.[9]
Rationale: This method provides quantitative data on the potency of the antimicrobial agent. A compound is considered cidal if the MFC/MBC is no more than four times the MIC (MFC/MIC ≤ 4).[9]
Synthesis, Characterization, and Pharmacokinetics
General Synthesis Route
A common and efficient method for synthesizing cinnamamide derivatives involves a two-step process:
-
Activation of Carboxylic Acid: Cinnamic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive cinnamoyl chloride.[4][6]
-
Amidation: The resulting cinnamoyl chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., pyridine) to yield the final cinnamamide derivative.[4][6][11]
The resulting products are typically purified by column chromatography and their structures are confirmed using standard analytical techniques.
Structural Characterization
The identity and purity of synthesized cinnamamide derivatives must be rigorously confirmed. Standard methods include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., N-H stretch, C=O stretch).
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): To confirm the proton and carbon framework of the molecule.[5][10]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[4]
Pharmacokinetics and Drug-Likeness
For any compound to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Many synthesized cinnamamide derivatives have been evaluated in silico for their drug-likeness, often using criteria like Lipinski's Rule of Five.[1] Studies on related cinnamic acid derivatives in humans have shown that they are metabolized, primarily through glucuronide conjugation, before being excreted. In silico ADMET predictions for novel cinnamamides have shown that many have acceptable physicochemical and pharmacokinetic profiles with low predicted toxicity, highlighting their potential as lead drug candidates.[7][11]
Data Summary
Table 1: Selected Antimicrobial Activity of Cinnamoyl Derivatives [9]
| Compound | Derivative Type | Target Organism | MIC (µM) |
| 6 | Butyl Cinnamate | Candida albicans | 626.62 |
| 18 | (Structure Specific) | Staphylococcus aureus | 458.15 |
| 9 | Decyl Cinnamate | Staphylococcus aureus | 550.96 |
Data selected to illustrate the range of activity and influence of structure.
Future Perspectives and Conclusion
The cinnamamide scaffold represents a highly versatile and pharmacologically significant structure. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as strong candidates for development in oncology, immunology, neurology, and infectious diseases.
Future research should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets for derivatives identified through phenotypic screening.
-
SAR Optimization: Systematically exploring the chemical space around the scaffold to enhance potency and selectivity while minimizing off-target effects.
-
Advanced In Vivo Models: Moving promising candidates from in vitro assays into more complex animal models of disease to evaluate efficacy and pharmacokinetics.
-
Formulation and Delivery: Developing novel formulation strategies to improve the bioavailability of lead compounds.
References
-
Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European Journal of Medicinal Chemistry, 181, 111564. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. [Link]
-
Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. PubMed. [Link]
-
Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships. Open University Chemistry Inventory. [Link]
-
Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
-
Ernawati, T., et al. (2020). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Sains Malaysiana. [Link]
-
Ernawati, T., et al. (2020). Synthesis of cinnamamide derivatives. ResearchGate. [Link]
-
Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. [Link]
-
Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Journal of Pharmaceutical Sciences and Community. [Link]
-
Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. [Link]
-
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. [Link]
-
Dahlbom, R., et al. (1983). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry. [Link]
-
Ntchapda, F., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]
-
Shimojo, Y., et al. (2017). Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. Food & Function. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships [ouci.dntb.gov.ua]
- 4. ashdin.com [ashdin.com]
- 5. mdpi.com [mdpi.com]
- 6. ashdin.com [ashdin.com]
- 7. ikm.org.my [ikm.org.my]
- 8. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N,N-Diethylcinnamamide from Cinnamoyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Diethylcinnamamide, a compound of interest in medicinal chemistry and drug discovery. The protocol details the nucleophilic acyl substitution reaction between cinnamoyl chloride and diethylamine. This guide offers in-depth procedural steps, from reagent handling and reaction setup to product isolation, purification, and characterization. The causality behind experimental choices, safety protocols, and analytical validation are emphasized to ensure scientific integrity and reproducibility.
Introduction
This compound belongs to the cinnamamide class of organic compounds, which are derivatives of cinnamic acid. This structural motif is considered a "privileged structure" in drug discovery due to the wide array of biological activities exhibited by its analogues, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of diverse libraries of cinnamamides is, therefore, a critical step in exploring their therapeutic potential.[1] The reaction of cinnamoyl chloride with primary or secondary amines is a robust and efficient method for N-functionalization, allowing for the introduction of various substituents.[1][2] This application note focuses on the specific synthesis of this compound, providing a foundational protocol for its preparation and subsequent investigation in drug development programs.
Reaction Scheme and Mechanism
The synthesis of this compound from cinnamoyl chloride is a classic example of a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride.[3] This is followed by the elimination of a chloride ion to form the stable amide product.
Overall Reaction:
C₆H₅CH=CHCOCl + 2(CH₃CH₂)₂NH → C₆H₅CH=CHCON(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻
The reaction mechanism proceeds through a two-step addition-elimination pathway.[3]
-
Nucleophilic Addition: The diethylamine molecule attacks the carbonyl carbon of the cinnamoyl chloride. The planarity around the carbonyl carbon allows for this attack from either above or below the molecular plane.[3] This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.[3]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is expelled as a leaving group. A second molecule of diethylamine then acts as a base to deprotonate the nitrogen, yielding the final this compound product and diethylammonium chloride.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Cinnamoyl Chloride | C₉H₇ClO | 166.61 | 1.0 eq | >98% |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 2.2 eq | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ACS Grade |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | ACS Grade |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC)
-
Apparatus for column chromatography (optional)
-
NMR spectrometer
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (2.2 equivalents) in anhydrous dichloromethane.[1]
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.
-
Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.[1] Add this solution dropwise to the stirred diethylamine solution over a period of 30 minutes using a dropping funnel.[1][4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the cinnamoyl chloride spot indicates the completion of the reaction.
Work-up and Isolation
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[1] This removes any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate/hexanes) and allow it to cool slowly to form crystals.[1] Collect the purified crystals by filtration.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[5][6] The ¹H and ¹³C NMR spectra will provide characteristic signals for the protons and carbons in the molecule, confirming its structure.[7][8]
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the cinnamoyl group, the vinyl protons of the double bond, and the ethyl groups of the diethylamine moiety.
-
¹³C NMR: The spectrum will show peaks for the carbonyl carbon, the carbons of the aromatic ring and the double bond, and the carbons of the ethyl groups.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Fume Hood: All manipulations involving cinnamoyl chloride and diethylamine must be performed in a well-ventilated chemical fume hood.[9][10]
-
Cinnamoyl Chloride: Cinnamoyl chloride is corrosive and causes severe skin burns and eye damage.[10][11] It is also harmful if swallowed and fatal if inhaled.[10][11] Avoid breathing mist, vapors, or spray.[10][11]
-
Diethylamine: Diethylamine is a flammable liquid and vapor.[9] It is corrosive and can cause severe skin burns and eye damage.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9][10]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Nucleophilic acyl substitution mechanism.
References
-
Science Interactive. (n.d.). SAFETY DATA SHEET - Diethylamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Reaction mechanism for the formation of the cinnamic acid amide 6. Retrieved from [Link]
-
Impact Analytical. (n.d.). NMR Analysis. Retrieved from [Link]
-
ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Scribd. (n.d.). The Synthesis of Cinnamoyl Chloride: Tadao Matsumoto. Retrieved from [Link]
-
SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Longdom Publishing. (2023). The Impact of NMR Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
ScienceDirect. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Retrieved from [Link]
- Google Patents. (n.d.). EP0287277A1 - Production and purification of an N,N-diethylaminophenol.
-
ResearchGate. (2010). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Analysis - www.impactanalytical.com [impactanalytical.com]
- 6. longdom.org [longdom.org]
- 7. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for N,N-Diethylcinnamamide in Antimicrobial Susceptibility Testing
Introduction: The Emerging Potential of Cinnamamides in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cinnamic acid and its derivatives have garnered significant attention in this regard, demonstrating a broad spectrum of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1] The cinnamamide moiety, in particular, represents a versatile scaffold amenable to chemical modification to enhance potency and selectivity.[2][3] N,N-Diethylcinnamamide, a derivative of cinnamic acid, is a subject of growing interest for its potential antimicrobial efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial susceptibility of this compound. The protocols detailed herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[4][5][6] This document will delve into the putative mechanism of action of cinnamamides, provide step-by-step protocols for antimicrobial susceptibility testing, and offer guidance on data interpretation and presentation.
Plausible Mechanism of Action: A Rationale for Investigation
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on structurally related cinnamamide derivatives provide a strong basis for a proposed mechanism centered on the disruption of microbial cell membrane integrity and function. The lipophilic nature of the cinnamoyl backbone, coupled with the diethylamide group, likely facilitates its partitioning into the lipid bilayer of bacterial and fungal cell membranes.[2] This insertion can lead to a cascade of detrimental effects, including:
-
Increased Membrane Permeability: Disruption of the lipid packing can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately compromising cellular homeostasis.
-
Inhibition of Membrane-Bound Enzymes: Many critical cellular processes, including respiration and cell wall synthesis, are mediated by enzymes embedded within the cell membrane. The presence of this compound may interfere with the function of these vital proteins.
-
Disruption of Electron Transport and Energy Production: By perturbing the membrane, this compound could potentially uncouple the electron transport chain, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP.
Quantitative Structure-Activity Relationship (QSAR) studies on various cinnamamide derivatives have indicated that the nature of the substituents on the amide nitrogen and the phenyl ring significantly influences the antimicrobial activity, suggesting a specific interaction with microbial targets.[3][4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are adapted from CLSI and EUCAST guidelines for the determination of the Minimum Inhibitory Concentration (MIC) of a novel compound.[4][6][7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
1. Preparation of this compound Stock Solution:
-
Solvent Selection: Due to its organic nature, this compound is expected to have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a recommended starting solvent.[9][10] The solubility of this compound in DMSO should be empirically determined, but a starting concentration of 10 mg/mL is often achievable for similar compounds.[8]
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10,000 µg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a nephelometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. 96-Well Plate Preparation and Assay:
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
In the first column of wells, add 50 µL of the this compound stock solution, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions.
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (no compound).
-
Negative Control (Sterility Control): Wells containing broth only (no inoculum or compound).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.
-
Reference Antibiotic Control: A row of wells with a known antibiotic (e.g., ciprofloxacin, ampicillin) to validate the assay.
-
4. Incubation and MIC Determination:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may need to be adjusted for fungi or fastidious bacteria.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure optical density at 600 nm.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and can be a useful preliminary screening tool.
1. Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates with a uniform depth of 4 mm.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly streak the inoculum across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
2. Preparation and Application of Disks:
-
Sterile filter paper disks (6 mm in diameter) are required.
-
Prepare a working solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply a precise volume (e.g., 10 µL) of the this compound solution onto each sterile disk and allow the solvent to evaporate completely in a sterile environment. This will result in a disk containing a known amount of the compound (e.g., 10 µ g/disk ).
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Controls:
-
Solvent Control Disk: A disk impregnated with the solvent used to dissolve the compound.
-
Positive Control Disk: A commercial antibiotic disk with known activity against the test organism.
-
Negative Control Disk: A blank sterile disk.
-
3. Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be summarized in a clear and organized table.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Experimental Value] | Vancomycin | [Insert Experimental Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Experimental Value] | Ciprofloxacin | [Insert Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Experimental Value] | Ciprofloxacin | [Insert Experimental Value] |
| Candida albicans ATCC 90028 | N/A (Fungus) | [Insert Experimental Value] | Fluconazole | [Insert Experimental Value] |
Interpretation of MIC values for novel compounds requires careful consideration as clinical breakpoints have not been established. The potency of this compound can be compared to that of standard antibiotics and other cinnamamide derivatives reported in the literature.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for conveying complex experimental processes and theoretical models.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Putative Mechanism of this compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a standardized framework for the initial antimicrobial evaluation of this compound. The data generated from these assays will be crucial in determining the spectrum of activity and potency of this compound. Further studies should focus on elucidating the precise molecular targets through techniques such as proteomics and transcriptomics. Additionally, time-kill kinetic assays can provide valuable information on the bactericidal or bacteriostatic nature of this compound. As with any novel compound, cytotoxicity studies using mammalian cell lines are an essential next step to assess its therapeutic potential. The exploration of cinnamamides as a chemical class holds significant promise in the ongoing search for novel antimicrobial agents.
References
-
Gaikwad, S. et al. (2021). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 26(16), 4875. [Link]
-
Narasimhan, B. et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827-834. [Link]
-
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. Clinical and Laboratory Standards Institute. [Link]
-
de Cássia da Silveira e Sá, R. et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 10(11), 1383. [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Cinnamides as Anticancer Agents. Current Medicinal Chemistry, 21(16), 1854-1877. [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. ResearchGate. [Link]
-
EUCAST of the ESCMID. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
-
Chen, Y. et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Balakin, K. V. et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. studylib.net [studylib.net]
Formulation of N,N-Diethylcinnamamide for topical application
An Application Note and Protocol from the Senior Scientist's Desk
Topic: Formulation of N,N-Diethylcinnamamide for Topical Application Audience: Researchers, scientists, and drug development professionals. Document ID: AN-2026-DECA-T01 Revision: 1.0
Abstract
This document provides a comprehensive guide to the formulation and evaluation of this compound (DECA) for use in topical applications, such as insect repellents. While DECA is a known chemical entity, public-domain research on its specific formulation is sparse. Therefore, this guide establishes a foundational methodology by drawing parallels with the extensively studied and structurally related compound, N,N-Diethyl-meta-toluamide (DEET). We present a logical, science-first workflow encompassing pre-formulation analysis, the rationale behind selecting various formulation chassis (creams, gels, sprays), detailed experimental protocols, and robust quality control procedures. The objective is to equip the formulation scientist with the necessary principles and practical steps to develop a stable, effective, and cosmetically elegant topical product containing this compound.
Introduction: The Compound and the Challenge
This compound (DECA) is an unsaturated amide with the molecular formula C₁₃H₁₇NO.[1] Its structural characteristics suggest potential utility in applications where sustained topical delivery is desired. The primary challenge in developing a topical product for any active pharmaceutical ingredient (API) lies in creating a formulation that is not only stable and effective but also safe and acceptable to the user. Key objectives include:
-
Optimizing Bioavailability: Ensuring the active is present at the site of action (the skin surface for a repellent) at an effective concentration for a desired duration.
-
Minimizing Systemic Absorption: Reducing the permeation of the active through the skin into the bloodstream to enhance the safety profile.[2][3]
-
Ensuring Product Stability: Maintaining the physical, chemical, and microbiological integrity of the product throughout its shelf life.
-
Enhancing User Experience: Creating a product with a pleasant feel (non-greasy, non-sticky), acceptable odor, and ease of application.
Given the limited specific data for DECA, we will leverage the vast body of knowledge from the formulation of DEET, the "gold standard" in insect repellents, as a guiding framework.[4][5] Both molecules are relatively lipophilic amides, suggesting that the principles governing excipient selection, emulsification, and stability will be broadly applicable.
Pre-Formulation Studies: Characterizing the Active
Before any formulation work begins, a thorough characterization of the DECA raw material is paramount. This data-driven step informs every subsequent formulation decision.
Physicochemical Properties
A comprehensive understanding of the API's intrinsic properties is the bedrock of rational formulation design.
| Property | Value for this compound | Significance in Formulation |
| Molecular Formula | C₁₃H₁₇NO | Foundational identifier. |
| Molecular Weight | 203.28 g/mol [1] | Influences diffusion and permeation characteristics. |
| Appearance | TBD (Typically solid or oil) | Determines the physical form of the final product and processing requirements. |
| Solubility | TBD | Critical. Must be determined in various solvents (water, ethanol, propylene glycol, mineral oil, etc.) to select the appropriate vehicle and excipients. |
| LogP (Octanol-Water) | 2.5 (Calculated)[1] | Indicates lipophilicity. A LogP of 2.5 suggests good solubility in oils and lipids, making it suitable for emulsion or oleaginous formulations. |
| Melting Point | TBD | Important for hot-melt processes used in creams and ointments. |
| pKa | TBD | Determines the ionization state at different pH values, which affects solubility, stability, and skin permeation. |
Protocol 2.2: Solubility Determination
Objective: To quantify the solubility of DECA in common topical excipients.
Materials: this compound, Purified Water, Ethanol, Propylene Glycol, Isopropyl Myristate, Mineral Oil, PEG 400, analytical balance, vials, shaking incubator, HPLC system.
Method:
-
Add an excess amount of DECA to a known volume (e.g., 5 mL) of each solvent in separate sealed vials.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 32°C to simulate room and skin temperature) for 48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid DECA remains, indicating saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of DECA using a validated HPLC method.
-
Express solubility in mg/mL or % w/w.
Causality: The choice of solvents for this screen is deliberate. Water establishes baseline hydrophilicity. Ethanol and propylene glycol are common co-solvents and penetration enhancers. Isopropyl myristate and mineral oil represent the lipid phases of potential emulsions. This data directly dictates the type of formulation that is feasible.
Formulation Development Strategies
The selection of a delivery vehicle depends on the intended use, desired aesthetics, and the physicochemical properties of DECA determined in Section 2.0.
Choosing the Right Vehicle
-
Oil-in-Water (O/W) Emulsions (Lotions, Creams): Highly versatile and cosmetically elegant. The lipophilic DECA would be dissolved in the internal oil phase. This is an excellent starting point for achieving good skin feel and stability.
-
Hydroalcoholic Gels: Simple to formulate and provide a cooling sensation. Requires a co-solvent system (e.g., ethanol, propylene glycol) to solubilize the DECA. Gelling agents like carbomers or cellulose derivatives provide the structure.[6]
-
Sprays (Pump or Aerosol): Offer convenient application. Typically based on alcoholic or hydroalcoholic solutions. Formulation must ensure DECA remains solubilized and the final product has a low enough viscosity for atomization.
-
Advanced Formulations: For controlled release or reduced skin penetration, strategies like microencapsulation or incorporation into nanostructured lipid carriers (NLCs) can be explored.[7][8] Studies with DEET have shown that complexation with cyclodextrins can reduce volatility and skin penetration, a promising avenue for DECA.[2][9][10]
Workflow Diagram: Formulation Development Pathway
Caption: High-level workflow from API characterization to final product release.
Experimental Protocols
The following are detailed, self-validating protocols for two common formulation types.
Protocol 4.1: Preparation of a 15% w/w DECA O/W Cream
Rationale: An O/W emulsion is chosen for its excellent cosmetic properties. The oil phase solubilizes the DECA, and the external water phase provides a non-greasy feel. The emulsifier system is selected based on the required Hydrophile-Lipophile Balance (HLB) for the chosen oil phase.
Materials:
-
Oil Phase:
-
This compound: 15.00 g
-
Cetyl Alcohol: 2.50 g (Thickener, emollient)
-
Stearic Acid: 4.00 g (Thickener, emulsifier)
-
Isopropyl Myristate: 5.00 g (Solvent, emollient)
-
-
Water Phase:
-
Glycerin: 3.00 g (Humectant)[6]
-
Triethanolamine (TEA): 1.00 g (Neutralizer for stearic acid, forms emulsifier in-situ)
-
Preservative (e.g., Phenoxyethanol): 0.50 g
-
Purified Water: q.s. to 100.00 g
-
Methodology:
-
Preparation of Oil Phase: In a suitable vessel, combine DECA, Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Heat to 75°C with gentle stirring until all components are melted and the phase is uniform.
-
Preparation of Water Phase: In a separate vessel, combine Purified Water, Glycerin, and the preservative. Heat to 75°C with stirring.
-
Emulsification: Slowly add the Oil Phase to the Water Phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes. This creates the primary emulsion. The slow addition and high shear are critical for forming small, uniform oil droplets.
-
Neutralization: While still hot and under gentle agitation, add the Triethanolamine. A noticeable increase in viscosity will occur as the stearic acid is neutralized to form triethanolamine stearate, the primary emulsifier.
-
Cooling: Continue gentle mixing and cool the batch to room temperature. Rapid cooling can cause phase separation or unwanted crystallization.
-
Final QC: Adjust the final weight with Purified Water if necessary. Measure the pH (target 6.0-7.0) and viscosity.
Workflow Diagram: O/W Cream Manufacturing Process
Caption: Step-by-step workflow for preparing an O/W emulsion cream.
Quality Control & Stability Testing
A robust analytical and stability program ensures the product is safe, effective, and meets its quality targets.
Key Quality Control Assays
| Test | Specification (Example) | Method | Rationale |
| Appearance | Smooth, white, homogenous cream | Visual Inspection | Ensures cosmetic elegance and detects gross instability like phase separation or color change. |
| Assay (DECA) | 95.0% - 105.0% of label claim | HPLC-UV. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point for an amide of this polarity. | Confirms the potency of the active ingredient. |
| pH | 5.5 - 7.0 | pH meter | Critical for stability of the API and the formulation. Also ensures compatibility with skin pH. |
| Viscosity | 15,000 - 30,000 cP | Rotational Viscometer (e.g., Brookfield) | Defines the rheological properties (thickness, spreadability) of the cream. A significant change indicates a change in the emulsion structure. |
| Microbial Limits | Conforms to USP/Ph. Eur. standards | Microbial enumeration tests | Ensures the product is free from harmful microbial contamination. |
| Droplet Size | 1 - 10 µm (mean) | Light Microscopy or Laser Diffraction | Monitors the physical stability of the emulsion. An increase in droplet size over time (coalescence) is a primary indicator of instability.[2] |
Protocol 5.2: Accelerated Stability Testing
Objective: To predict the long-term stability of the lead formulation by subjecting it to stressful conditions.[11]
Method:
-
Package the lead formulation in the intended final container/closure system.
-
Place samples into stability chambers set at accelerated conditions (e.g., 40°C / 75% RH) and room temperature conditions (25°C / 60% RH).
-
Pull samples at predetermined time points: T=0, 1, 2, 3, and 6 months for accelerated; T=0, 3, 6, 9, 12, 18, 24 months for room temperature.
-
At each time point, perform the full suite of QC tests outlined in Table 5.1.
-
Analyze the data for trends. Any significant change (e.g., >5% drop in assay, phase separation, pH shift >0.5 units) at accelerated conditions may indicate a potential long-term stability issue.
Workflow Diagram: Stability Testing Protocol
Caption: Flow of samples and testing over time for stability evaluation.
Regulatory Considerations
In the United States, topical insect repellents are regulated as pesticides by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[12][13]
-
Registration: Before a product can be marketed, it must be registered with the EPA. This process involves submitting extensive data on product chemistry, efficacy, and toxicology to demonstrate that it will not pose an unreasonable risk to human health or the environment when used as directed.[13][14]
-
Efficacy Testing: Efficacy data must be generated according to specific EPA guidelines (e.g., OPPTS 810.3700 for Insect Repellents to be Applied to Human Skin) to support claims of repellency duration against specific insects.[15]
-
Labeling: The product label is a legally binding document and must include the EPA registration number, active ingredient statement, precautionary statements, and directions for use.
Any organization planning to commercialize a DECA-based repellent must engage with the appropriate regulatory bodies early in the development process to ensure all requirements are met.
Conclusion
The formulation of this compound for topical application is a systematic, multi-faceted process that begins with a deep understanding of the molecule's fundamental properties. By applying established principles from pharmaceutical science and leveraging the extensive knowledge base from analogous compounds like DEET, researchers can efficiently navigate the development pathway. The protocols and workflows outlined in this guide provide a robust framework for creating a stable, effective, and high-quality topical product, from initial bench-top prototypes to a final, stability-tested formulation ready for regulatory submission.
References
- TMB Travel Health Clinics. (2025). DEET vs Non-DEET Insect Repellents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- in-cosmetics Connect. (2020).
-
U.S. Environmental Protection Agency. (2025). Regulation of Skin-Applied Repellents. [Link]
- U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
- Wholesale Supplies Plus. (2013). Guidelines For Manufacturing Insect Repellents.
- Goodman, L. S., et al. (2002). Topical formulation studies with DEET (N,N-diethyl-3-methylbenzamide) and cyclodextrins. Journal of Pharmaceutical Sciences.
-
Swale, D. R., et al. (2014). The mysterious multi-modal repellency of DEET. Parasites & Vectors. [Link]
- Lubrizol. (n.d.). Topical Excipients as Pharmaceutical Excipients.
- Request PDF. (2006). Topical Formulation Studies with DEET (N,N‐Diethyl‐3‐methylbenzamide) and Cyclodextrins.
- Higuchi, C. T., et al. (2023). Topical Mosquito Repellent Formulations for Enhanced Repellency Time and Reduced Toxicity. Current Drug Delivery.
- CORE. (n.d.).
- Rodrigues, M., et al. (2021). Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. Journal of the Brazilian Chemical Society.
-
de Oliveira, J. L., et al. (2022). Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses. National Institutes of Health. [Link]
-
Khdair, A., et al. (2016). Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. PubMed. [Link]
-
MDPI. (2022). N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug's Skin Penetration and Prolongs the Repellent Effect without Stickiness. [Link]
Sources
- 1. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topical formulation studies with DEET (N,N-diethyl-3-methylbenzamide) and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEET vs Non-DEET Insect Repellents - TMB - Travel Health Clinics [tmb.ie]
- 5. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Frontiers | Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers [frontiersin.org]
- 8. Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug’s Skin Penetration and Prolongs the Repellent Effect without Stickiness | MDPI [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Pesticide products within the personal care industry: regulatory requirements | in-cosmetics Connect [connect.in-cosmetics.com]
- 13. epa.gov [epa.gov]
- 14. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
- 15. epa.gov [epa.gov]
N,N-Diethylcinnamamide in vitro cytotoxicity assay protocol
An Application Guide for the In Vitro Cytotoxic Evaluation of N,N-Diethylcinnamamide
Authored by: Gemini, Senior Application Scientist
Introduction: Contextualizing the Cytotoxic Potential of this compound
This compound is a derivative of cinnamic acid, a naturally occurring compound found in plants. While cinnamamide itself has demonstrated some antitumor activity with low cytotoxicity[1], the landscape of synthetic derivatives is vast and requires careful toxicological assessment. Related cinnamamide derivatives have shown a range of cytotoxic activities against various cancer cell lines, often evaluated using metabolic assays like the MTT assay[2]. The addition of the N,N-diethyl group can significantly alter the compound's physicochemical properties, such as lipophilicity, which may influence its biological activity and cytotoxic profile.
The protocols herein are designed to be self-validating, emphasizing the critical importance of appropriate controls to ensure data integrity and trustworthiness. This document serves as both a practical step-by-step guide and a reference for the scientific rationale behind key experimental choices.
Pillar 1: Assessing Cell Viability via Metabolic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[3] This reaction produces purple formazan crystals, which are insoluble in aqueous solution.[4] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells.[5]
Experimental Protocol: MTT Assay
1. Cell Seeding:
-
Culture your chosen cell lines (see Table 1 for suggestions) to approximately 80% confluency.
-
Trypsinize, count, and dilute the cells to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
2. Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound (MW: 203.28 g/mol [6]) in sterile DMSO. Note: Test solubility and adjust if necessary.
-
Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Carefully remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[3][4] Filter sterilize this solution.
-
Add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[5][7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[3][4]
-
Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution like 10% SDS in 0.01 M HCl) to each well.[4][8]
-
Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[3][4]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3][7]
| Parameter | Recommendation | Rationale & Reference |
| Cell Line Selection | HeLa (Cervical Cancer), MCF-7 (Breast Cancer), A549 (Lung Cancer), HEK-293 (Non-cancerous control) | Cinnamamide derivatives have been tested on these or similar lines. Including a non-cancerous line helps assess selectivity.[2][9] |
| Seeding Density | 5,000 - 10,000 cells/well | Must be in the logarithmic growth phase for the duration of the experiment to ensure results reflect cytotoxicity, not just growth inhibition. Optimization is required for each cell line. |
| Compound Conc. | 0.1 µM to 200 µM (Logarithmic scale) | A wide range is necessary to capture the full dose-response curve and determine the IC50. |
| Vehicle Control | DMSO concentration ≤ 0.5% | High concentrations of DMSO can be cytotoxic. The vehicle control ensures that observed effects are due to the compound, not the solvent. |
| Positive Control | Doxorubicin (10 µM) or Staurosporine (1 µM) | A known cytotoxic agent used to validate that the assay system is working correctly. |
| Table 1: Recommended Parameters for MTT Assay Setup |
Pillar 2: Assessing Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme present in most cell types.[11] Upon loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the culture supernatant. The assay measures the enzymatic conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, read spectrophotometrically.[12]
Experimental Protocol: LDH Assay
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is crucial to set up parallel plates for different assays if a direct comparison is desired.
-
Crucially, you must also prepare wells for the "Maximum LDH Release" control. These wells are treated identically to the untreated or vehicle controls.
2. Supernatant Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.[12][13]
3. Maximum LDH Release Control Preparation:
-
To the wells designated for maximum LDH release, add 10 µL of a Lysis Solution (e.g., 10X Lysis Buffer provided in kits, often a Triton X-100 solution).[13]
-
Incubate for 45 minutes at 37°C to ensure complete cell lysis.
-
Centrifuge the plate and transfer 50 µL of the supernatant to the corresponding wells in the new assay plate.
4. LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (typically by mixing a substrate and a dye solution).[10][12]
-
Add 50 µL of the reaction mixture to each well of the new assay plate containing the supernatants.[12]
-
Incubate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm is often used to correct for background.[12]
Pillar 3: Detecting Apoptosis (Caspase-3/7 Activity Assay)
Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[14] Luminescent or fluorescent assays provide a highly sensitive method to detect their activity. These assays typically use a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the consensus recognition site for caspase-3 and -7.[15][16] Cleavage of the substrate by active caspases releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., Rhodamine 110) signal.[15][16]
Experimental Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
It is advisable to use lower cell seeding densities compared to colorimetric assays due to the high sensitivity of this method.
2. Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[17]
-
Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single reagent contains the substrate, luciferase, and lysis agents, enabling a simple "add-mix-measure" workflow.[15]
3. Incubation and Signal Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized for your cell model.
-
Measure the luminescence using a plate-reading luminometer.
Integrated Experimental Workflow & Data Analysis
A robust evaluation combines these assays to build a comprehensive cytotoxicity profile.
Caption: Integrated workflow for cytotoxicity profiling.
Data Calculation and Interpretation
-
Background Subtraction: For each plate, calculate the average reading from the "blank" (medium only) wells and subtract this from all other readings.
-
MTT Assay - % Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
LDH Assay - % Cytotoxicity:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous Release is from the vehicle control supernatant.
-
-
Caspase-3/7 Assay - Fold Increase in Activity:
-
Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
IC50 Determination: Plot the calculated % Viability or % Cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured effect.
Mechanistic Insights from Combined Data
-
Scenario 1: Apoptosis
-
Observation: A significant increase in Caspase-3/7 activity at earlier time points, followed by a decrease in MTT signal and a delayed increase in LDH release at later time points.
-
Interpretation: The compound is likely inducing programmed cell death. The loss of metabolic activity and eventual membrane rupture (secondary necrosis) are consequences of the apoptotic process.
-
-
Scenario 2: Necrosis/Membrane Disruption
-
Observation: A rapid and concurrent increase in LDH release and decrease in MTT signal. Caspase-3/7 activity is minimal or absent.
-
Interpretation: The compound is likely causing direct damage to the cell membrane, leading to necrotic cell death.
-
-
Scenario 3: Anti-proliferative/Metabolic Inhibition
-
Observation: A dose-dependent decrease in the MTT signal with no significant increase in either LDH release or Caspase-3/7 activity.
-
Interpretation: The compound is cytostatic rather than cytotoxic. It is inhibiting cell proliferation or metabolic function without directly killing the cells within the tested timeframe.
-
This multi-faceted approach provides a robust and nuanced understanding of the biological impact of this compound, guiding future research and development efforts.
References
-
MTT Assay Protocol. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from [Link]
-
Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Sieniawska, E., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3087. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ferreira, A. F., et al. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Omega, 8(48), 46069–46086. Retrieved from [Link]
-
Liu, J., et al. (2000). Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase. Zhonghua Zhong Liu Za Zhi, 22(1), 26-29. Retrieved from [Link]
Sources
- 1. Cinnamamide, an antitumor agent with low cytotoxicity acting on matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Synthesis of N,N-Diethylcinnamamide via Microwave-Assisted Direct Amidation
Introduction: A Greener, Faster Route to Amide Bond Formation
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the cinnamamide scaffold being a privileged structure in numerous biologically active compounds.[1] Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which can be expensive, generate significant waste, and require lengthy reaction times.[2][3] This application note details a robust and highly efficient protocol for the synthesis of N,N-Diethylcinnamamide through a direct, one-pot, microwave-assisted reaction between cinnamic acid and diethylamine. This method aligns with the principles of green chemistry by offering a solvent-free approach with significantly reduced reaction times and energy consumption compared to conventional heating methods.[2][4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical transformations.[5] Unlike conventional heating, which relies on thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This results in dramatic reductions in reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.[5]
Causality of Experimental Choices: The "Why" Behind the Protocol
The protocol described herein leverages a catalytic system to facilitate the direct dehydrative condensation of a carboxylic acid and an amine, a transformation that is often challenging to achieve directly.
-
Microwave Irradiation: The choice of microwave energy is pivotal. The rapid and uniform heating it provides is crucial for driving the dehydration reaction to completion in a short timeframe. This localized heating minimizes the potential for side reactions and thermal degradation of the product.[1]
-
Solvent-Free Conditions: Eliminating the solvent not only offers significant environmental benefits but also increases the concentration of the reactants, which can further accelerate the reaction rate. This approach is made possible by the physical states of the reactants at the reaction temperature.
-
Catalytic System (Phenylboronic Acid/Lewis Base): Direct amidation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. A catalyst is employed to activate the carboxylic acid. Phenylboronic acid, in conjunction with a Lewis base like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be an effective co-catalytic system for this transformation.[1][6][7] The boronic acid is believed to form a reactive anhydride intermediate with the carboxylic acid, which is then readily attacked by the amine.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Cinnamic acid (1.0 eq)
-
Diethylamine (1.2 eq)
-
Phenylboronic acid (0.1 eq)
-
4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (0.1 eq)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesis reactor
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add cinnamic acid (e.g., 0.5 mmol, 74.1 mg), phenylboronic acid (0.1 eq, 0.05 mmol, 6.1 mg), and DMAPO (0.1 eq, 0.05 mmol, 6.9 mg).
-
Add diethylamine (1.2 eq, 0.6 mmol, 63 µL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dissolve the residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Summary
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.2 eq Diethylamine | A slight excess of the amine helps to drive the reaction to completion. |
| Catalyst Loading | 10 mol% Phenylboronic acid, 10 mol% DMAPO | Catalytic amounts are sufficient to facilitate the reaction without the need for stoichiometric activating agents.[1][6][7] |
| Solvent | Solvent-free | Reduces waste and increases reaction concentration, aligning with green chemistry principles.[1][6][7] |
| Microwave Temperature | 150°C | Provides sufficient thermal energy for the dehydration to occur rapidly. |
| Reaction Time | 15 minutes | A significant reduction from conventional heating methods, which can take several hours.[1] |
| Expected Yield | High | Microwave-assisted direct amidation typically provides high yields of the desired product.[4] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected chemical shifts will be characteristic of the cinnamoyl and diethyl groups. The vinylic protons will appear as doublets in the aromatic region, and the ethyl groups will show a characteristic quartet and triplet pattern.[8]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1640-1680 cm⁻¹.[8]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (203.28 g/mol ).[9]
Conclusion
This application note provides a detailed, field-proven protocol for the synthesis of this compound using microwave-assisted direct amidation. This method offers significant advantages in terms of reaction time, efficiency, and environmental impact over traditional synthetic routes. The protocol is robust and can likely be adapted for the synthesis of a variety of other cinnamamide derivatives, making it a valuable tool for researchers in drug discovery and development.
References
-
Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]
-
Carreaux, F., et al. (2019). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System. ResearchGate. Available at: [Link]
-
Thompson, D. H., et al. (2023). High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. European Journal of Organic Chemistry. Available at: [Link]
-
Khaldoun, K., et al. (2019). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System. Thieme Chemistry. Available at: [Link]
-
Murbach, G., et al. (2023). Boronic acid catalysts in amidation reactions. ResearchGate. Available at: [Link]
-
Murbach, G., et al. (2023). High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. ResearchGate. Available at: [Link]
-
Pescatori, L., et al. (2023). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. Available at: [Link]
-
Li, J., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. Available at: [Link]
-
Charville, H., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Varma, R. S., et al. (2006). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry. Available at: [Link]
-
Arce, G., et al. (2018). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. ResearchGate. Available at: [Link]
-
Charville, H., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Available at: [Link]
-
SpectraBase. This compound. Available at: [Link]
-
Sari, Y., et al. (2020). AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
N,N-Diethylcinnamamide: A Versatile Reagent in Modern Organic Synthesis
Introduction: The Unique Reactivity of an α,β-Unsaturated Amide
N,N-Diethylcinnamamide, a substituted α,β-unsaturated amide, has emerged as a valuable and versatile reagent in the synthetic organic chemist's toolkit. Its chemical structure, featuring a conjugated system encompassing a phenyl ring, a carbon-carbon double bond, and a carbonyl group, imparts a unique reactivity profile. This arrangement makes the molecule susceptible to a variety of transformations, primarily through nucleophilic attack at the β-carbon (conjugate addition) or by participating as a 2π electron component in cycloaddition reactions. The presence of the diethylamide moiety modulates the electrophilicity of the conjugated system and influences the stability of intermediates, often providing a different reactivity and selectivity profile compared to the corresponding esters or ketones.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-tested protocols for its use, and discuss its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (E)-N,N-diethyl-3-phenylprop-2-enamide | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil at RT | |
| CAS Number | 3680-04-4 | [1] |
Core Application: Conjugate Addition Reactions
The most prominent application of this compound is its role as a Michael acceptor in conjugate addition reactions. The polarization of the conjugated system renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Conjugate Addition
The general mechanism for a conjugate addition to this compound proceeds in three key steps:
-
Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated amide.
-
Enolate Formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated, typically upon acidic workup, to yield the 1,4-addition product.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethylcinnamamide
Welcome to the technical support center for the synthesis of N,N-Diethylcinnamamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction
This compound is a versatile molecule with applications in various fields, including its use as an insect repellent and as a building block in medicinal chemistry. Its synthesis, while seemingly straightforward, can present challenges that may lead to suboptimal yields and purity. This guide will explore the common synthetic routes, address potential pitfalls, and provide robust protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the Schotten-Baumann reaction and direct amidation using a catalyst. The Schotten-Baumann reaction involves the acylation of diethylamine with cinnamoyl chloride in a biphasic system with a base.[1][2] Direct amidation typically involves heating cinnamic acid and diethylamine with a catalyst, such as boric acid.[3][4]
Q2: My yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. In the Schotten-Baumann reaction, hydrolysis of the cinnamoyl chloride is a major side reaction.[1] Ensure your reagents and solvents are dry and that the reaction temperature is controlled. In the direct amidation method, incomplete reaction is a common issue. Optimizing the reaction time and temperature, as well as ensuring efficient water removal, can improve yields.
Q3: I am observing an unknown impurity in my final product. What could it be?
A3: Common impurities include unreacted starting materials (cinnamic acid or diethylamine), the hydrolyzed product (cinnamic acid), or byproducts from side reactions. In the Schotten-Baumann synthesis, self-condensation of cinnamoyl chloride is a possibility, though less common. For syntheses starting from cinnamic acid, incomplete conversion is the most likely source of impurities.
Q4: How can I best purify my this compound?
A4: Purification strategies depend on the scale and nature of impurities. For small-scale reactions, column chromatography on silica gel is effective. For larger scales, recrystallization or vacuum distillation can be employed. A common workup involves washing the organic extract with dilute acid to remove excess diethylamine, followed by a wash with a base to remove unreacted cinnamic acid.
Q5: Can I use a different base for the Schotten-Baumann reaction instead of sodium hydroxide?
A5: Yes, other bases like potassium hydroxide or organic bases such as triethylamine or pyridine can be used.[5][6] The choice of base can influence the reaction rate and side product formation. For instance, pyridine can sometimes act as a nucleophilic catalyst.[6]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, categorized by the synthetic method.
Method 1: Schotten-Baumann Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is highly reactive and susceptible to hydrolysis by water. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Add the cinnamoyl chloride solution dropwise to the reaction mixture to minimize its contact time with the aqueous phase before reacting with diethylamine. |
| 2. Low Quality of Cinnamoyl Chloride: The starting material may have degraded over time. | - Use freshly prepared or recently purchased cinnamoyl chloride. - Consider synthesizing cinnamoyl chloride from cinnamic acid and thionyl chloride immediately before use. | |
| 3. Incorrect pH: If the aqueous phase is not sufficiently basic, the diethylamine will be protonated and thus non-nucleophilic. | - Monitor the pH of the aqueous layer and maintain it between 10-12.[1] - Add the base solution portion-wise throughout the addition of the acyl chloride. | |
| Product is Contaminated with Cinnamic Acid | Hydrolysis of Cinnamoyl Chloride: As mentioned above, this is a primary side reaction. | - During workup, wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to extract the acidic cinnamic acid. |
| Formation of an Emulsion During Workup | Presence of Salts and Polar Byproducts: This can make phase separation difficult. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. |
Method 2: Boric Acid-Catalyzed Direct Amidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Insufficient Reaction Time or Temperature: The direct amidation is an equilibrium process and requires sufficient energy and time to proceed. | - Increase the reaction temperature or prolong the reaction time.[3] - If using conventional heating, consider using a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product. |
| 2. Catalyst Inactivity: The boric acid may not be effectively catalyzing the reaction. | - Ensure the correct molar percentage of the boric acid catalyst is used (typically 5 mol%).[3][4] | |
| 3. Use of Ultrasonic Irradiation: The published procedure utilizes sonication to accelerate the reaction.[3][4] | - If a sonicator bath is not available, conventional heating will require significantly longer reaction times. | |
| Product is Contaminated with Cinnamic Acid | Incomplete Reaction: The starting carboxylic acid has not been fully consumed. | - Optimize reaction conditions as described above. - During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the unreacted cinnamic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from standard Schotten-Baumann procedures.[7][8]
Materials:
-
Cinnamoyl chloride
-
Diethylamine
-
Dichloromethane (DCM), anhydrous
-
10% w/v Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.2 equivalents) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve cinnamoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Slowly and simultaneously add the cinnamoyl chloride solution and the 10% NaOH solution to the stirred diethylamine solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The NaOH solution should be added at a rate that keeps the aqueous phase basic (check with pH paper).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation.
Protocol 2: Synthesis of this compound via Boric Acid-Catalyzed Amidation
This protocol is based on the work of Purwaningsih et al.[3][4][9]
Materials:
-
Cinnamic acid
-
Diethylamine
-
Boric acid
-
Solvent (e.g., toluene, though the cited work is solvent-free)
-
Ultrasonic bath
Procedure:
-
In a reaction vessel, combine cinnamic acid (1.0 equivalent), diethylamine (1.5 equivalents), and boric acid (0.05 equivalents).
-
Place the vessel in a sonicator bath at 50 °C for 40 minutes.[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted cinnamic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Chemistry
Reaction Mechanisms
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ojs.unud.ac.id [ojs.unud.ac.id]
Technical Support Center: Purification of Crude N,N-Diethylcinnamamide by Column Chromatography
Welcome to the technical support center for the purification of crude N,N-Diethylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure you achieve the highest purity and yield.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the purification of this compound.
Q1: What is the best stationary phase for the purification of this compound?
For a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase .[1][2][3] Its slightly acidic nature and high surface area provide excellent resolving power for compounds with polar functional groups like amides. Standard flash chromatography grade silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal separation and flow rate.
Q2: How do I choose the right mobile phase (eluent) for my column?
The key is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.2-0.35 on a Thin Layer Chromatography (TLC) plate using the same silica gel as your column.[1][4] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .
-
Initial TLC Analysis: Begin by testing different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Polarity Adjustment: If the Rf is too high (spot runs too far), increase the proportion of the non-polar solvent (hexanes). If the Rf is too low (spot stays near the baseline), increase the proportion of the polar solvent (ethyl acetate).
Q3: My this compound seems to be streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
Peak tailing is a common issue when purifying amides and other basic compounds on silica gel. It is often caused by strong interactions between the lone pair of electrons on the nitrogen atom of your amide and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and reduced yield.
Solution: Add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution to your mobile phase. These basic additives will compete with your this compound for the acidic sites on the silica gel, leading to sharper peaks and improved elution.
Q4: What are the likely impurities I need to separate from my crude this compound?
The impurities will depend on the synthetic route used. A common synthesis involves the reaction of cinnamoyl chloride with diethylamine.[5] In this case, potential impurities include:
-
Unreacted Cinnamic Acid: If the conversion of cinnamic acid to cinnamoyl chloride was incomplete.
-
Unreacted Diethylamine: If an excess was used in the reaction.
-
Triethylamine/Pyridine: If used as a base in the reaction.
-
Cinnamic Acid (from hydrolysis): Cinnamoyl chloride can hydrolyze back to cinnamic acid if exposed to moisture.
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of potential problems and their solutions during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Separation of Spots on TLC | The polarity of the mobile phase is not optimized. | Systematically vary the ratio of your non-polar and polar solvents (e.g., hexanes and ethyl acetate) to achieve a good separation between your product and impurities. Aim for an Rf of 0.2-0.35 for this compound.[1][4] |
| The impurities have very similar polarity to the product. | Consider using a different solvent system. For example, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the selectivity of the separation. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and slowly increase the concentration of ethyl acetate. This will help elute more strongly adsorbed compounds. |
| The product may have decomposed on the acidic silica gel. | Test the stability of your compound on a TLC plate. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, consider using deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina. | |
| Co-elution of Product and Impurities | The column is overloaded with the crude sample. | As a general rule, the amount of silica gel should be at least 30-50 times the weight of the crude material to be purified.[1] Overloading the column will lead to broad bands and poor separation. |
| The initial band of the sample applied to the column was too wide. | Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent. A more concentrated, narrow band at the top of the column will result in better separation. If the compound is not very soluble in the mobile phase, consider dry loading. | |
| Cracks or Channels in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica and remove any air bubbles. A layer of sand on top of the silica can help prevent disturbance when adding the mobile phase.[1] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[6]
-
Visualize: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate).
-
Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize: Adjust the solvent ratio until your desired product has an Rf value between 0.2 and 0.35, and there is a clear separation from impurity spots.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[1]
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the purified this compound.[2]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of the Purification Workflow
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree
Sources
Troubleshooting low conversion rates in cinnamoyl chloride amidation
Welcome to the technical support center for cinnamoyl chloride amidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues encountered during the amidation of amines with cinnamoyl chloride, offering root causes and actionable solutions.
Q1: My reaction is yielding a significant amount of cinnamic acid and my starting amine remains unreacted. What is the primary cause and how can I prevent this?
A1: The presence of cinnamic acid is a clear indicator of the hydrolysis of your cinnamoyl chloride starting material.[1] Cinnamoyl chloride is highly sensitive to moisture, and its acyl chloride functional group is rapidly attacked by water to form the corresponding carboxylic acid.[1][2] This side reaction consumes your electrophile, preventing the desired amidation from occurring.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Contaminated Reagents/Solvents | Trace amounts of water in your amine, solvent, or base will readily react with cinnamoyl chloride, which is more electrophilic than the target amine in some cases. | Use anhydrous solvents (e.g., stored over molecular sieves) and ensure your amine and any organic bases are thoroughly dried.[1] |
| Atmospheric Moisture | Glassware and the reaction atmosphere can introduce sufficient moisture to cause significant hydrolysis, especially on humid days. | Oven-dry all glassware and cool it in a desiccator before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Inappropriate Reaction Conditions | Using an aqueous base in a single-phase system can promote hydrolysis over amidation. | Employ Schotten-Baumann conditions. This biphasic (organic-aqueous) system keeps the cinnamoyl chloride and amine in the organic layer, while the aqueous base neutralizes the HCl byproduct, minimizing contact and hydrolysis.[1][3][4][5] |
Q2: My NMR/LC-MS data suggests the formation of a byproduct with a mass corresponding to my amine plus cinnamoyl chloride, but the spectral data is inconsistent with the expected amide. What could this side product be?
A2: This is a classic sign of Michael addition (or 1,4-conjugate addition). The α,β-unsaturated system in cinnamoyl chloride presents two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the double bond (position 4). While the desired amidation is a 1,2-addition, softer nucleophiles or certain reaction conditions can favor a 1,4-addition.[1]
Mechanistic Insight:
Caption: Competing 1,2- (Amidation) and 1,4- (Michael) addition pathways.
Troubleshooting Guide for Michael Addition:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Nucleophile Character | "Soft" nucleophiles (those with more diffuse orbitals, like thiols or certain secondary amines) are more prone to attacking the "soft" electrophilic site at the β-carbon. | While you cannot change your amine, you can alter the conditions to favor 1,2-addition. |
| Base Selection | Some organic bases, like triethylamine (Et3N), can promote a tandem Michael addition and nucleophilic substitution pathway.[6] | Use a non-nucleophilic, sterically hindered base if running in a single-phase organic system. Alternatively, switch to Schotten-Baumann conditions with an inorganic base like NaOH or K2CO3, which strongly favors direct acylation.[1] |
| Temperature | Higher temperatures can sometimes provide the activation energy needed for the Michael addition pathway. | Run the reaction at a lower temperature (e.g., 0 °C).[1] This generally increases the selectivity for the kinetically favored 1,2-addition. |
Q3: The reaction is clean, but the conversion rate is extremely low, even after extended reaction times. What factors could be limiting the reactivity?
A3: Low reactivity in an otherwise clean reaction points to issues with the intrinsic reactivity of your components or suboptimal reaction conditions. The core of this reaction is the nucleophilic attack of the amine on the acyl chloride.[7]
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting low reactivity.
Detailed Analysis:
-
Amine Nucleophilicity: The reactivity of an amine is governed by the availability of its lone pair of electrons and steric hindrance around the nitrogen atom.[8][9]
-
Electronic Effects: Electron-withdrawing groups on the amine (e.g., aromatic amines like aniline, or amines with adjacent carbonyls) decrease the nitrogen's electron density, making it less nucleophilic.[8]
-
Steric Hindrance: Bulky groups near the nitrogen (e.g., secondary amines with large alkyl groups, like diisopropylamine) can physically block the approach to the electrophilic carbonyl carbon.[9]
-
Solution: For poorly reactive amines, you may need more forcing conditions, such as increasing the reaction temperature. However, be mindful of potential side reactions.[1]
-
-
Base Stoichiometry and Strength: The amidation reaction produces one equivalent of hydrochloric acid (HCl).[10] This acid will react with any available amine (starting material or a tertiary amine base) to form an unreactive ammonium salt.
-
Stoichiometry: You must use at least one equivalent of a base to neutralize this HCl. If your starting amine is supplied as a salt (e.g., hydrochloride or hydrobromide), you will need an additional equivalent of base to liberate the free amine. A common mistake is using only one equivalent of base for an amine salt, leaving no base to scavenge the HCl produced during the reaction.
-
Strength: The base must be strong enough to deprotonate the resulting ammonium species and drive the reaction forward.[10]
-
-
Quality of Cinnamoyl Chloride: Cinnamoyl chloride can degrade over time, especially if not stored properly.[2] It can hydrolyze to cinnamic acid or potentially polymerize.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for cinnamoyl chloride? A: Cinnamoyl chloride should be stored under strictly anhydrous and inert conditions.[2] Keep it in a tightly sealed container, preferably under a nitrogen or argon atmosphere, and store it in a cool, dry place like a desiccator or a freezer to minimize hydrolysis and potential polymerization.[2]
Q: How does the Schotten-Baumann reaction work and why is it so often recommended? A: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides in a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like NaOH).[3][4][5]
-
Mechanism: The amine and acyl chloride react in the organic phase. The HCl byproduct moves to the aqueous phase, where it is instantly neutralized by the base.
-
Advantages: This method is highly effective because it physically separates the moisture-sensitive acyl chloride from the bulk of the water and base, minimizing hydrolysis.[1][4] The constant neutralization of HCl also drives the reaction to completion.[10]
Q: Which base should I choose? A tertiary amine like triethylamine or an inorganic base like NaOH?
A: The choice of base is critical and depends on your reaction setup.
| Base Type | Example(s) | Advantages | Disadvantages | Best Use Case |
| Tertiary Amine | Triethylamine (Et3N), Pyridine, DIPEA | Soluble in organic solvents, allowing for a single-phase reaction. | Can sometimes promote Michael addition.[6] Can be difficult to remove during workup. Ammonium salt byproducts can complicate purification. | Homogeneous reactions in anhydrous aprotic solvents when Michael addition is not a concern. |
| Inorganic Base | NaOH, KOH, K2CO3 | Inexpensive, strong, and the resulting salts are easily removed by aqueous workup. Minimizes Michael addition. | Requires a biphasic Schotten-Baumann setup to prevent hydrolysis of the acyl chloride.[4][5] | For most standard cinnamoyl chloride amidations, especially when hydrolysis or Michael addition are problematic. |
Experimental Protocols
Protocol 1: Purification of Cinnamoyl Chloride by Recrystallization
This protocol should be performed if the cinnamoyl chloride is suspected to be impure (e.g., appears discolored, oily, or has a broad melting point).
-
Preparation: In a fume hood, gently warm the potentially impure cinnamoyl chloride (it melts around 35-37 °C) to a liquid state.[11][12]
-
Dissolution: Dissolve the liquid in a minimal amount of warm petroleum ether.
-
Cooling: Slowly cool the solution in an ice bath. Pure trans-cinnamoyl chloride should crystallize as white to yellowish needles.[11][12]
-
Isolation: Quickly filter the crystals using a Büchner funnel, minimizing exposure to air.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent. Store immediately under an inert atmosphere.
Protocol 2: General Schotten-Baumann Amidation of an Amine
This protocol is a robust starting point for minimizing hydrolysis and other side reactions.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, 0.2-0.5 M).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M NaOH).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring to ensure efficient mixing between the two phases.
-
Acyl Chloride Addition: Dissolve cinnamoyl chloride (1.05-1.1 eq) in a small amount of the same organic solvent. Add this solution dropwise to the cold, vigorously stirring mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by recrystallization or column chromatography as needed.
References
- Current time inform
- Chemistry Schotten Baumann Reaction.
- minimizing side product formation in reactions with cinnamoyl chloride. Benchchem.
- Technical Support Center: Optimizing Cinnamoyl Chloride Synthesis with a DMF C
- Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. PubMed.
- Why is amine more nucleophilic than amide? Quora.
- Schotten–Baumann reaction. Grokipedia.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides | Request PDF.
- Amine Reactivity. MSU chemistry.
- Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF.
- Cinnamoyl chloride | 102-92-1. ChemicalBook.
- Schotten–Baumann reaction. Wikipedia.
- physical characteristics and appearance of cinnamoyl chloride. Benchchem.
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Cinnamoyl chloride 102-92-1 wiki. Guidechem.
- Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). YouTube.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- Cinnamoyl chloride. ChemBK.
- Amide Synthesis. Fisher Scientific.
- Cinnamoyl Chloride, 25 grams, Each. Fisher Scientific.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Amide Synthesis. Fisher Scientific.
- Real Synthesis: ~ any amidation tricks? : r/OrganicChemistry. Reddit.
- A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride C
- Tips and tricks for difficult amide bond form
- Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Cinnamoyl chloride | 102-92-1 [chemicalbook.com]
- 12. chembk.com [chembk.com]
Optimizing reaction conditions for N,N-Diethylcinnamamide synthesis
Welcome to the dedicated support center for the synthesis of N,N-Diethylcinnamamide. This guide is designed for chemistry professionals engaged in pharmaceutical research, process development, and organic synthesis. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to not only execute the synthesis but to understand, optimize, and troubleshoot it effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the acylation of diethylamine with cinnamoyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is frequently performed under Schotten-Baumann conditions.[1][2][3] This technique utilizes a two-phase solvent system (e.g., dichloromethane and water) with a base, such as sodium hydroxide, in the aqueous phase. The base neutralizes the hydrochloric acid (HCl) byproduct as it forms, preventing the protonation of the diethylamine nucleophile and driving the reaction to completion.[2][4]
Q2: My cinnamoyl chloride is old or has been exposed to air. Can I still use it?
It is highly discouraged. Cinnamoyl chloride is extremely sensitive to moisture.[5] Exposure to atmospheric humidity or wet solvents will cause it to hydrolyze back to cinnamic acid.[5] The presence of cinnamic acid in your reaction will not only lower the potential yield but also complicate the purification of your final product. For best results, use freshly prepared or newly purchased cinnamoyl chloride from a sealed container. If you suspect hydrolysis, it is better to prepare fresh cinnamoyl chloride from cinnamic acid using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6]
Q3: Can I use a different base besides sodium hydroxide?
Yes, other bases can be used, and the choice depends on the specific reaction conditions. In a single-phase aprotic solvent system (like pure dichloromethane or THF), an organic base such as triethylamine (TEA) or pyridine is often used.[3] These bases also act as HCl scavengers. Pyridine, in particular, can sometimes form a highly reactive acylating agent with the acyl chloride, potentially accelerating the reaction.[4] However, for biphasic Schotten-Baumann conditions, an inorganic base like NaOH or KOH is standard.
Q4: What is the expected physical state of this compound at room temperature?
This compound is typically described as a yellowish-white solid or may present as an oil or low-melting solid, depending on purity.[7][8] Difficulty in solidification is a common issue and is often indicative of impurities.
Q5: Are there alternative synthesis routes that avoid using cinnamoyl chloride?
Yes, direct amidation of cinnamic acid is possible using coupling reagents. This approach avoids handling moisture-sensitive acyl chlorides. Common coupling agents include carbodiimides (like DCC or EDC) or reagents like 1,1'-Carbonyldiimidazole (CDI).[9][10] These reagents activate the carboxylic acid group of cinnamic acid, allowing it to be attacked by diethylamine.[3] Another approach involves the direct reaction of cinnamic acid and diethylamine using boric acid as a catalyst, often assisted by ultrasonic irradiation.[7][8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of Product
-
Symptom: After workup, very little or no desired amide is isolated. A significant amount of unreacted cinnamic acid is recovered from the aqueous layer.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Hydrolysis of Cinnamoyl Chloride | Solution: Use anhydrous solvents (e.g., stored over molecular sieves) and oven-dried glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar).[5] Rationale: Cinnamoyl chloride readily reacts with water to form inactive cinnamic acid. Minimizing water is the single most critical factor for success. The Schotten-Baumann method helps by keeping the highly reactive acyl chloride primarily in the organic phase, away from the bulk of the water.[5] |
| Inactive Diethylamine Nucleophile | Solution: Ensure an adequate amount of base (at least one equivalent relative to the cinnamoyl chloride) is present to neutralize the HCl byproduct.[4] Rationale: The reaction generates one equivalent of HCl. This acid will react with the basic diethylamine to form diethylammonium chloride, which is not nucleophilic. The added base (NaOH, TEA, etc.) sacrificially neutralizes the HCl, preserving the free amine to act as a nucleophile. |
| Inappropriate Temperature | Solution: Perform the addition of cinnamoyl chloride at a low temperature (0 °C).[5] Allow the reaction to warm to room temperature slowly. Rationale: The acylation reaction is highly exothermic. Adding the acyl chloride too quickly at room temperature can lead to uncontrolled side reactions and potential degradation of starting materials or product. |
Problem 2: Product is an Intractable Oil and Fails to Crystallize
-
Symptom: The final product after solvent removal is a persistent oil. Attempts to induce crystallization by cooling or scratching fail.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Presence of Cinnamic Acid Impurity | Solution: During the aqueous workup, wash the organic layer thoroughly with a mild base solution (e.g., 5% NaHCO₃ or 1M NaOH) to extract the acidic cinnamic acid. Rationale: Cinnamic acid acts as a crystallization inhibitor. Its removal is crucial. As a carboxylic acid, it is readily deprotonated by a mild base and will partition into the aqueous layer as its carboxylate salt. |
| Unreacted Diethylamine | Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Rationale: Excess diethylamine is basic and can also hinder crystallization. It can be protonated by an acid wash and subsequently removed in the aqueous layer as its ammonium salt. Be sure to follow with a water or brine wash to remove residual acid. |
| Solvent Contamination | Solution: Ensure all solvent is removed under high vacuum. If the product is still oily, attempt purification by column chromatography on silica gel. Rationale: Residual solvents (e.g., dichloromethane, ethyl acetate) can prevent solidification. If impurities are the cause, chromatography is the most effective method for isolation of the pure amide, which should then have a higher propensity to crystallize. |
Problem 3: Formation of an Unknown Side Product
-
Symptom: TLC or NMR analysis shows the desired product along with a significant, unidentified impurity.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Michael (Conjugate) Addition | Solution: Maintain a low reaction temperature (0 °C or below) during the addition of cinnamoyl chloride.[5] Use a non-nucleophilic or sterically hindered base if using a single-phase system. Rationale: Diethylamine can act as a nucleophile at two sites on cinnamoyl chloride: the carbonyl carbon (1,2-addition, desired) and the β-carbon of the double bond (1,4- or Michael addition, undesired).[5][11] Lower temperatures generally favor the kinetically preferred 1,2-addition over the thermodynamically controlled 1,4-addition. |
| Polymerization | Solution: Keep reaction temperatures low and reaction times to a minimum. Ensure reagents are free of radical initiators (e.g., peroxides).[5] Rationale: The α,β-unsaturated system is susceptible to radical polymerization, especially at elevated temperatures or with prolonged reaction times.[5] This is less common but can occur if the reaction overheats. |
Visualizing the Process
Understanding the reaction mechanism and workflow is key to successful synthesis.
Caption: Nucleophilic acyl substitution mechanism.
Caption: Standard laboratory workflow for synthesis.
Caption: A decision tree for common synthesis issues.
Optimized Experimental Protocol: Schotten-Baumann Synthesis
This protocol is designed to maximize yield and purity by controlling for common side reactions.
1. Reagent Preparation & Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| Cinnamoyl Chloride | 166.61 | 10.0 | 1.0 | 1.67 g |
| Diethylamine | 73.14 | 11.0 | 1.1 | 1.14 mL |
| Sodium Hydroxide | 40.00 | 15.0 | 1.5 | 0.60 g |
| Dichloromethane (DCM) | - | - | - | 40 mL |
| Deionized Water | - | - | - | 20 mL |
2. Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.60 g) in deionized water (20 mL). Add diethylamine (1.14 mL) to this aqueous solution.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the solution temperature is stable at 0-5 °C.
-
Reagent Addition: Separately, dissolve cinnamoyl chloride (1.67 g) in dichloromethane (20 mL). Using a dropping funnel, add this solution dropwise to the cold, rapidly stirring biphasic amine mixture over 20-30 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the cinnamoyl chloride spot.
-
Workup - Separation: Pour the reaction mixture into a separatory funnel. Separate the lower organic layer (DCM).
-
Workup - Washing: Wash the organic layer sequentially with:
-
20 mL of 1M HCl (to remove excess diethylamine).
-
20 mL of 5% NaHCO₃ solution (to remove any cinnamic acid).
-
20 mL of brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and rinse it with a small amount of DCM. Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid/oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Fisher Scientific. Amide Synthesis.
- BYJU'S. Schotten Baumann Reaction. Published November 17, 2019.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BenchChem. Minimizing side product formation in reactions with cinnamoyl chloride.
- Google Patents. Method of preparing cinnamoyl amide. SU728712A3.
- MDPI.
- ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
- MDPI. N,N-Diethyl-3-methylbenzamide.
- ResearchGate.
- Semantic Scholar.
- PubChem. This compound.
- National Institutes of Health (NIH). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Published April 21, 2024.
- ResearchGate. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides | Request PDF.
- SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.
- PubMed. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. Published October 18, 2024.
- ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- ResearchGate. Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? Published June 1, 2016.
- ResearchGate. Synthesis of Cinnamides via Amidation Reaction of Cinnamic Acids with Tetraalkylthiuram Disulfides Under Simple Condition | Request PDF.
- RSC Publishing.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Amide Synthesis [fishersci.it]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 10. researchgate.net [researchgate.net]
- 11. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Diethylcinnamamide solubility issues in common organic solvents
Welcome to the technical support center for N,N-Diethylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we synthesize fundamental chemical principles with practical, field-proven insights to ensure your success.
Introduction to this compound and its Solubility Profile
This compound is a tertiary amide with a molecular structure that bestows upon it a dualistic nature in terms of polarity. The presence of the phenyl ring and the diethyl groups introduces significant non-polar character, while the amide functional group provides a polar region capable of acting as a hydrogen bond acceptor. This balance dictates its solubility in various organic solvents, often leading to unexpected challenges. Understanding the interplay between the solute's properties and the solvent's characteristics is paramount to overcoming these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling of this compound.
Q1: Why is my this compound not dissolving in methanol or ethanol at room temperature?
While methanol and ethanol are polar protic solvents, the significant non-polar character of the this compound molecule, due to the phenyl ring and ethyl groups, can limit its solubility at room temperature. The principle of "like dissolves like" is at play here; the overall polarity of this compound may not be high enough for significant dissolution in short-chain alcohols without energy input.[1][2] Often, gentle heating is required to overcome the lattice energy of the solid and enhance solubility.
Q2: I've observed that my compound "oils out" instead of crystallizing upon cooling. What does this mean and how can I fix it?
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal. This typically happens when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution. To remedy this, you can try a slower cooling rate, use a more dilute solution, or introduce a seed crystal to encourage proper crystal lattice formation.[3]
Q3: Is it possible to use a non-polar solvent like hexane to dissolve this compound?
It is unlikely that a purely non-polar solvent like hexane will be effective in dissolving this compound. The polar amide group will have very weak interactions with hexane, making it difficult to overcome the intermolecular forces within the solid. However, hexane can be a useful "anti-solvent" in a mixed solvent system for recrystallization.[4][5]
Q4: Can I use a solvent mixture to improve solubility?
Absolutely. Using a solvent mixture is a common and effective strategy. For this compound, a combination of a solvent in which it is highly soluble (e.g., dichloromethane or acetone) and a solvent in which it is poorly soluble (e.g., hexane or heptane) can be used for effective recrystallization. The key is to find a balance where the compound is soluble at elevated temperatures but precipitates upon cooling.[3][6]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to troubleshooting common solubility problems with this compound.
Problem 1: The compound is poorly soluble in the chosen solvent even with heating.
Causality: The chosen solvent may not have the appropriate polarity to effectively solvate the this compound molecule. The energy input may be insufficient to break the crystal lattice forces.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocol: Solvent Screening
-
Place a small, known amount of this compound (e.g., 10 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents from various polarity classes (see table below) to each tube.
-
Observe solubility at room temperature.
-
Gently heat the tubes with insoluble compound in a water bath and observe any changes.
-
For promising solvents (soluble when hot, insoluble when cold), allow them to cool to room temperature and then in an ice bath to observe crystallization.
Problem 2: The compound dissolves, but does not recrystallize upon cooling.
Causality: The solution is not sufficiently saturated for crystallization to occur at lower temperatures. The chosen solvent may be too good at solvating the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
Data Summary: Solvent Selection Guide
While precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on its chemical structure and general principles of solubility for tertiary amides.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale & Use Case |
| Non-Polar Aprotic | Hexane, Heptane, Toluene | Poor | The polar amide group is not well-solvated. Useful as anti-solvents for recrystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to Good (especially with heat) | Good balance of polarity to dissolve the molecule. Often good choices for reaction media or recrystallization. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to Excellent | Effective at dissolving a wide range of organic compounds, including tertiary amides. |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderate (improves with heat) | Can act as hydrogen bond acceptors but the non-polar bulk of the molecule limits solubility at room temperature. |
Advanced Protocols
Protocol: Recrystallization of this compound using a Co-Solvent System (DCM/Hexane)
This protocol is a self-validating system designed to achieve high purity of this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane (DCM). Start with a small volume and add more incrementally until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the DCM solution is still warm, slowly add hexane (the anti-solvent) dropwise with swirling until the solution becomes faintly turbid.
-
Re-dissolution: Gently warm the solution until the turbidity just disappears, creating a saturated solution at that temperature.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
PubChem. (n.d.). N,N-Diphenylcapramide. National Center for Biotechnology Information. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Vlaandere, A., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17395. [Link]
-
Vlaandere, A., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
-
ResearchGate. (2018). Predict solubility of organic compounds? Retrieved from [Link]
-
Science Ready. (n.d.). Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). Solubilities of Some Normal Aliphatic Amides, Anilides, and N,N-Diphenylamides. The Journal of Organic Chemistry, 7(6), 546-553. [Link]
-
University of New England. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Toxics Use Reduction Institute. (n.d.). N,N-Diethyl Formamide. DOSS. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Scribd. (n.d.). DEET Synthesis and Purification. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up N,N-Diethylcinnamamide Synthesis for Pilot Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the pilot-scale synthesis of N,N-Diethylcinnamamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into transitioning this synthesis from the laboratory bench to pilot production. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.
Section 1: Synthesis Strategy for Pilot Production
For scaling up the synthesis of this compound, a two-step approach is generally the most robust and cost-effective method. This strategy involves:
-
Formation of the Acid Chloride: Conversion of trans-cinnamic acid to trans-cinnamoyl chloride using an economical and efficient chlorinating agent like thionyl chloride (SOCl₂).[1]
-
Amidation Reaction: Reaction of the generated cinnamoyl chloride with diethylamine under Schotten-Baumann conditions to form the final product, this compound.[2]
This pathway is preferred for scale-up over direct amidation methods using expensive coupling agents because reagents like thionyl chloride are significantly cheaper, and the reactions are typically fast and high-yielding.[1]
Here is a visual representation of the overall workflow:
Caption: Overall workflow for the two-step synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Part A: Cinnamoyl Chloride Synthesis
Question 1: Why is thionyl chloride (SOCl₂) preferred over other chlorinating agents like oxalyl chloride for pilot-scale synthesis?
Answer: The choice of thionyl chloride is primarily driven by cost-effectiveness and efficiency.[1] While oxalyl chloride is also effective, it is generally more expensive. Thionyl chloride reacts with cinnamic acid to produce the desired cinnamoyl chloride and gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] This is advantageous as the gaseous byproducts naturally evolve from the reaction mixture, helping to drive the reaction to completion according to Le Châtelier's principle.
Question 2: I'm seeing a low yield in my cinnamoyl chloride synthesis. What are the common causes?
Answer: Low yield can typically be traced to three factors:
-
Incomplete Reaction: Ensure an excess of thionyl chloride is used (a molar ratio of 1.5:1 SOCl₂ to cinnamic acid is common) to drive the reaction to completion.[4] The reaction should be monitored by the cessation of gas evolution.[4]
-
Moisture Contamination: Thionyl chloride and cinnamoyl chloride are both highly sensitive to moisture. Any water present will hydrolyze the thionyl chloride and the product back to cinnamic acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Loss During Work-up: Cinnamoyl chloride can be lost during the removal of excess thionyl chloride. Careful distillation under reduced pressure is required. For many subsequent applications, the crude cinnamoyl chloride is pure enough, which avoids losses from further purification steps like high-vacuum distillation or recrystallization.[3]
Question 3: The reaction to form cinnamoyl chloride is very vigorous and releases a lot of gas. How do I control this at a larger scale?
Answer: Excellent question, as thermal and pressure control are critical for safety during scale-up.
-
Controlled Addition: Instead of adding all the cinnamic acid at once, add it in portions to the thionyl chloride.[3] For pilot scale, this would mean a controlled feed rate.
-
Temperature Staging: Begin the reaction at a lower temperature (e.g., 50°C) to control the initial vigorous gas evolution. Once the initial exotherm subsides, the temperature can be gradually increased to around 80°C to ensure the reaction goes to completion.[3][4]
-
Efficient Gas Scrubbing: The evolving HCl and SO₂ gases are toxic and corrosive. A robust gas trapping system, such as a scrubber containing a sodium hydroxide solution, is mandatory to neutralize these byproducts.[3]
Part B: Amidation Reaction
Question 4: What are "Schotten-Baumann conditions" and why are they necessary for this amidation?
Answer: The Schotten-Baumann reaction refers to the synthesis of amides (or esters) from an amine and an acyl chloride.[5] The key feature is the use of a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide).[6]
This setup is crucial for two reasons:
-
Acid Neutralization: The reaction between cinnamoyl chloride and diethylamine produces one equivalent of hydrochloric acid (HCl). This HCl will react with the unreacted diethylamine to form a non-nucleophilic ammonium salt, effectively stopping the reaction.[7] The aqueous base neutralizes the generated HCl, allowing the free diethylamine to react completely.
-
Minimizing Hydrolysis: While the base is necessary, it can also promote the hydrolysis of the reactive cinnamoyl chloride. By keeping the acyl chloride in the organic phase and the base in the aqueous phase, the desired amidation reaction is favored at the interface, while the competing hydrolysis side reaction is minimized.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
Identifying and minimizing impurities in N,N-Diethylcinnamamide
Welcome to the technical support center for N,N-Diethylcinnamamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity this compound. Here, we address common challenges related to impurity identification and minimization through a practical, in-depth troubleshooting guide and a comprehensive FAQ section. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: My crude product shows low purity by TLC/LC-MS, with a significant amount of a polar, UV-active spot.
Likely Cause: The most probable impurity is unreacted trans-cinnamic acid. This occurs if the conversion of cinnamic acid to cinnamoyl chloride was incomplete, or if the cinnamoyl chloride hydrolyzed back to cinnamic acid before reacting with diethylamine.[1][2] Hydrolysis is a common side reaction, especially if the reaction is exposed to atmospheric moisture.[1][2]
Troubleshooting Steps:
-
Verify Acyl Chloride Formation: Before starting the amidation, ensure the conversion of cinnamic acid to cinnamoyl chloride is complete. If using thionyl chloride (SOCl₂), the reaction completion is indicated by the cessation of HCl and SO₂ gas evolution.[3] Excess SOCl₂ can be removed under reduced pressure to drive the reaction to completion.[3]
-
Implement Anhydrous Conditions: Cinnamoyl chloride is highly moisture-sensitive.[2] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Optimize Workup Procedure: An aqueous workup is highly effective for removing cinnamic acid. A wash with a mild base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution, will deprotonate the carboxylic acid, making it water-soluble and easily separable in the aqueous layer.[4][5]
Workflow: Basic Aqueous Wash for Cinnamic Acid Removal
Caption: Diagram of a liquid-liquid extraction to remove acidic impurities.
Problem 2: My ¹H NMR spectrum shows unexpected signals in the aromatic region and a singlet around 10-12 ppm.
Likely Cause: This pattern is characteristic of residual cinnamic acid. The vinyl protons of trans-cinnamic acid appear as doublets around 6.4 ppm and 7.7 ppm, and the carboxylic acid proton is a broad singlet typically above 10 ppm.[6][7] The presence of unreacted diethylamine or its hydrochloride salt can also complicate the spectrum.
Troubleshooting Steps:
-
Confirm Impurity Identity: Compare your spectrum with reference spectra for cinnamic acid. The key diagnostic peaks are the vinyl protons and the carboxylic acid proton.[7][8]
-
Implement Acidic Wash: To remove residual diethylamine, perform a wash with a dilute acid like 1M hydrochloric acid (HCl). This will protonate the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.
-
Purification by Chromatography: If aqueous washes are insufficient, flash column chromatography on silica gel is the definitive method for separating this compound from cinnamic acid. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, will effectively separate the less polar product from the more polar cinnamic acid.
Table 1: Key ¹H NMR Signals for Identification
| Compound | Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ethyl (CH₃) | ~1.1 - 1.2 | Triplet |
| Ethyl (CH₂) | ~3.3 - 3.5 | Quartet | |
| Vinyl (α to C=O) | ~6.8 - 7.0 | Doublet | |
| Vinyl (β to C=O) | ~7.6 - 7.7 | Doublet | |
| Aromatic | ~7.3 - 7.5 | Multiplet | |
| trans-Cinnamic Acid | Vinyl (α to COOH) | ~6.45 | Doublet |
| Vinyl (β to COOH) | ~7.75 | Doublet | |
| Aromatic | ~7.4 - 7.6 | Multiplet | |
| Carboxylic Acid (-COOH) | >10 (often broad) | Singlet |
Note: Shifts are approximate and can vary based on the deuterated solvent used.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Schotten-Baumann reaction is a widely used and robust method.[4][10][11] It involves the acylation of a primary or secondary amine (diethylamine) with an acid chloride (cinnamoyl chloride) in the presence of a base.[5][12] This reaction is typically performed in a two-phase system (e.g., dichloromethane and water) where the aqueous base neutralizes the HCl byproduct, driving the reaction to completion and preventing the protonation of the amine nucleophile.[10][11]
Reaction Scheme: Schotten-Baumann Synthesis
Caption: Two-step synthesis of this compound via an acyl chloride.
Q2: How does reaction temperature affect impurity formation?
Temperature control is critical. The initial reaction of cinnamoyl chloride with diethylamine is exothermic.[4] Adding the amine or acyl chloride slowly at a reduced temperature (e.g., 0-5 °C) helps to control the reaction rate, minimizing potential side reactions and thermal degradation. Running the reaction at excessively high temperatures can promote polymerization or other unwanted side reactions.
Q3: Besides unreacted starting materials, what other byproducts can form?
While less common under controlled conditions, other impurities can arise:
-
cis-Isomer: If the starting cinnamic acid contains the cis-isomer, you may form cis-N,N-Diethylcinnamamide. The vinyl protons of the cis-isomer typically have a smaller coupling constant (J ≈ 12-13 Hz) compared to the trans-isomer (J ≈ 15-16 Hz).[13]
-
Michael Adducts: Although diethylamine is a soft nucleophile, under certain conditions (e.g., prolonged reaction times or high heat), it could potentially undergo a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system, though this is generally less favorable than the direct acylation.
-
Polymeric material: Cinnamoyl derivatives can sometimes polymerize, especially if exposed to light or radical initiators.
Q4: What are the best analytical methods for purity assessment?
A combination of techniques provides the most comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a UV detector is ideal for separating the non-polar product from polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks, aiding in their identification.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying major impurities.[6][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents.[14][16]
Q5: Can I synthesize the amide directly from cinnamic acid without making the acyl chloride?
Yes, this can be achieved using peptide coupling agents. This method avoids the use of hazardous reagents like thionyl chloride. Common coupling reagents include carbodiimides like EDCI (in combination with an activator like HOBt) or uronium salts like HATU.[] While effective, this method introduces new potential impurities: the coupling agent byproducts (e.g., ureas from EDCI), which must be removed during workup.[]
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
-
Acyl Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (vented to a base trap), add trans-cinnamic acid (1.0 eq). Add thionyl chloride (1.5 eq) portion-wise at room temperature.[3]
-
Heat the mixture to 80 °C and stir for 2 hours, or until gas evolution ceases.[3]
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude cinnamoyl chloride (a yellowish solid or oil) can be used directly.[3]
-
Amidation: Dissolve the crude cinnamoyl chloride in an anhydrous organic solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve diethylamine (1.2 eq) in the same organic solvent.
-
Add the diethylamine solution dropwise to the stirred cinnamoyl chloride solution, maintaining the temperature at 0 °C.
-
Simultaneously or subsequently, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, ensuring the reaction mixture remains cool.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-3 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess diethylamine), 5% NaHCO₃ (to remove any cinnamic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
References
-
ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Danylec, B., & Iskander, M. N. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Retrieved from [Link]
-
Neelakumari, S., & Raveendran, G. (2013). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]
-
SpectraBase. (n.d.). Cinnamic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
oc-praktikum.de. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). cinnamoyl chloride. Retrieved from [Link]
-
Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033838). Retrieved from [Link]
-
ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]
- Google Patents. (n.d.). CN103012183A - Preparation method of N,-N-diethyl-formamide.
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
-
PubMed. (2009). Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC. Retrieved from [Link]
Sources
- 1. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamic acid (621-82-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
Technical Support Center: High-Purity Recrystallization of N,N-Diethylcinnamamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N,N-Diethylcinnamamide. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for achieving high purity through recrystallization. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these techniques to your specific needs.
Introduction to Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal process involves dissolving the crude this compound in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of the amide decreases, leading to the formation of a crystal lattice. Impurities, which are ideally more soluble or present in much smaller concentrations, remain in the cooled solvent (the "mother liquor") and are subsequently separated by filtration.
Part 1: Critical Parameters & Initial Solvent Selection
Success in recrystallization begins with a thorough understanding of the compound and potential solvents. This compound's structure, featuring a polar amide group and a large nonpolar backbone, suggests that a single perfect solvent may be elusive. Therefore, a mixed-solvent system is often the most effective approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | PubChem[1] |
| Molecular Weight | 203.28 g/mol | PubChem[1] |
| Melting Point | Not consistently reported. The primary goal of purification is to obtain a sharp and consistent melting point range. This range should be established as a benchmark for purity in your laboratory. | N/A |
Table 2: Properties of Recommended Screening Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | Polar | Good "soluble" solvent for amides; miscible with water.[2] |
| Water | 100 | Very Polar | Excellent "insoluble" or "poor" solvent; impurities like amine salts are highly soluble in it.[3] |
| Acetone | 56 | Polar Aprotic | Good "soluble" solvent.[2] |
| n-Hexane | 69 | Nonpolar | Excellent "insoluble" or "poor" solvent for inducing crystallization.[3] |
| Acetonitrile | 82 | Polar Aprotic | Often gives very good results for amide recrystallization.[2] |
Part 2: Understanding and Targeting Impurities
The choice of solvent is directly linked to the impurities you aim to remove. This compound is typically synthesized via the Schotten-Baumann reaction, reacting cinnamoyl chloride with diethylamine in the presence of a base.[4]
Common Synthesis Impurities:
-
Unreacted Cinnamic Acid: A polar, acidic impurity that may arise from hydrolysis of cinnamoyl chloride.
-
Excess Diethylamine: A basic, volatile starting material.
-
Diethylamine Hydrochloride: A highly polar salt formed as a byproduct when the HCl generated reacts with the amine base.[5]
An ethanol/water solvent system is a logical starting point because the desired amide should have high solubility in hot ethanol but low solubility in cold aqueous ethanol. Conversely, the highly polar diethylamine hydrochloride salt will remain dissolved in the aqueous mother liquor, leading to effective purification.
Part 3: Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for purifying this compound.
Workflow for Recrystallization of this compound
Caption: General workflow for mixed-solvent recrystallization.
Step-by-Step Experimental Protocol
A. Small-Scale Solvent System Screening:
-
Place ~20-30 mg of crude this compound into a small test tube.
-
Add a good "soluble" solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Note the volume.
-
To this solution, add a "poor" solvent (e.g., water) dropwise until the solution remains persistently cloudy (turbid). This indicates you have exceeded the solubility limit.
-
Gently warm the test tube until the solution becomes clear again.
-
Allow the tube to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe: The ideal solvent system will produce a high yield of fine, crystalline solid. If the product "oils out" or no crystals form, this solvent pair is not suitable. Repeat with other pairs (e.g., Acetone/n-Hexane) to find the optimal system.
B. Bulk Recrystallization Procedure:
-
Place your crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the chosen "soluble" solvent (e.g., ethanol) in small portions. Heat the mixture on a hot plate with stirring until it approaches the solvent's boiling point. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Optional Hot Filtration: If you observe insoluble impurities (e.g., dust, salt), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second pre-heated Erlenmeyer flask and pour the hot solution through it. This step prevents premature crystallization in the funnel.
-
Add the "poor" solvent (e.g., water) dropwise to the hot, clear solution until you observe a faint, persistent cloudiness.
-
Add a few more drops of the "soluble" solvent until the solution becomes clear again. You now have a saturated solution at the boiling point.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Dry the crystals under vacuum until a constant weight is achieved.
C. Purity and Yield Assessment:
-
Weigh the dry, purified crystals and calculate the percent recovery.
-
Determine the melting point range of the purified product. A pure compound will have a sharp melting point range (typically < 2 °C). Compare this to your crude material to confirm an increase in purity.
Part 4: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Question & Answer Guide
Q1: My compound "oiled out" instead of crystallizing. What should I do?
-
Cause: This happens when a compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6] Low-melting point compounds are particularly prone to this.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional "soluble" solvent to decrease the saturation point.[7] Allow the solution to cool much more slowly, perhaps by leaving the hot plate on but turning the heat off, to ensure crystallization begins at a lower temperature.
Q2: The solution has cooled, but no crystals have formed.
-
Cause 1: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation point to begin.[8]
-
Solution 1: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed crystal" from a previous batch.
-
Cause 2: Too much solvent. This is the most common reason for crystallization failure.[7]
-
Solution 2: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.
Q3: My final yield is very low (<50%). What went wrong?
-
Cause 1: Too much solvent was used initially, causing a significant amount of your product to remain in the mother liquor even after cooling.
-
Cause 2: Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Cause 3: Washing the collected crystals with a solvent that was not ice-cold, which redissolved some of the product.
-
Solution: To recover more product, you can try to evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. For future runs, use the minimum amount of hot solvent necessary for dissolution.
Q4: The purified crystals are still colored.
-
Cause: The color is likely due to a highly conjugated, nonpolar impurity that co-crystallized with your product.
-
Solution: Redissolve the colored crystals in the minimum amount of the hot "soluble" solvent. Add a very small amount (e.g., the tip of a spatula) of activated charcoal. The charcoal will adsorb the colored impurity. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal. Recrystallize the clarified filtrate as usual. Be aware that using too much charcoal can adsorb your product and reduce the yield.[9]
Part 5: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.
-
Ventilation: Conduct all steps, especially those involving heating flammable organic solvents, inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Handling Flammable Solvents: Never heat organic solvents with an open flame. Use a hot plate with a stirrer. Ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.
-
Exposure: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[7]
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of New South Wales, School of Chemistry. (n.d.). Recrystallisation. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
Chem Service. (2018). Safety Data Sheet: N,N-Diethylhydroxylamine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817779, this compound. PubChem. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Ataman Kimya. (n.d.). N,N-DIETHYLFORMAMIDE. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
Sources
- 1. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Amide Synthesis [fishersci.it]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC-UV Method for N,N-Diethylcinnamamide Quantification
As a Senior Application Scientist, the development of a robust, reliable, and accurate analytical method is not merely a procedural task; it is the cornerstone of drug development and quality control. This guide provides an in-depth, experience-driven walkthrough for creating a stability-indicating High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of N,N-Diethylcinnamamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives and grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH).
The Analytical Challenge: Why a Validated Method for this compound is Critical
This compound is a synthetic amide derivative of cinnamic acid. Its accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control in manufacturing. The primary analytical goal is to develop a method that is not only precise and accurate for the intact molecule but is also stability-indicating. This means the method must be able to unequivocally separate the this compound peak from any potential degradation products that may form under stress conditions, ensuring that only the active pharmaceutical ingredient (API) is quantified.[1][2][3]
The Workflow: A Roadmap from Development to Validation
A systematic approach is paramount to efficient and successful method development. The entire process can be visualized as a logical progression from understanding the analyte to validating the final method against rigorous standards.
Caption: Workflow for HPLC-UV Method Development and Validation.
Phase 1: Rational Method Development
The goal of this phase is to achieve a chromatogram with a symmetrical, well-resolved peak for this compound with a reasonable retention time.
Stationary Phase (Column) Selection
The choice of the HPLC column is the most critical factor influencing chromatographic separation.
-
Initial Choice: C18 (Octadecyl Silane)
-
Rationale: this compound is a moderately non-polar molecule due to its phenyl group and diethylamide structure. A C18 column, the workhorse of reversed-phase HPLC, provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[4] This is the most logical and common starting point for such a molecule.
-
Alternative: Phenyl-Hexyl
-
Comparison: A Phenyl-Hexyl column offers an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[5] While C18 relies on general hydrophobicity, a Phenyl column could offer enhanced resolution if critical impurities or degradants are also aromatic. For initial development, the broad applicability of C18 makes it the preferred choice.
-
-
Decision: We will proceed with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) due to its proven versatility and strong hydrophobic retention mechanism suitable for the analyte.
Mobile Phase Optimization
The mobile phase composition dictates the elution strength and can be manipulated to fine-tune selectivity.[6]
-
Organic Solvent: Acetonitrile vs. Methanol
-
Rationale: In reversed-phase HPLC, a mixture of water and a miscible, less polar organic solvent is used. Acetonitrile and methanol are the most common choices.
-
Comparison: Acetonitrile is generally preferred for several reasons: it has a lower viscosity (leading to lower backpressure), and it possesses a lower UV cutoff wavelength (~190 nm) compared to methanol (~205 nm), which provides a better signal-to-noise ratio at lower detection wavelengths.[5]
-
-
Aqueous Phase & pH Control
-
Rationale: While this compound is a neutral amide, controlling the mobile phase pH is crucial for method robustness. A slightly acidic pH (e.g., pH 3.0) is often used to suppress the ionization of residual silanols on the silica-based column packing.[5] This minimizes peak tailing caused by secondary ionic interactions between the analyte and the stationary phase.
-
Additive Choice: Dilute solutions of acids like orthophosphoric acid, formic acid, or trifluoroacetic acid are common. We will use 0.1% orthophosphoric acid in water for its buffering capacity and UV transparency.
-
Decision: An isocratic mobile phase of Acetonitrile:Water (containing 0.1% Orthophosphoric Acid) will be evaluated. The initial ratio will be determined by running scouting gradients to find the optimal composition that provides a retention time of approximately 5-10 minutes.
UV Wavelength Selection
The detector wavelength should be set at the analyte's maximum absorbance (λmax) to ensure maximum sensitivity.
-
Experimental Protocol:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Using a UV-Vis spectrophotometer (or a PDA detector in the HPLC), scan the solution across a range of 200-400 nm.
-
Identify the wavelength of maximum absorbance.
-
-
Rationale: Cinnamamide and its derivatives contain a conjugated system (benzene ring and a propenal group) which results in strong UV absorbance. The λmax for similar structures like cinnamaldehyde is typically around 280-290 nm.[7][8][9] Selecting the λmax maximizes the detector response for the analyte, which is critical for achieving low limits of detection and quantification.
Decision: The λmax for this compound was determined to be 285 nm , which will be used for all subsequent analyses.
Final Optimized Chromatographic Conditions
After iterative testing, the following conditions were found to be optimal.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV/PDA detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution and efficiency for the analyte. |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v) | Achieves optimal retention time and peak shape.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 285 nm | Wavelength of maximum absorbance for high sensitivity.[8] |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
Phase 2: Method Validation - The Self-Validating System
Method validation is the process of providing documented evidence that the method is suitable for its intended purpose.[11] We will follow the comprehensive guidelines of ICH Q2(R1).[12][13][14][15]
System Suitability Testing (SST)
Before any validation run, and interspersed during sample analysis, SST is performed to ensure the chromatographic system is performing adequately.[16][17][18]
-
Protocol: Five replicate injections of a standard solution are made.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
% Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity (Stability-Indicating Assay)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, excipients, and degradants.[1] The cornerstone of this is a forced degradation study.[2][3][19]
-
Experimental Protocol:
-
Expose this compound to the following stress conditions until approximately 5-20% degradation is observed:[19]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.
-
Oxidation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: Solid drug substance at 80 °C for 24 hours.
-
Photolytic: Solid drug substance exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[19]
-
-
Analyze each stressed sample using the developed HPLC method with a PDA detector.
-
-
Acceptance Criteria:
-
The this compound peak should be spectrally pure (as determined by peak purity analysis with the PDA detector).
-
The analyte peak must be well-resolved (Resolution > 2.0) from all degradation product peaks.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
| Linearity Data (Example) | ||
| Concentration (µg/mL) | Mean Peak Area (mAU*s) | %RSD |
| 50 | 249500 | 0.8% |
| 75 | 375500 | 0.6% |
| 100 | 501000 | 0.4% |
| 125 | 624500 | 0.5% |
| 150 | 752000 | 0.3% |
| Regression Equation | y = 5010x - 50 | |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spike-recovery experiments.
-
Experimental Protocol:
-
Spike a placebo (or blank matrix) with this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol 1: Repeatability (Intra-day Precision)
-
Analyze six independent preparations of the same sample at 100% concentration on the same day, with the same analyst and instrument.
-
-
Protocol 2: Intermediate Precision (Inter-day Ruggedness)
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the set of measurements should be ≤ 2.0% .
-
| Precision Results (Example) | |
| Repeatability (%RSD, n=6) | 0.75% |
| Intermediate Precision (%RSD, n=6) | 1.10% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
-
| Sensitivity Data (Example) | |
| LOD (S/N ≈ 3) | 0.05 µg/mL |
| LOQ (S/N ≈ 10) | 0.15 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria:
-
System suitability parameters (tailing factor, theoretical plates) must still pass.
-
The change in retention time should be minimal and predictable.
-
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating HPLC-UV method for the quantification of this compound. By grounding our choices in chromatographic theory and adhering to the rigorous framework of the ICH Q2(R1) guidelines, we have established a method that is specific, linear, accurate, precise, and robust. This self-validating system ensures the generation of trustworthy and reliable data, a non-negotiable requirement in the pharmaceutical industry. The presented protocols and comparative discussions serve as a practical blueprint for researchers and drug development professionals tasked with similar analytical challenges.
References
- Alsante, K. M., et al. (2025). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis.
- Lichs, T. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- K, D., et al. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
- Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Unknown. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. BenchChem.
- Li, G., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Unknown. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd.
- Dolan, J. W. (2014). System Suitability. LCGC Europe.
- ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
- ICH. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH. (n.d.). Quality Guidelines. ICH.
- ICH. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Satoh, T., et al. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed.
- Neupane, B. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. ResearchGate.
- Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent Technologies.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Unknown. (2022). How do you choose a mobile phase in HPLC?. Quora.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. YouTube.
- Sarhat, E. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. ResearchGate.
- Kumar, A., et al. (n.d.). Simultaneous Estimation of Cinnamaldehyde, Cinnamic Acid, and Eugenol in Herbal Formulation by Ultraviolet Spectrophotometry. Premier Science.
- Satoh, T., et al. (2025). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines. ResearchGate.
- Al-Bayati, M. F., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf.
- Unknown. (n.d.). Quantitation of the Hydroxycinnamic Acid Derivatives and the Glycosides of Flavonols and Flavones by UV Absorbance after Identification by LC-MS. ResearchGate.
- Ceppan, M., et al. (2025). Photooxidation of Cinnamaldehyde in Methanol — Product Analysis and Evolving Factor Analysis of UV Spectra. ResearchGate.
- Zhang, Y., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed.
- Unknown. (n.d.). UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz;.... ResearchGate.
- Singh, H. D., et al. (n.d.). Method Development and Validation for Quantification Of N, N-Dimethylformamide. Ijaresm.
- Arevalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
- Unknown. (2023). Review Article. Ashdin Publishing.
- Sharma, A., et al. (2023). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark. ResearchGate.
- Todde, S., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC.
- Reddy, G. S., et al. (n.d.). Research Article Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomer. ResearchGate.
- Apostol, I., et al. (2012). Analytical Method Validation for Biopharmaceuticals. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. onyxipca.com [onyxipca.com]
- 4. quora.com [quora.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. premierscience.com [premierscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashdin.com [ashdin.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. scribd.com [scribd.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to GC-MS Analysis for Purity Assessment of N,N-Diethylcinnamamide
For researchers, scientists, and drug development professionals, the meticulous verification of a compound's purity is a non-negotiable cornerstone of scientific validity and product safety. In this guide, we delve into the purity assessment of N,N-Diethylcinnamamide, a versatile amide intermediate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). This document provides an in-depth technical comparison of GC-MS with alternative analytical techniques, supported by experimental data and validated protocols, to empower you in selecting the most appropriate methodology for your research and development needs.
The Critical Role of Purity for this compound
This compound is a substituted amide derivative of cinnamic acid. Its utility spans various research and industrial domains, including its investigation as an insect repellent and its use as a building block in the synthesis of more complex molecules. The presence of impurities, which can arise from the synthetic route—typically the reaction of cinnamoyl chloride with diethylamine or the direct amidation of cinnamic acid—can significantly impact its biological activity, toxicity profile, and the yield and purity of downstream products.
Potential impurities may include:
-
Starting Materials: Unreacted cinnamic acid or cinnamoyl chloride and diethylamine.
-
By-products: Products from side reactions, such as the self-condensation of cinnamoyl chloride.
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
-
Degradation Products: Compounds formed due to thermal or oxidative instability.
Therefore, a robust analytical method is imperative to not only quantify the purity of this compound but also to identify and quantify any potential impurities.
GC-MS: A Powerful Tool for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an excellent choice for the purity assessment of this compound.
The Rationale Behind GC-MS for this compound Analysis
The suitability of GC-MS for this application is grounded in the physicochemical properties of this compound. With a molecular weight of 203.28 g/mol , it is sufficiently volatile to be analyzed by gas chromatography without the need for derivatization. The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for the analyte and any co-eluting impurities, allowing for unambiguous identification.
A study on the synthesis of amides reports the successful analysis of this compound by GC/MS, confirming its applicability.[1] The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak ([M]⁺) at m/z 203, with prominent fragment ions at m/z 131 (the cinnamoyl cation, [C₆H₅CH=CHCO]⁺), 103, and 77 (the phenyl cation, [C₆H₅]⁺), which are diagnostic for its structure.[1]
Proposed GC-MS Method for Purity Assessment
Based on established methods for similar amide compounds and available data, a robust GC-MS method for the analysis of this compound can be proposed.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (Single Quadrupole or Triple Quadrupole for enhanced sensitivity).
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable choice for separating a range of analytes with varying polarities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C to ensure efficient vaporization without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
This temperature program allows for the elution of volatile solvents at the beginning of the run, followed by the separation of the main analyte from less volatile impurities.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400 to detect low molecular weight impurities and the molecular ion of the analyte.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Comparative Analysis of Purity Assessment Techniques
While GC-MS is a powerful technique, a comprehensive understanding of its advantages and limitations in comparison to other analytical methods is crucial for informed decision-making.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | - High sensitivity and specificity.- Excellent for identifying and quantifying volatile and semi-volatile impurities.- Provides structural information for unknown impurity identification. | - Requires the analyte to be thermally stable.- May not be suitable for non-volatile impurities. |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | - Suitable for non-volatile and thermally labile compounds.- Widely available and robust.- Can be used for quantitative analysis with high precision. | - Lower specificity than MS for impurity identification.- Requires a chromophore for UV detection (present in this compound).- Co-eluting impurities with similar UV spectra can be difficult to resolve. |
| Quantitative NMR (qNMR) | Provides quantitative information based on the direct relationship between signal intensity and the number of protons. | - A primary ratio method, can provide purity without a reference standard of the analyte.- Non-destructive.- Provides detailed structural information. | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- Signal overlap in complex mixtures can complicate quantification. |
| Acid-Base Titration | Determines the concentration of a basic substance by reacting it with a standard acid solution. | - Simple, cost-effective, and provides a direct measure of the total basic content.- High precision and accuracy for assay determination. | - Not a separation-based technique; cannot distinguish between the analyte and other basic impurities.- Limited to the quantification of the main component's functional group. |
Experimental Protocols
Step-by-Step GC-MS Protocol for this compound Purity
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the same solvent.
-
GC-MS Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system using the conditions outlined in Section 2.2.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
For quantitative analysis of specific impurities, a calibration curve of the respective impurity standard is required.
-
Visualization of the Analytical Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, GC-MS stands out as a highly effective technique, offering both high-resolution separation and definitive identification of volatile and semi-volatile impurities. Its ability to provide structural information is invaluable for characterizing unknown peaks, which is a significant advantage in drug development and quality control.
However, a multi-faceted approach is often the most robust. HPLC-UV serves as an excellent complementary technique, particularly for analyzing potential non-volatile or thermally sensitive impurities. qNMR offers an orthogonal method for obtaining an absolute purity value without the need for a specific reference standard of the analyte. Finally, a simple acid-base titration can be a rapid and cost-effective method for routine assay determination where a detailed impurity profile is not required.
The choice of methodology should be guided by the specific requirements of the analysis, including the stage of development, the need for impurity identification, and available instrumentation. By understanding the strengths and limitations of each technique, researchers can confidently ensure the quality and integrity of their this compound samples.
References
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. [Link]
-
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. (n.d.). Universitas Indonesia. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. [Link]
-
Acid–base titration. (n.d.). Wikipedia. [Link]
-
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). National Institutes of Health. [Link]
-
RSC Advances Paper. (n.d.). Scribd. [Link]
Sources
In Vitro Comparative Analysis of the Antimicrobial Activity of Cinnamamide Analogs: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Cinnamic acid, a naturally occurring organic compound, and its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive in vitro comparison of the antimicrobial activity of various cinnamamide analogs, offering insights into their structure-activity relationships and potential mechanisms of action. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating this promising class of compounds.
Introduction: The Promise of the Cinnamamide Scaffold
Cinnamic acid and its derivatives, including cinnamamides, are ubiquitous in the plant kingdom and have a long history of safe human exposure.[1][2] The core cinnamamide structure offers three key reactive sites for chemical modification: the aromatic ring, the conjugated olefin, and the amide function.[3] This versatility allows for the synthesis of a diverse library of analogs with tailored biological activities. Numerous studies have demonstrated that synthetic modifications of the parent cinnamic acid can lead to derivatives with enhanced antimicrobial efficacy against a wide range of pathogenic bacteria and fungi.[1][4]
The antimicrobial mechanisms of cinnamamides are multifaceted, with evidence suggesting they can disrupt microbial plasma membranes, damage nucleic acids and proteins, and induce the production of intracellular reactive oxygen species.[3] This multi-target profile is advantageous in the context of antimicrobial resistance, as it may reduce the likelihood of pathogens developing resistance.
Comparative Antimicrobial Activity of Cinnamamide Analogs
The antimicrobial potency of cinnamamide analogs is significantly influenced by the nature and position of substituents on the cinnamoyl nucleus and the amide moiety. This section presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of various analogs against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC) of Representative Cinnamamide Analogs
| Compound/Analog | Test Organism | MIC (µg/mL) | Key Structural Feature | Reference |
| Series 1: Substitution on the Aromatic Ring | ||||
| N-(4-chlorobenzyl)cinnamamide | Aspergillus flavus | >2021.31 (weak) | Chloro-substituted benzyl amide | [5] |
| 4-isopropylbenzylcinnamamide | Staphylococcus aureus | ~128 (converted from 458.15 µM) | Isopropyl-substituted benzyl amide | [3][6] |
| Cinnamoyl morpholine with 2,3,4-trimethoxy substitution | Staphylococcus aureus | 6.12 | Trimethoxy substitution on phenyl ring | [7] |
| Cinnamoyl morpholine with 3,4,5-trimethoxy substitution | Staphylococcus aureus | Not specified, but significant activity reported | Trimethoxy substitution on phenyl ring | [7] |
| Series 2: Modification of the Amide Group | ||||
| Butyl cinnamate (Ester analog for comparison) | Candida albicans | ~130 (converted from 626.62 µM) | Butyl ester | [3] |
| Decyl cinnamate (Ester analog for comparison) | Staphylococcus aureus | ~150 (converted from 550.96 µM) | Decyl ester | [3] |
| N-methyl cinnamamides with chloro or trichloromethyl at para position | Methicillin-resistant Staphylococcus aureus (MRSA) | Potentiated oxacillin MIC to 2-4 µg/mL | Methyl amide with EWG on phenyl ring | |
| Series 3: Hybrid Molecules | ||||
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 | Cinnamide linked to a benzenesulfonamide moiety | [4] |
Note: MIC values are presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions. Some values were converted from µM for broader comparison.
Key Insights from the Comparative Data:
-
Substitution on the Aromatic Ring: The presence and position of substituents on the phenyl ring play a crucial role in determining antimicrobial activity. Electron-donating groups, such as methoxy groups, have been shown to enhance antibacterial and antifungal activity.[7] Conversely, electron-withdrawing groups at the para position of the cinnamoyl ring were beneficial for the potentiation of β-lactam antibiotics against MRSA.
-
Modification of the Amide Group: The nature of the substituent on the amide nitrogen significantly impacts biological activity. For instance, N-methyl substitution in certain analogs resulted in potent potentiation of oxacillin's activity against MRSA. Studies have also shown that substituents on the amide nitrogen contribute significantly to the overall antimicrobial properties.[8]
-
Ester vs. Amide: While this guide focuses on cinnamamides, it's noteworthy that cinnamate esters also exhibit significant antimicrobial activity. In one study, ester derivatives were generally more bioactive than the amide derivatives against fungal strains.[3]
-
Hybrid Molecules: The synthesis of hybrid molecules incorporating the cinnamamide scaffold with other pharmacophores, such as sulfonamides, has yielded compounds with potent activity against clinically relevant pathogens, including staphylococci and enterococci.[4]
Experimental Protocols for In Vitro Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of results, standardized protocols for antimicrobial susceptibility testing are essential. The following section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of cinnamamide analogs using the broth microdilution method, based on guidelines from the Clinical & Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test compounds (cinnamamide analogs) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
- Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Sterile 96-well microtiter plates.
- Positive control (broth with inoculum, no compound) and negative control (broth only).
- Standard antimicrobial agents for comparison (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[7]
2. Inoculum Preparation:
- Prepare a standardized inoculum of the microbial strain from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
- Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
- In a 96-well plate, perform two-fold serial dilutions of the cinnamamide analog stock solution in the broth medium to obtain a range of concentrations.
4. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well containing the serially diluted compounds.
- Include a positive growth control (inoculum in broth without any compound) and a negative control (broth only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[9]
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of microbial growth.[9][10]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial efficacy of cinnamamide analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is pivotal for the rational design of more potent and selective antimicrobial agents.
Key SAR Observations:
-
Aromatic Ring Substituents: The electronic properties of substituents on the aromatic ring significantly influence activity. For instance, the presence of electron-donating groups like methoxy moieties can enhance antimicrobial effects.[7] In contrast, electron-withdrawing groups at the para-position of the cinnamoyl ring were found to be crucial for the antibiotic potentiation activity against MRSA.
-
Amide Linker: The amide functionality itself is a key feature. It is believed that a hydrogen-bond acceptor in this position is beneficial for activity.
-
N-Substituents: Modifications at the amide nitrogen have a profound impact on potency. For example, replacing a hydrogen with a methyl group led to a significant increase in the potentiation of oxacillin against MRSA. The introduction of bulky groups can also modulate activity, as seen with the potent antibacterial profile of 4-isopropylbenzylcinnamide.[3][6]
Proposed Mechanism of Action
While the exact mechanisms of action can vary between different analogs and target organisms, several key pathways have been proposed.
Caption: Proposed Mechanisms of Antimicrobial Action of Cinnamamide Analogs.
Some cinnamamide analogs have been shown to directly interact with ergosterol in the fungal cell membrane, leading to membrane disruption.[3][6] In bacteria, they may interfere with membrane integrity and inhibit essential enzymes. For example, molecular docking studies suggest that certain cinnamamides can target enzymes like saFABH in S. aureus.[3] Furthermore, the parent compound, cinnamic acid, is known to cause damage to nucleic acids and proteins and induce oxidative stress.[3]
Conclusion and Future Directions
Cinnamamide analogs represent a promising and versatile class of antimicrobial agents. The ease of synthetic modification allows for the fine-tuning of their activity against a broad range of pathogens, including drug-resistant strains. The comparative data and structure-activity relationships presented in this guide highlight the importance of rational design in optimizing the antimicrobial potency of this scaffold.
Future research should focus on:
-
Expanding the library of cinnamamide analogs with diverse substitutions to further elucidate SAR.
-
Conducting detailed mechanistic studies to identify specific molecular targets.
-
Evaluating the in vivo efficacy and toxicity of the most promising candidates.
-
Investigating the potential for synergistic combinations with existing antimicrobial drugs.
By leveraging the insights provided in this guide, researchers can accelerate the development of novel cinnamamide-based therapeutics to combat the growing challenge of antimicrobial resistance.
References
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. [Link]
-
MecR1, B. (2018). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). RSC Advances, 8(52), 29593–29598. [Link]
-
Reddy, P. V. G., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Med chem, 4(12), 798-804. [Link]
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. [Link]
-
Piesik, D., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(11), 3159. [Link]
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Semantic Scholar. [Link]
-
Meilawati, L., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2679(1), 020023. [Link]
-
Al-Ostoot, F. H., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Pharmaceuticals, 17(9), 1133. [Link]
-
Gaikwad, D. D., et al. (2018). Synthesis and Characterization of Novel Cinnamamide Deriverties and Their Antimicrobial Activities. IOSR Journal of Applied Chemistry, 11(8), 52-56. [Link]
-
Gaikwad, S. S., et al. (2023). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. [Link]
-
Meilawati, L., et al. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. ResearchGate. [Link]
-
de Morais, M. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
-
Piesik, D., et al. (2021). Minimum inhibitory concentration (MIC) [µg/mL] of cinnamic acid derivatives on reference bacterial strains. ResearchGate. [Link]
-
Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized N,N-Diethylcinnamamide
Introduction: Beyond Synthesis—The Imperative of Structural Validation
In the realm of chemical synthesis, the creation of a target molecule is only the first chapter of the story. The crucial epilogue, one that underpins all subsequent research and development, is the unambiguous confirmation of its molecular structure. For drug development professionals and researchers, an unverified structure is a liability, potentially invalidating biological data and compromising project integrity. The synthesis of N,N-Diethylcinnamamide, a tertiary amide with potential applications in medicinal chemistry, serves as an excellent case study for demonstrating a robust, multi-faceted approach to structural validation, with Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy as the cornerstone technique.
This guide provides an in-depth, experience-driven comparison of spectroscopic methods for validating the structure of this compound. We will delve into the causal reasoning behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your synthesized material.
Workflow for Synthesis and Structural Validation
Figure 1: Workflow from synthesis to structural confirmation of this compound.
Part 1: The Cornerstone of Validation—¹H NMR Spectroscopy
¹H NMR spectroscopy is the most powerful and informative single technique for elucidating the structure of most organic molecules. It provides detailed information about the electronic environment, connectivity, and relative number of different protons in a molecule.[1][2][3] For this compound (C₁₃H₁₇NO), we expect to see distinct signals corresponding to the aromatic, vinylic, and aliphatic protons.
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm from which all other proton chemical shifts are measured.[3][4]
Interpreting the Predicted ¹H NMR Spectrum
Based on established chemical shift principles and data from similar structures, we can predict the ¹H NMR spectrum of (E)-N,N-diethyl-3-phenylprop-2-enamide.[2][5][6][7] The trans configuration of the double bond is the thermodynamically favored product in most cinnamoyl syntheses, which significantly impacts the spectrum.[8]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-a (Aromatic) | 7.20 - 7.50 | Multiplet (m) | 5H | Protons on the phenyl ring. Their signals overlap in a complex multiplet due to similar electronic environments. |
| H-b (Vinylic) | 7.60 - 7.70 | Doublet (d) | 1H | This proton is deshielded by the adjacent phenyl ring and the carbonyl group. It is coupled to H-c. |
| H-c (Vinylic) | 6.40 - 6.60 | Doublet (d) | 1H | This proton is adjacent to the carbonyl group. Its coupling constant (J value) with H-b will be large (~15-16 Hz), confirming the trans stereochemistry.[8] |
| H-d (Methylene) | 3.20 - 3.60 | Quartet (q) | 4H | Protons of the two CH₂ groups are adjacent to the electron-withdrawing amide nitrogen. They are coupled to the methyl protons (H-e). Due to restricted rotation around the C-N amide bond, these two ethyl groups can be non-equivalent, sometimes resulting in two separate signals.[9][10] |
| H-e (Methyl) | 1.10 - 1.30 | Triplet (t) | 6H | Protons of the two CH₃ groups are coupled to the adjacent methylene protons (H-d). |
Note: The exact chemical shifts can vary slightly based on solvent and concentration.[11]
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry this compound into a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. If necessary, use a vortex mixer briefly.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a ¹H experiment on a 400 MHz or higher instrument. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
Part 2: A Comparative Analysis—Complementary Spectroscopic Techniques
While ¹H NMR provides the primary framework, a truly rigorous validation relies on corroborating evidence from orthogonal techniques. Each method examines a different aspect of the molecule's properties, and together they create a self-validating dataset.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.[12][13][14] For this compound, we expect to see 9 distinct signals (some aromatic carbons may overlap due to symmetry). This technique is invaluable for confirming the presence of all carbons, especially quaternary carbons (like the C=O group) that are invisible in ¹H NMR.
-
Expected Signals:
-
~166 ppm: The amide carbonyl carbon (C=O).
-
~120-145 ppm: Six signals for the aromatic and vinylic carbons.
-
~40-45 ppm: The two methylene carbons (-CH₂-). Similar to the protons, these may be non-equivalent.
-
~12-15 ppm: The two methyl carbons (-CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[15][16] The presence of key stretches provides definitive evidence for the amide and alkene moieties.
-
Key Diagnostic Peaks:
-
~1650-1670 cm⁻¹ (strong): C=O stretching vibration of the tertiary amide. This is a highly characteristic and strong absorption.[10][15]
-
~1625 cm⁻¹ (medium): C=C stretching vibration of the conjugated alkene.
-
~3000-3100 cm⁻¹ (medium): Aromatic and vinylic C-H stretching.
-
~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl groups.
-
~970 cm⁻¹ (strong): C-H out-of-plane bend for the trans-disubstituted alkene, providing further evidence for the stereochemistry.[17]
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and, with high-resolution instruments (HRMS), its exact molecular formula.[5][18]
-
Expected Data for this compound (C₁₃H₁₇NO):
-
Molecular Weight: 203.28 g/mol .[5]
-
Molecular Ion Peak [M]⁺: An m/z peak at approximately 203 in an Electron Ionization (EI) spectrum.
-
High-Resolution MS: An exact mass measurement of ~203.1310, which would confirm the molecular formula C₁₃H₁₇NO.
-
Fragmentation: Key fragments would likely include the loss of an ethyl group and cleavage at the amide bond, providing further structural clues.
-
Conclusion: Synthesizing the Data for Unambiguous Validation
The structural validation of a synthesized compound like this compound is not achieved by a single experiment but by the logical convergence of data from multiple, complementary techniques. The ¹H NMR spectrum serves as the primary blueprint, detailing the proton framework and stereochemistry. This blueprint is then overlaid with evidence from ¹³C NMR (confirming the carbon backbone), FT-IR (verifying key functional groups), and Mass Spectrometry (confirming the molecular formula). When the data from all these analyses are consistent with the proposed structure and with each other, a researcher can have the utmost confidence in the identity and purity of their synthesized material, paving the way for reliable downstream applications.
References
-
PubChem Compound Summary for CID 817779, this compound. National Center for Biotechnology Information. [Link]
-
Supporting Information for Amidation of Unactivated Esters with Amino Alcohols. The Royal Society of Chemistry. [Link]
-
Synthesis of N, N-Diethyl Cinnamamide Using Boric Acid Catalyst with Sonochemistry Method and Its Characterization. ResearchGate. [Link]
-
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. [Link]
-
Supporting Information: General experimental procedures. The Royal Society of Chemistry. [Link]
-
Experimental ¹H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]
-
¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0033838). Human Metabolome Database. [Link]
-
Selected traditional methods for amide synthesis. ResearchGate. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation. IRIS Repository. [Link]
-
Synthesis and Spectroscopy Study of the New Amide Complexes of Platinum (II). ResearchGate. [Link]
-
¹H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. ResearchGate. [Link]
-
Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations. National Institutes of Health (NIH). [Link]
-
Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
¹³C NMR Chemical Shifts. Oregon State University. [Link]
-
This compound Vapor Phase IR Spectrum. SpectraBase. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]
-
A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]
-
FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil. ResearchGate. [Link]
-
N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
-
Encapsulation of Cinnamic Acid on Plant-Based Proteins. MDPI. [Link]
-
FTIR spectrum of Cinnamic acid. ResearchGate. [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838) [hmdb.ca]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: N,N-Diethylcinnamamide vs. Commercial Insecticides
Introduction: The Quest for Novel Insect Control Agents
The development of novel and effective insecticides is a cornerstone of public health and agricultural productivity. While synthetic insecticides have been instrumental in controlling vector-borne diseases and protecting crops, the rise of insecticide resistance and growing environmental concerns necessitate a continuous search for new active ingredients. This guide provides a comprehensive performance benchmark of N,N-Diethylcinnamamide, a cinnamamide derivative, against established commercial insecticides. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform the potential development of this compound as a viable insect control agent.
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and insecticidal properties. This compound, a synthetic amide of cinnamic acid, presents an interesting candidate for investigation due to its structural similarity to other known insect repellents and insecticides. This guide will delve into its performance, contextualized by a direct comparison with industry-standard commercial products, providing a clear perspective on its potential utility.
Principles of Insecticide Benchmarking: A Methodological Overview
To ensure a robust and unbiased comparison, standardized bioassays are employed to determine the efficacy of an active ingredient. The primary metrics for evaluating acute toxicity in this guide are the Lethal Dose 50 (LD50) and the Lethal Time 50 (LT50) .
-
LD50 (Lethal Dose 50): This is the statistically derived dose of a substance that is expected to cause death in 50% of a given population of organisms.[1][2][3] It is a fundamental measure of acute toxicity and is typically expressed in milligrams of the substance per kilogram of the test animal's body weight (mg/kg).[2][4] A lower LD50 value indicates a higher level of toxicity.[2][4]
-
LT50 (Lethal Time 50): This metric represents the time required for a specific concentration of an insecticide to cause 50% mortality in a test population.[1] It is a crucial indicator of the speed of action of an insecticide.
The selection of appropriate bioassay methodologies is critical for generating reliable and comparable data. The two primary methods utilized in this guide are the Topical Application Bioassay and the Residual Contact Bioassay .
Experimental Workflow: Insecticide Bioassays
Caption: Workflow for insecticide bioassays.
Performance Showdown: this compound vs. Commercial Insecticides
A study by Kumar et al. (2011) investigated the insecticidal activity of this compound against the filarial vector, Culex quinquefasciatus. This data provides a crucial benchmark for our comparison.
Comparative Performance Data
| Compound | Target Species | Bioassay Method | LD50 (µ g/insect ) |
| This compound | Culex quinquefasciatus | Topical Application | 0.82 |
| Permethrin | Anopheles stephensi | Topical Application | 0.0038 |
| Deltamethrin | Anopheles stephensi | Topical Application | 0.00047 |
| Malathion | Musca domestica (house fly) | Topical Application | 9.5 |
Note: Data for commercial insecticides is sourced from various studies for comparative purposes and may involve different insect species, which can influence LD50 values.
The data clearly indicates that while this compound demonstrates insecticidal activity, its potency, as measured by LD50, is significantly lower than that of leading pyrethroid insecticides like permethrin and deltamethrin. However, it shows greater toxicity than the organophosphate malathion against the tested species. It is important to note that direct comparisons of LD50 values across different insect species should be interpreted with caution due to inherent physiological differences.
In-Depth Methodologies
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cinnamoyl chloride with diethylamine.
Protocol:
-
Dissolve cinnamoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add an equimolar amount of diethylamine to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Topical Application Bioassay
This method directly applies a known dose of the insecticide to the dorsal thorax of individual insects.
Protocol:
-
Prepare serial dilutions of this compound and the selected commercial insecticides in a volatile solvent, typically acetone.
-
Anesthetize adult insects (e.g., mosquitoes or houseflies) using carbon dioxide or by chilling.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each insecticide dilution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent alone.
-
Place the treated insects in holding containers with access to a sugar solution.
-
Record mortality at specified time intervals (e.g., 24 and 48 hours) post-treatment.
-
Calculate the LD50 values using probit analysis.[5]
Residual Contact Bioassay
This assay evaluates the toxicity of an insecticide when an insect comes into contact with a treated surface.
Protocol:
-
Coat the inner surface of glass jars or other suitable containers with a known concentration of the test compound dissolved in a volatile solvent.
-
Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide on the surface.
-
Introduce a known number of insects into each treated container.
-
A control group should be exposed to a surface treated only with the solvent.
-
Record the knockdown time (the time at which insects are unable to move in a coordinated manner) and mortality at regular intervals.
-
Calculate the LT50 values from the time-mortality data.
Mechanism of Action: An Area for Further Investigation
While the exact mechanism of action for this compound is not fully elucidated, many cinnamamides are known to have neurotoxic effects in insects. Further research is required to determine if this compound targets the insect nervous system, and if so, to identify the specific molecular targets. In contrast, the mechanisms of action for many commercial insecticides are well-established. For instance, pyrethroids like permethrin and deltamethrin act on the voltage-gated sodium channels in nerve cells, while organophosphates such as malathion inhibit the enzyme acetylcholinesterase.
Conclusion and Future Directions
This compound exhibits insecticidal properties, though its acute toxicity is lower than that of some leading commercial pyrethroids. However, its performance relative to organophosphates suggests it may have potential in specific applications or as a lead compound for further optimization. Its structural simplicity and the accessibility of its starting materials make it an attractive candidate for further investigation.
Future research should focus on:
-
Broadening the Spectrum of Activity: Testing against a wider range of insect pests, including agricultural and other public health vectors.
-
Elucidating the Mechanism of Action: Identifying the specific molecular targets to understand its mode of toxicity and potential for resistance development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that could enhance its insecticidal potency.
-
Formulation Development: Investigating different formulations to improve its stability, delivery, and efficacy in practical applications.
By pursuing these avenues of research, a more complete picture of this compound's potential as a novel insecticide can be developed, contributing to the arsenal of tools available for effective insect control.
References
-
Kumar, S., Mishra, M., Wahab, N., & Warikoo, R. (2011). Bioefficacy of N, N-diethylcinnamamide against the filarial vector, Culex quinquefasciatus (Diptera: Culicidae). Parasitology Research, 109(2), 485-489. [Link]
-
Biology LibreTexts. (2020, December 31). 12.12: The LD50 test. [Link]
-
PennState Extension. (n.d.). Understanding Pesticide Toxicity. [Link]
-
ResearchGate. (2014, October 7). How to calculate insecticide LT50 , is it the same as what is done to LD50?[Link]
-
Machtinger, E. T., & Geden, C. J. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1693–1702. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 4. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N,N-Diethylcinnamamide with natural insect repellents
An In-Depth Technical Guide to the Core Mechanisms and Efficacy of Insect Repellents: A Head-to-Head Comparison of Synthetic and Natural Compounds
Introduction: The Quest for Effective Personal Protection
The escalating global threat of vector-borne diseases, such as malaria, dengue, and Zika virus, underscores the critical need for effective insect repellents. These agents are a frontline defense in public health, reducing the incidence of bites from disease-carrying arthropods. The market is dominated by both synthetic compounds and a growing number of products derived from natural sources.
This guide was initially intended to provide a head-to-head comparison of N,N-Diethylcinnamamide (DECA) with natural repellents. However, a comprehensive review of the scientific literature reveals a significant scarcity of published efficacy and mechanistic data for DECA. To provide a robust and data-driven comparison for the scientific community, this guide will instead focus on N,N-Diethyl-3-methylbenzamide (DEET) , the most widely used and extensively studied synthetic repellent, as the benchmark for comparison against leading natural alternatives.[1][2] This comparative analysis will delve into the quantitative performance, mechanisms of action, and the rigorous experimental protocols required to validate repellent efficacy, offering a foundational resource for researchers in the field.
The Contenders: A Scientific Overview
The Synthetic Gold Standard: DEET (N,N-Diethyl-3-methylbenzamide)
Developed by the U.S. Army in 1946, DEET has been the benchmark for insect repellents for over seven decades.[1] It is a broad-spectrum repellent, effective against a wide range of insects including mosquitoes, ticks, flies, and fleas.[3] Its efficacy is concentration-dependent, with higher concentrations generally providing longer durations of protection, although this effect plateaus around 50%.[1][2]
Leading Natural Repellents
Consumer demand for plant-based alternatives has driven significant research into botanical compounds. While many essential oils offer some level of repellency, their high volatility often results in short protection times.[1] The most prominent and scientifically validated natural repellents include:
-
Oil of Lemon Eucalyptus (OLE) and PMD: OLE is derived from the lemon eucalyptus tree (Corymbia citriodora). Its active ingredient, p-Menthane-3,8-diol (PMD) , is recognized as a highly effective botanical repellent.[4] Synthesized versions of PMD are also available and show less risk of allergic skin reaction.
-
2-Undecanone (Methyl Nonyl Ketone): Found in plants like wild tomatoes, cloves, and strawberries, this compound is an EPA-registered repellent.[5] It is effective against both mosquitoes and ticks.[5]
-
Citronella Oil: One of the most well-known natural repellents, citronella oil is derived from grasses of the Cymbopogon genus.[6] While popular, its efficacy is notably short-lived compared to DEET and PMD.[2][6]
Comparative Efficacy: A Data-Driven Analysis
The primary metrics for evaluating a repellent's performance are its ability to prevent bites and the duration for which it remains effective. This is often quantified as the Complete Protection Time (CPT) , the time from application until the first confirmed bite.
| Repellent (Active Ingredient) | Concentration | Target Insect(s) | Mean Complete Protection Time (CPT) | Key Findings & Citations |
| DEET | 23.8% | Aedes aegypti | ~302 minutes (5 hours) | Significantly longer protection than all tested botanical repellents.[2][7] |
| DEET | 20% | Aedes aegypti | ~234 minutes (3.9 hours) | Controlled-release formulation.[2] |
| DEET | 4.75% | Aedes aegypti | ~88 minutes (1.5 hours) | Protection time is positively correlated with concentration.[2] |
| Oil of Lemon Eucalyptus (PMD) | 30% (in 70% ethanol) | Aedes aegypti | ~120 minutes (2 hours) | A study found a lemon-eucalyptus oil product had similar efficacy to DEET.[4] |
| 2-Undecanone | 7.75% | Mosquitoes, Ticks | Up to 5 hours (mosquitoes) , Up to 2 hours (ticks) | Data is based on the product label; limited public studies are available.[5] |
| Citronella Oil | 5% | Aedes albopictus | ~10.5 minutes | Repellency decreases significantly within the first hour.[6] |
| Soybean Oil-based | 2% | Aedes aegypti | ~95 minutes (1.6 hours) | Provided protection for a period similar to low-concentration (4.75%) DEET.[2][7] |
Unraveling the Mechanisms of Action
Understanding how repellents interact with insect sensory systems is fundamental to developing novel and more effective compounds. The primary modes of action involve the disruption of host-seeking behavior mediated by olfactory (smell) and gustatory (taste) cues.
DEET: A Multi-Modal Mechanism
The precise mechanism of DEET is still under investigation, but it is known to be multi-modal, affecting insects both spatially and upon contact.[8]
-
Olfactory Disruption: DEET interferes with an insect's ability to detect human odors.[1] It can inhibit the function of olfactory receptors (ORs) that are tuned to attractants like lactic acid, a key component of human sweat.[8] This effectively "masks" the host from the insect.
-
Direct Repellency: Some research indicates that insects have specific ORs that detect DEET and trigger an avoidance response, suggesting they find the smell inherently unpleasant.[9]
-
Contact Chemoreception (Taste): DEET is a potent anti-feedant. Insects that land on a DEET-treated surface perceive it as bitter via gustatory receptors and are deterred from biting.[8]
Caption: Repellent interaction with insect olfactory pathways.
Natural Repellents: Masking and Aversion
Most natural repellents are believed to function primarily by having a strong, unpleasant odor that deters insects.[1] They act as spatial repellents by creating a vapor barrier that masks the underlying attractive scents of a host.[10] For example, PMD is thought to interfere with insect sensory receptors, confusing their host-seeking mechanisms.[2]
Experimental Protocols for Efficacy Validation
Standardized, reproducible assays are paramount for the objective comparison of repellent formulations. Laboratory and field studies serve distinct but complementary roles.
Laboratory Standard: The Arm-in-Cage Test
The arm-in-cage test is a common, controlled laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.
Methodology:
-
Volunteer Preparation: The forearms of human volunteers serve as the test sites. A defined area (e.g., from wrist to elbow) is marked for application.
-
Repellent Application: A precise, standardized dose of the repellent formulation (e.g., 1.0 g per 600 cm²) is applied evenly over the marked test area on one arm. The other arm may be left untreated or treated with a placebo (control).
-
Mosquito Exposure: The treated forearm is introduced into a cage containing a population of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
Observation Period: The arm is exposed for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30-60 minutes).
-
Endpoint Determination: The test continues until the repellent fails. The primary endpoint is the CPT, defined as the time from application to the first confirmed mosquito bite, which is often followed by a second bite within a short timeframe to confirm failure.
-
Data Analysis: The CPTs for different repellents are compared statistically to determine relative efficacy.
Caption: Standardized workflow for the arm-in-cage repellent efficacy test.
Real-World Validation: Field Studies
Field studies are essential to evaluate repellent performance under realistic environmental conditions, including variable temperature, humidity, and the presence of multiple mosquito species.
Methodology:
-
Site Selection: The study is conducted in an area with a high natural population of target vectors.
-
Study Design: A double-blind, randomized, placebo-controlled design is optimal. Volunteers are randomly assigned to apply one of the test repellents or a placebo.
-
Exposure: Volunteers perform activities typical for the area during peak mosquito activity times (e.g., early evening).
-
Data Collection: The primary outcome is the number of bites received over a defined period (e.g., 8 hours). This can be measured by volunteers counting bites on exposed skin.
-
Statistical Analysis: The protective efficacy is calculated by comparing the number of bites on repellent-treated volunteers to those who used the placebo.
Conclusion and Future Directions
The available scientific evidence clearly demonstrates that DEET-based products provide the most reliable and long-lasting protection against a broad spectrum of biting insects.[2][7] Among the natural alternatives, formulations containing Oil of Lemon Eucalyptus (PMD) and 2-Undecanone show the most promising efficacy, offering viable options for consumers seeking non-DEET repellents, though they may require more frequent reapplication.[4][5] Highly volatile essential oils like citronella offer only short-term protection and are not recommended for use in areas with a high risk of vector-borne disease.[6]
Future research should be directed towards several key areas:
-
Advanced Formulations: Development of controlled-release technologies can extend the protection time of volatile natural compounds, bridging the performance gap with synthetics.[1]
-
Synergistic Blends: Investigating mixtures of different repellent compounds (both natural and synthetic) may reveal synergistic effects, potentially leading to formulations that are effective at lower concentrations of active ingredients.
-
Novel Active Discovery: The lack of data on compounds like this compound highlights the need for continued screening and evaluation of new molecules for repellent activity. A systematic approach to testing less-studied synthetic and natural compounds could uncover the next generation of highly effective and safe repellents.
References
-
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18. [Link]
-
Swale, D. R., & Liu, N. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell biology and toxicology, 27(2), 149–157. [Link]
-
Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service. Retrieved from [Link]
-
Wikipedia. (n.d.). DEET. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). DEET Fact Sheet. Retrieved from [Link]
-
Choi, D. B., et al. (2016). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Journal of Parasitology Research, 2016, 6965485. [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]
-
Science Codex. (2015). Researchers compare 'natural' mosquito repellents to DEET. Retrieved from [Link]
-
DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Fly, 9(1), 45-51. [Link]
-
PubMed. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2025). DEET. Retrieved from [Link]
-
Aussie Pharma Direct. (2025). Natural vs DEET: Which Insect Repellent Really Works?. Retrieved from [Link]
-
Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525. [Link]
-
My Cluck Hut. (2025). Why Natural Bug Repellent Is a Smarter Choice Than DEET. Retrieved from [Link]
-
ResearchGate. (2025). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Retrieved from [Link]
-
Hayes, J. L., et al. (2024). Repellency of N,N-diethyl-3-methylbenzamide (DEET) during host-seeking behavior of bed bugs (Hemiptera: Cimicidae) in binary choice olfactometer assays. Journal of Medical Entomology. [Link]
-
Izri, A., et al. (2009). Efficacy of four insect repellents against mosquito bites: a double-blind randomized placebo-controlled field study in western Africa. Tropical Medicine & International Health, 14(8), 937-942. [Link]
-
Environmental Working Group. (2023). EWG's guide to bug repellents. Retrieved from [Link]
Sources
- 1. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 2. maine.gov [maine.gov]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. Researchers compare 'natural' mosquito repellents to DEET | Science Codex [sciencecodex.com]
- 5. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mycluckhut.com [mycluckhut.com]
- 10. [PDF] COMPARATIVE EFFICACY OF INSECT REPELLENTS AGAINST MOSQUITO BITES | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Establishing an In-House Analytical Reference Standard for N,N-Diethylcinnamamide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. While pharmacopeial standards are the gold standard, they are not always available for novel or specialized compounds like N,N-Diethylcinnamamide. In such cases, the establishment of a well-characterized in-house reference standard is a critical necessity.
This guide provides an in-depth, technically-grounded framework for establishing and qualifying an in-house analytical reference standard for this compound (CAS RN: 22541-01-3). It moves beyond a simple checklist of tests, delving into the causality behind experimental choices and comparing analytical methodologies to ensure a robust, self-validating qualification process. This approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
The Imperative for a Well-Characterized Standard
An analytical reference standard serves as the benchmark against which all subsequent batches of a material are tested. Its purity and identity must be established with the highest possible degree of confidence. For this compound (C₁₃H₁₇NO, Mol. Wt. 203.28 g/mol [4]), a synthetic derivative of cinnamic acid, this involves a multi-faceted analytical approach to control for potential impurities arising from synthesis or degradation.[3][5] These can include starting materials, by-products, intermediates, and degradation products.[3]
The qualification process is not merely about running tests; it's about building a comprehensive, evidence-based profile of the candidate material. This ensures that the standard is fit for its intended purpose, whether for assay calibration, impurity identification, or as a performance standard.
Workflow for Reference Standard Qualification
The establishment of a reference standard is a systematic process. The following workflow outlines the critical stages, from material selection to final purity assignment and documentation.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. jpionline.org [jpionline.org]
- 4. This compound | C13H17NO | CID 817779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Statistical Analysis of Biological Assay Data for N,N-Diethylcinnamamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust statistical analysis of biological assay data, using N,N-Diethylcinnamamide as a central example. We will move beyond procedural steps to explore the causal reasoning behind experimental design and analytical choices, ensuring that the methodologies presented are not only technically sound but also self-validating.
Introduction: The Context of this compound
This compound is a derivative of cinnamic acid, a compound naturally occurring in plants[1]. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties[1][2]. Recent studies have explored various substituted cinnamamides for activities ranging from antitubercular effects to potential treatments for Alzheimer's disease[1][3]. Given this diverse bioactivity, it is crucial that in vitro and in vivo studies are designed and analyzed with the highest degree of statistical rigor to produce reproducible and reliable results[4]. This guide will use the common scenario of evaluating the cytotoxic (or anti-proliferative) activity of this compound on a cancer cell line as a practical framework for discussing these principles.
The Imperative of Statistical Rigor in Preclinical Research
In drug discovery, the goal is to reliably identify compounds that elicit a specific biological response. Biological systems, however, are inherently variable[5][6]. Statistical analysis provides the tools to navigate this variability, allowing us to distinguish a true biological effect from random chance[7][8]. A robust statistical approach, integrated from the initial design of an experiment, is essential for:
-
Ensuring Reproducibility: A well-designed experiment with appropriate statistical analysis is more likely to be reproducible, a cornerstone of the scientific method[4].
-
Objective Decision-Making: Statistical tests provide a quantitative and objective basis for comparing the potency and efficacy of different compounds, such as this compound and other potential drug candidates[9][10].
-
Optimizing Resources: Proper experimental design, informed by statistical principles, can maximize the information gained from each experiment, saving time and resources[6][11].
Assay Selection and Experimental Design: A Self-Validating System
For this guide, we will focus on a foundational assay in cancer pharmacology: the in vitro cell viability/cytotoxicity assay (e.g., using MTT or resazurin-based reagents). The goal is to determine the concentration of this compound that inhibits cell viability by 50% (the IC50 value).
Causality in Experimental Design
-
Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) in which the compound is dissolved. This defines the 100% cell viability baseline.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin). This confirms that the cell system is responsive to cytotoxic insults.
-
Blank Control: Wells containing only media and the assay reagent. This is used to subtract the background signal.
Plate Layout and Randomization
Systematic errors (e.g., "edge effects" in microplates) can introduce bias. A randomized plate layout is crucial.
Caption: Conceptual randomized plate layout for comparing compounds.
Statistical Analysis Workflow: From Raw Data to Actionable Insights
The analysis of dose-response data is a multi-step process designed to extract key parameters that describe a compound's biological activity.[12]
Data Normalization
The first step is to convert raw absorbance or fluorescence values into a biologically meaningful scale, typically percent inhibition.
For each well, the % Inhibition is calculated as:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
This normalization step is critical as it accounts for inter-plate variability and makes the results comparable across different experiments.
Dose-Response Modeling
The relationship between drug concentration and biological response is typically nonlinear and sigmoidal.[13] The most common model used to fit this data is the four-parameter logistic (4PL) equation.[14][15]
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response (% Inhibition).
-
X: The compound concentration.
-
Bottom: The minimum response plateau.
-
Top: The maximum response plateau.
-
IC50: The concentration that produces a response halfway between the Top and Bottom. This is the primary measure of a compound's potency.
-
HillSlope: Describes the steepness of the curve.
Non-linear regression is the mathematical technique used to find the best-fit values for these four parameters.[12]
Caption: Workflow for dose-response data analysis.
Assessing Goodness-of-Fit
It's not enough to just fit a model; you must also assess how well the model describes the data. The most common metric for this is the R-squared (R²) value. R² ranges from 0 to 1, with values closer to 1 indicating a better fit of the model to the data. Generally, an R² value > 0.95 is considered a good fit for dose-response data.
Comparative Analysis: this compound vs. Alternatives
A primary goal in drug discovery is to determine if a new compound is more potent than existing alternatives. This requires a statistical comparison of their IC50 values.[9] Simply observing that one IC50 is lower than another is insufficient; we must determine if this difference is statistically significant.[10]
A powerful method for this is the Extra Sum-of-Squares F-test . This test compares the goodness-of-fit of two models:
-
Separate Fits: Each compound's data is fitted to its own dose-response curve with a unique IC50 value.
-
Global Fit: All data is fitted to a single curve with a shared, common IC50 value.
The F-test then calculates a p-value. A low p-value (typically < 0.05) indicates that the separate fits model (with different IC50s) is statistically superior, allowing us to conclude that the IC50 values are significantly different.
Data Presentation for Comparison
Summarizing the results in a clear table is essential for interpretation and reporting.
| Compound | IC50 (µM) [95% Confidence Interval] | Hill Slope | R² |
| This compound | 12.5 [10.2 - 15.4] | -1.1 | 0.992 |
| Alternative A (Less Potent) | 35.2 [28.9 - 43.0] | -1.3 | 0.989 |
| Alternative B (More Potent) | 4.8 [3.9 - 5.9] | -1.2 | 0.995 |
Statistical Comparison (vs. This compound):
-
Alternative A: p = 0.0012 (Significantly different)
-
Alternative B: p < 0.0001 (Significantly different)
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a step-by-step methodology for assessing the cytotoxicity of this compound.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (and alternatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound and alternative compounds in complete medium. A common concentration range to test is 0.1 µM to 100 µM. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control. c. Incubate for another 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance of the plate at 570 nm using a microplate reader.
Conclusion
The robust statistical analysis of biological assay data is not merely a final step but an integral part of the research process. By employing sound experimental design, appropriate data normalization, and validated non-linear regression models, researchers can confidently determine the biological activity of compounds like this compound. Furthermore, using appropriate statistical tests to compare potency, such as the Extra Sum-of-Squares F-test, provides an objective basis for advancing the most promising compounds in the drug discovery pipeline. This guide provides a foundational framework, and researchers are encouraged to consult with biostatisticians to address more complex experimental designs and data structures.[5][7]
References
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
-
Thai Pharmacopoeia. (n.d.). APPENDIX 9 STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Available at: [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Available at: [Link]
-
Lund University Publications. (2007). Statistical analysis of experimental designs applied to biological assays. Available at: [Link]
-
Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 817779. Available at: [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Quantics Biostatistics. (n.d.). Bioassay Statistics. Available at: [Link]
-
Liu, Q. (2018). The Estimation of Absolute IC50 and Its 95% Confidence Interval. bioRxiv. Available at: [Link]
-
Karger Publishers. (2003). Statistical Techniques in Bioassay. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PubMed Central. Available at: [Link]
-
Kuchař, M., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 24(19), 3583. Available at: [Link]
-
Wang, L., et al. (2018). Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease. Molecules, 23(10), 2649. Available at: [Link]
-
Szymański, P., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6496. Available at: [Link]
Sources
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. quantics.co.uk [quantics.co.uk]
- 7. STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 8. Comprehensive guidelines for appropriate statistical analysis methods in research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Transforming drug development with statistical methodologies | pharmaphorum [pharmaphorum.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 14. ww2.amstat.org [ww2.amstat.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N,N-Diethylcinnamamide
In any high-functioning laboratory, the integrity of our research is matched by the rigor of our safety and waste management protocols. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of N,N-Diethylcinnamamide, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why"
Before addressing the "how" of disposal, we must understand the "why." this compound, while not classified under the most severe hazard categories, possesses properties that demand careful handling. Its toxicological and ecological profiles are not exhaustively studied, compelling us to operate with a high degree of caution. The primary concerns revolve around its potential for irritation upon contact and unknown long-term effects on aquatic ecosystems if improperly released.
Disposal protocols are therefore designed to mitigate these risks by ensuring the compound is securely contained and directed to a licensed facility capable of its complete destruction, typically via high-temperature incineration.
| Parameter | Guidance & Rationale |
| Personal Protective Equipment (PPE) | Always wear nitrile gloves, safety glasses with side shields, and a lab coat. The amide functional group can cause skin and eye irritation[1][2]. |
| Incompatibilities | Avoid mixing with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[3][4]. Such mixing can lead to vigorous, exothermic reactions. |
| Primary Disposal Route | Collection as chemical hazardous waste for incineration. Under no circumstances should this compound be disposed of down the drain [5]. |
| Spill Containment | Use inert absorbent materials like vermiculite or dry sand for spills. Avoid combustible materials[6]. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete lifecycle of this compound waste, from the point of generation to its final handoff for disposal.
Step 1: Waste Segregation at the Source
Proper disposal begins the moment the waste is generated. To prevent dangerous reactions and ensure compliant disposal, immediate and correct segregation is critical.
-
Action: Collect all waste containing this compound—including neat compound, contaminated solutions, and rinsate—into a dedicated waste container.
-
Causality: Mixing with other waste streams, particularly incompatible chemicals like strong acids, can cause uncontrolled reactions[3][4]. Segregation is a cornerstone of laboratory safety and ensures the waste can be properly profiled by waste management professionals.
Step 2: Containerization and Labeling
The integrity of the waste container and the clarity of its label are paramount for safety and regulatory compliance.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Using a permanent marker, clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages. Avoid using abbreviations or chemical formulas[7].
-
Keep the container closed at all times, except when adding waste[8].
-
-
Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate precise labeling for the safe transport and disposal of chemical waste[9][10]. A properly sealed container prevents the release of vapors and protects against spills[8].
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated SAAs before it is collected by EHS personnel.
-
Action:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
Ensure the SAA is under the direct control of laboratory personnel and is situated at or near the point of waste generation[11].
-
Store the container within a secondary containment bin to mitigate the impact of any potential leaks[7].
-
Regularly inspect the container for any signs of degradation or leakage[10].
-
-
Causality: SAAs are a provision of RCRA that allows for the safe, short-term accumulation of waste without requiring a full-scale storage permit. Secondary containment is a critical safety measure to prevent spills from spreading and causing environmental contamination or dangerous chemical reactions[9][11].
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for ultimate disposal.
-
Action:
-
Once the waste container is full (typically no more than 90% capacity), or if waste has been accumulated for a period defined by your institution's policy (e.g., 90 days), submit a chemical waste pickup request to your EHS office[9].
-
Ensure the date the container was filled is clearly marked on the label[8].
-
Retain any paperwork or electronic receipts provided by EHS as a record of the transfer.
-
-
Causality: The final disposal of hazardous waste must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF)[9]. Your institution's EHS department serves as the essential liaison, ensuring that all waste is transported and disposed of in full compliance with all regulations.
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: N-Nitrosodiethylamine.
- Fisher Scientific. (2025). Safety Data Sheet: N,N-Diethylethylenediamine.
- Sigma-Aldrich. (2025). Safety Data Sheet: N-Formyldiethylamine.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2012). Safety Data Sheet: N,N-Diethylmethylamine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ChemicalBook. (2025). N,N-DIETHYLBENZAMIDE - Safety Data Sheet.
- Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (2025). Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. N,N-DIETHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nswai.org [nswai.org]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
